Xylenol orange tetrasodium salt, IND
Description
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Properties
Molecular Formula |
C31H28N2Na4O13S |
|---|---|
Molecular Weight |
760.6 g/mol |
IUPAC Name |
tetrasodium;2-[[5-[3-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C31H32N2O13S.4Na/c1-17-7-21(9-19(29(17)42)11-32(13-25(34)35)14-26(36)37)31(23-5-3-4-6-24(23)47(44,45)46-31)22-8-18(2)30(43)20(10-22)12-33(15-27(38)39)16-28(40)41;;;;/h3-10,42-43H,11-16H2,1-2H3,(H,34,35)(H,36,37)(H,38,39)(H,40,41);;;;/q;4*+1/p-4 |
InChI Key |
YIIQUYHVWRJXEM-UHFFFAOYSA-J |
SMILES |
CC1=CC(=CC(=C1O)CN(CC(=O)[O-])CC(=O)[O-])C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)O)CN(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC1=CC(=CC(=C1O)CN(CC(=O)[O-])CC(=O)[O-])C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)O)CN(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of Xylenol orange tetrasodium salt?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xylenol orange is an organic reagent widely utilized in analytical chemistry and biomedical research.[1] It is most commonly available and used as its tetrasodium salt. This form offers excellent water solubility, making it a versatile tool in various aqueous systems.[2] Primarily, it is recognized for its function as a sensitive indicator for metal titrations, particularly complexometric titrations with EDTA in an acidic environment.[3][4] When used for metal titrations, it appears red in the presence of metal ions and turns yellow at the endpoint.[1][5] Beyond titrimetry, Xylenol orange tetrasodium salt serves as a fluorescent marker and a vital stain, especially in studies involving bone growth and calcification.[3][6][7] Its ability to form colored complexes with various metal ions also allows for its use in spectrophotometric assays.[4][8]
Historically, commercial preparations of xylenol orange were known for their impurities, sometimes containing as little as 20% of the active compound.[1] However, modern purification techniques have made purities of up to 90% available.[1]
Chemical Structure and Properties
The chemical structure of Xylenol orange is characterized by a sulfonephthalein backbone functionalized with iminodiacetate groups. These groups are responsible for its metal-chelating properties.
Diagram 1: Chemical Structure of Xylenol Orange Tetrasodium Salt
Caption: A simplified diagram showing the core components and functional groups of Xylenol orange tetrasodium salt.
Quantitative Data Summary
The key physicochemical properties of Xylenol orange tetrasodium salt are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Formula | C₃₁H₂₈N₂Na₄O₁₃S | [2][6][9] |
| Molar Mass | 760.58 g/mol | [6][9] |
| CAS Number | 3618-43-7 | [2][5][6] |
| EC Number | 222-805-8 | [2][6] |
| Appearance | Very dark brown to very dark red powder/crystals | [6] |
| Melting Point | 195 °C (decomposes) | [3][6][9] |
| Solubility in Water | 510 g/L | [10] |
| pH (10 g/L in H₂O at 20°C) | 8.1 | [10] |
| Maximum Absorption (λmax) | 580 nm | [6] |
| Fluorescence Excitation Maxima | 440 nm & 570 nm | [1] |
| Fluorescence Emission Maximum | 610 nm | [1] |
Experimental Protocols
Xylenol orange tetrasodium salt is a cornerstone indicator for the complexometric titration of various metal ions. Below is a detailed protocol for the determination of Zinc (Zn²⁺) concentration using a standardized Ethylenediaminetetraacetic acid (EDTA) solution.
Protocol: Complexometric Titration of Zinc (Zn²⁺)
This protocol outlines the direct titration of a zinc ion solution with EDTA, where Xylenol orange serves as the endpoint indicator. The endpoint is marked by a sharp color change from violet-pink to yellow.[4]
Materials and Reagents:
-
Zinc-containing sample solution (unknown concentration)
-
Standardized 0.1 M EDTA solution
-
Xylenol orange indicator powder or a 0.1% aqueous solution[3]
-
Hexamethylenetetramine (Hexamine) for buffering
-
Distilled or deionized water
-
50 mL Burette
-
250 mL Erlenmeyer flasks
-
Pipettes and magnetic stirrer
Procedure:
-
Sample Preparation: Accurately pipette a known volume (e.g., 25.00 mL) of the zinc-containing sample solution into a 250 mL Erlenmeyer flask. Dilute with approximately 50 mL of distilled water.
-
Buffering: Add approximately 2 grams of hexamethylenetetramine to the flask to buffer the solution to a pH between 5 and 6.[4][7] Swirl to dissolve. This pH is optimal for the formation of the Zn-Xylenol orange complex.[8]
-
Indicator Addition: Add a small amount (approx. 50 mg) of solid Xylenol orange indicator mixture or a few drops of a 0.1% indicator solution.[4][9] The solution should turn a distinct violet-pink color, indicating the formation of the zinc-indicator complex.[4]
-
Titration: Fill a clean burette with the standardized 0.1 M EDTA solution and record the initial volume. Titrate the zinc sample solution with the EDTA. As the EDTA is added, it will chelate the free Zn²⁺ ions.
-
Endpoint Determination: Continue the titration, swirling the flask continuously. As the endpoint is approached, the solution will begin to show flashes of yellow. The endpoint is reached when the solution permanently changes from violet-pink to a clear yellow.[4][11] This signifies that all the zinc has been complexed by the EDTA, releasing the free indicator into the solution.[12]
-
Recording and Calculation: Record the final volume of EDTA used. Repeat the titration at least two more times for accuracy. Calculate the concentration of zinc in the original sample using the stoichiometry of the Zn²⁺-EDTA reaction (1:1 molar ratio).
Diagram 2: Experimental Workflow for Zinc Titration
References
- 1. Xylenol orange - Wikipedia [en.wikipedia.org]
- 2. asianpubs.org [asianpubs.org]
- 3. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. Chrominfo: Preparation of xylenol orange indicator solution [chrominfo.blogspot.com]
- 6. Preparation of Titration Indicators [dhanlaldelloyd.tripod.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. digicollections.net [digicollections.net]
- 10. researchgate.net [researchgate.net]
- 11. uclmail.net [uclmail.net]
- 12. csun.edu [csun.edu]
An In-depth Technical Guide to the Synthesis and Purification of Xylenol Orange Tetrasodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xylenol orange is a widely utilized metallochromic indicator and chelating agent in analytical chemistry and various research fields. Its tetrasodium salt is particularly common due to its water solubility. The synthesis of xylenol orange is primarily achieved through a Mannich condensation reaction. However, a significant challenge in its production is the presence of impurities, most notably semi-xylenol orange and unreacted starting materials. Historically, the purity of commercially available xylenol orange has been variable, sometimes as low as 20%, which can significantly impact the accuracy and reproducibility of experimental results.[1][2] This guide provides a comprehensive overview of the synthesis and purification of xylenol orange tetrasodium salt, offering detailed experimental protocols and methods for its characterization.
Synthesis of Xylenol Orange Tetrasodium Salt
The primary route for synthesizing xylenol orange is the Mannich reaction, which involves the aminoalkylation of an active hydrogen compound.[2] In this case, cresol red is reacted with formaldehyde and iminodiacetic acid in a glacial acetic acid medium. The reaction is followed by neutralization with sodium hydroxide to yield the tetrasodium salt.
Synthesis Workflow
The synthesis process can be visualized as a multi-step workflow, starting from the preparation of the reactants to the final isolation of the crude product.
Experimental Protocol for Synthesis
This protocol is based on the principles of the Mannich reaction for the synthesis of a functionalized xylenol orange derivative and adapted for the synthesis of the parent compound.[3]
Materials:
-
Cresol Red
-
Iminodiacetic acid
-
Formaldehyde (37% aqueous solution)
-
Glacial acetic acid
-
Sodium hydroxide
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cresol red in glacial acetic acid.
-
Add iminodiacetic acid to the solution and stir until it is suspended.
-
Slowly add formaldehyde solution to the reaction mixture.
-
Heat the mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. The color of the reaction mixture will change, typically to a deep red or purple.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly neutralize the reaction mixture with a concentrated solution of sodium hydroxide until the pH reaches approximately 7-8. This should be done in an ice bath to control the exothermic reaction.
-
The crude xylenol orange tetrasodium salt will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and other impurities.
-
Dry the crude product in a vacuum oven at 50-60 °C.
Purification of Xylenol Orange Tetrasodium Salt
The crude product from the synthesis typically contains significant amounts of semi-xylenol orange (SXO), which has only one iminodiacetic acid group per molecule, and unreacted iminodiacetic acid.[2] Purification is crucial to obtain a high-purity product suitable for sensitive analytical applications. Column chromatography is an effective method for this purpose.
Purification Workflow
The purification process involves the separation of the desired product from impurities using chromatographic techniques.
Experimental Protocol for Purification by Column Chromatography
This protocol is based on a published method for the separation of xylenol orange and semi-xylenol orange using a cellulose column.[4]
Materials:
-
Crude xylenol orange tetrasodium salt
-
Cellulose powder for column chromatography
-
Eluent: A suitable buffered mobile phase (e.g., a gradient of aqueous buffer and an organic modifier like ethanol or isopropanol). The exact composition should be optimized based on the separation observed on thin-layer chromatography (TLC).
-
Glass chromatography column
Procedure:
-
Column Packing: Prepare a slurry of the cellulose powder in the initial eluent. Pour the slurry into the chromatography column and allow it to settle, ensuring a uniformly packed column bed.
-
Sample Preparation: Dissolve the crude xylenol orange tetrasodium salt in a minimum amount of the initial eluent.
-
Loading the Column: Carefully load the dissolved sample onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. A stepwise or linear gradient of increasing organic modifier concentration can be used to separate the components. Xylenol orange, being more polar than semi-xylenol orange, will elute later.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Analysis of Fractions: Analyze the collected fractions using a suitable method such as thin-layer chromatography (TLC) or UV-Vis spectrophotometry to identify the fractions containing the pure xylenol orange.
-
Isolation of Pure Product: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified xylenol orange tetrasodium salt in a vacuum oven.
Quality Control and Data Presentation
The purity of the synthesized and purified xylenol orange tetrasodium salt should be assessed using various analytical techniques.
Analytical Methods
-
Spectrophotometry: The purity of xylenol orange can be estimated by measuring its absorbance at its maximum absorption wavelength (around 575-580 nm in the presence of a metal ion like zinc) and comparing it to a standard of known purity.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity and quantifying the amount of xylenol orange and its impurities. A reversed-phase C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier (e.g., acetonitrile or methanol) is typically used.[6]
-
Titration: The performance of the purified xylenol orange as a metal indicator can be evaluated by titrating a known concentration of a metal ion (e.g., Zn²⁺) with a standard solution of EDTA.[7]
Data Summary
The following table summarizes typical data that should be collected and analyzed during the synthesis and purification process.
| Parameter | Synthesis (Crude Product) | Purification (Pure Product) | Target Value/Range |
| Yield (%) | 70-85% | 40-60% (overall) | >90% (Purification Step) |
| Appearance | Dark red-brown powder | Dark red crystalline powder | Conforms to standard |
| Purity by HPLC (%) | 50-70% | >95% | >95% |
| λmax (nm) | ~578 nm (in complex) | ~578 nm (in complex) | 575-580 nm |
| Molar Absorptivity | Variable | Consistent with standard | Conforms to standard |
| Performance in Titration | May show indistinct endpoint | Sharp color change at endpoint | Conforms to standard |
Logical Relationship of Impurities
The primary impurity in the synthesis of xylenol orange is semi-xylenol orange, which arises from the incomplete reaction of cresol red with iminodiacetic acid and formaldehyde.
Conclusion
The synthesis and purification of high-purity xylenol orange tetrasodium salt are critical for its reliable use in research and analytical applications. The Mannich condensation provides a direct route to its synthesis, but careful purification, primarily through column chromatography, is necessary to remove significant impurities like semi-xylenol orange. Rigorous quality control using techniques such as HPLC and spectrophotometry is essential to ensure the final product meets the required specifications for sensitive applications in drug development and other scientific fields.
References
- 1. Chrominfo: Preparation of xylenol orange indicator solution [chrominfo.blogspot.com]
- 2. Xylenol orange - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. Separation and acid equilibria of xylenol orange and semi-xylenol orange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gijash.com [gijash.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
A Technical Guide to Xylenol Orange Tetrasodium Salt: Properties, Analysis, and Applications in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Xylenol orange tetrasodium salt, a crucial reagent in various scientific and research applications. This document details its fundamental chemical properties, provides comprehensive experimental protocols for its use in metal ion quantification, and explores its relevance in drug development and biological research.
Core Properties of Xylenol Orange Tetrasodium Salt
Xylenol orange tetrasodium salt is a complex organic molecule widely used as a metal indicator in complexometric titrations. Its ability to form distinctly colored complexes with metal ions makes it an invaluable tool for quantitative analysis.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₃₁H₂₈N₂Na₄O₁₃S | [1][2] |
| Molar Mass | 760.58 g/mol | [3][4][5] |
| CAS Number | 3618-43-7 | [3][6] |
| Appearance | Red-brown to dark brown crystalline powder | [4] |
| Melting Point | 210 °C (decomposition) | [4] |
| Solubility in Water | 510 g/L | [4] |
| pH Value (20 °C) | 8.1 | [4] |
Experimental Protocols: Quantification of Metal Ions
Xylenol orange tetrasodium salt is a primary indicator for the complexometric titration of various metal ions with ethylenediaminetetraacetic acid (EDTA). Below are detailed protocols for the determination of zinc ions, a common application relevant to biological and pharmaceutical research.
Preparation of Requisite Solutions
a) 0.01 M EDTA Standard Solution:
-
Accurately weigh 3.722 g of disodium EDTA dihydrate.
-
Dissolve the weighed solid in distilled water.
-
Transfer the solution to a 1 L volumetric flask and dilute to the mark with distilled water. Mix thoroughly.
b) Xylenol Orange Indicator Solution (0.5% w/v):
-
Weigh 0.5 g of Xylenol orange tetrasodium salt.
-
Dissolve it in 100 mL of distilled water.
c) Hexamine (Hexamethylenetetramine) Buffer:
-
This is typically used as a solid to adjust and maintain the pH of the titration solution.
d) Standard Zinc Solution (for standardization of EDTA):
-
Accurately weigh approximately 0.654 g of pure zinc metal.
-
Dissolve it in a minimal amount of dilute hydrochloric acid.
-
Quantitatively transfer the solution to a 1 L volumetric flask and dilute to the mark with distilled water. This will create a solution of approximately 0.01 M zinc.
Standardization of the EDTA Solution
-
Pipette 25.0 mL of the standard zinc solution into a 250 mL conical flask.
-
Add approximately 75 mL of distilled water.
-
Add a small amount of solid hexamine to adjust the pH to around 5.0-6.0.
-
Add 2-3 drops of the Xylenol orange indicator solution. The solution will turn a reddish-purple color.
-
Titrate with the prepared EDTA solution until the color changes sharply from reddish-purple to a clear yellow.
-
Repeat the titration at least three times and calculate the average volume of EDTA used.
-
The molarity of the EDTA solution can be calculated using the formula: M₁V₁ = M₂V₂, where M₁ and V₁ are the molarity and volume of the zinc solution, and M₂ and V₂ are the molarity and volume of the EDTA solution.
Determination of Zinc in a Sample
-
Prepare the sample by dissolving a known weight in a suitable solvent and diluting it to a known volume.
-
Pipette a known volume of the sample solution into a 250 mL conical flask.
-
Follow the same procedure as for the standardization of EDTA (addition of water, buffer, and indicator).
-
Titrate with the standardized EDTA solution until the endpoint (reddish-purple to yellow) is reached.
-
Calculate the concentration of zinc in the sample based on the volume of EDTA consumed.
Applications in Drug Development and Research
The quantification of metal ions is critical in many areas of drug development and biological research. Zinc, for instance, is an essential cofactor for numerous enzymes and plays a vital role in various signaling pathways.[1][6] Therefore, the ability to accurately measure its concentration is of paramount importance.
High-Throughput Screening (HTS) Assays
Xylenol orange-based assays can be adapted for high-throughput screening of compounds that chelate metal ions or inhibit metalloenzymes. A modified ferrous oxidation-xylenol orange (FOX) assay, for example, can be used for screening lipoxygenase activity.[7] This demonstrates the versatility of Xylenol orange in drug discovery platforms.
Role in Biological Signaling Pathways
Zinc ions are crucial second messengers in various signaling cascades.[8] For example, zinc signaling is integral to the proper functioning of the immune system.[8] The ability to quantify zinc levels using indicators like Xylenol orange allows researchers to study the role of this metal ion in health and disease, and to investigate the effects of potential drug candidates on zinc homeostasis.
Visualizations
Chelation of a Metal Ion by Xylenol Orange
Caption: Chelation of a metal ion by Xylenol orange to form a colored complex.
Experimental Workflow for Complexometric Titration
Caption: Workflow for the determination of metal ion concentration using complexometric titration.
Simplified Zinc Signaling Pathway
Caption: A simplified representation of a zinc signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Zinc by EDTA and Atomic Absorption [delloyd.50megs.com]
- 3. uclmail.net [uclmail.net]
- 4. digicollections.net [digicollections.net]
- 5. youtube.com [youtube.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Versatile ferrous oxidation-xylenol orange assay for high-throughput screening of lipoxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Roles of Zinc Signaling in the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
Xylenol orange tetrasodium salt solubility in water and organic solvents
An In-depth Technical Guide to the Solubility of Xylenol Orange Tetrasodium Salt
For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is fundamental. Xylenol orange tetrasodium salt is a widely used metallochromic indicator and chelating agent, making its solubility characteristics in various media critical for its application in analytical chemistry, biochemistry, and environmental science.[1][2][3] This guide provides a comprehensive overview of its solubility in water and organic solvents, detailed experimental protocols for solubility determination, and a logical workflow for this process.
Solubility of Xylenol Orange Tetrasodium Salt
Xylenol orange tetrasodium salt is the salt form of xylenol orange, a chemical modification that significantly enhances its water solubility.[2][3] As a salt, it is generally characterized by high polarity, making it readily soluble in aqueous solutions but poorly soluble in most non-polar organic solvents.
Quantitative Solubility Data
The solubility of xylenol orange tetrasodium salt can vary based on factors such as compound purity, temperature, and the specific experimental method employed. The data compiled from various technical sources are presented below.
| Solvent | Reported Solubility | Conditions / Notes | Source(s) |
| Water | 510 g/L (510 mg/mL) | - | [4] |
| ~320 g/L (320 mg/mL) | at 20°C | [5] | |
| 200 mg/mL | - | [6] | |
| 20 mg/mL | Requires sonication for dissolution | [7][8] | |
| Dimethyl Sulfoxide (DMSO) | 8.33 mg/mL | Requires sonication for dissolution | [7][8] |
Note: The significant variation in reported aqueous solubility may be attributed to differences in the purity of commercial preparations, which have historically been known to contain impurities.[6]
Qualitative Solubility Observations
-
Water : Generally described as "soluble," "water soluble," or "miscible".[9][10][11][12] Its high water solubility is a key feature for its use in titrations and other aqueous analytical methods.[1]
-
Organic Solvents : While quantitative data is scarce for most organic solvents, the tetrasodium salt structure suggests low solubility in non-polar solvents. Its mobility in the environment is considered high due to its water solubility.[12] For in vivo studies, complex solvent systems are often required, such as a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7]
Experimental Protocol for Solubility Determination
The determination of a compound's equilibrium solubility is a critical step in its characterization. The "shake-flask" method is a widely accepted and reliable technique for this purpose.[13][14]
Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium between the dissolved and undissolved solute. The concentration of the solute in the resulting saturated solution is then quantified.[13]
Materials and Equipment
-
Xylenol Orange Tetrasodium Salt
-
Solvent of interest (e.g., deionized water, DMSO)
-
Analytical balance
-
Sealed glass vials or flasks (e.g., screw-cap vials)
-
Constant temperature shaker or orbital incubator
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)
Detailed Methodology
-
Preparation : Add an excess amount of xylenol orange tetrasodium salt to a pre-determined volume of the solvent in a sealed vial. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.
-
Equilibration : Place the sealed vial in a shaker and agitate at a constant temperature (e.g., 25°C) for an extended period, typically 24 to 72 hours, to ensure equilibrium is fully established.[13]
-
Phase Separation : After equilibration, remove the vial and allow it to stand to let the excess solid settle. To ensure complete separation of the undissolved solid from the saturated solution, centrifuge the vial at high speed.[13]
-
Sample Collection : Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Filtration : Immediately filter the collected supernatant through a chemically inert syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.[13]
-
Dilution : Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification : Analyze the diluted sample using a calibrated analytical method, such as UV-Vis spectrophotometry (measuring absorbance at the λmax of xylenol orange, ~575-585 nm in 0.1N NaOH) or High-Performance Liquid Chromatography (HPLC).[13][15]
-
Calculation : Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor. The final solubility is typically reported in mg/mL or g/L.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of a chemical compound using the shake-flask method.
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemicalworlds.com [chemicalworlds.com]
- 3. dawnscientific.com [dawnscientific.com]
- 4. Xylenol orange tetrasodium salt CAS 3618-43-7 | 108677 [merckmillipore.com]
- 5. carlroth.com [carlroth.com]
- 6. Xylenol orange - Wikipedia [en.wikipedia.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. XYLENOL ORANGE TETRASODIUM SALT ACS GRADE | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Xylenol Orange, sodium salt, pure, water soluble 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]
The Role of Xylenol Orange as a Metal Indicator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Xylenol orange (XO) is a versatile metallochromic indicator widely employed in analytical chemistry for the quantitative determination of various metal ions. Its efficacy stems from its ability to form distinctly colored complexes with metal cations, providing a sharp and discernible endpoint in complexometric titrations. This technical guide provides an in-depth exploration of the mechanism of action of xylenol orange, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes. The information herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of xylenol orange's utility as a metal indicator.
Core Mechanism of Action
Xylenol orange belongs to the triphenylmethane class of dyes and is structurally characterized by iminodiacetate groups that confer its metal-chelating properties. The molecule is a polyprotic acid, and its chromophoric properties are highly dependent on the pH of the solution.
The fundamental principle behind its function as a metal indicator lies in a competitive complexation reaction. In a typical complexometric titration, a solution containing the metal ion of interest is initially treated with a small amount of xylenol orange, forming a colored metal-indicator complex. A strong chelating agent, most commonly ethylenediaminetetraacetic acid (EDTA), is then used as the titrant. EDTA forms a more stable complex with the metal ion than xylenol orange does.
At the beginning of the titration, the metal ions are bound to xylenol orange, imparting a characteristic color to the solution (typically reddish-purple). As EDTA is added, it progressively sequesters the metal ions. At the equivalence point, all the metal ions have been complexed by the EDTA, displacing the xylenol orange and causing the solution to revert to the color of the free indicator at the specific pH of the analysis (usually yellow in acidic media). This distinct color change signals the endpoint of the titration.
The color of the free xylenol orange indicator is pH-dependent: in solutions with a pH below 6.3, it appears yellow, while in solutions with a pH above 6.3, it is red to violet.[1] The metal-XO complexes are typically intensely colored, often reddish-violet or blue-violet.[2]
Quantitative Data
The interaction of xylenol orange with various metal ions can be quantified by several key parameters, including protonation constants of the free ligand, stability constants of the metal-indicator complexes, and the absorption maxima of both the free indicator and its metal complexes.
Protonation Constants of Xylenol Orange
Xylenol orange is a hexaprotic acid (H₆L). Its protonation constants (log K) are crucial for understanding its pH-dependent color changes and its interaction with metal ions.
| Protonation Step | log K |
| H + L⁶⁻ ⇌ HL⁵⁻ | 12.2 |
| H + HL⁵⁻ ⇌ H₂L⁴⁻ | 10.5 |
| H + H₂L⁴⁻ ⇌ H₃L³⁻ | 6.7 |
| H + H₃L³⁻ ⇌ H₄L²⁻ | 2.8 |
| H + H₄L²⁻ ⇌ H₅L⁻ | 2.3 |
| H + H₅L⁻ ⇌ H₆L | 1.2 |
Table 1: Protonation constants of Xylenol Orange.
Stability Constants of Metal-Xylenol Orange Complexes
The stability constant (log K) indicates the strength of the complex formed between a metal ion and xylenol orange. Higher values denote more stable complexes.
| Metal Ion | log K (M-XO) | Conditions |
| Fe³⁺ | 13.93 (1:1 complex) | - |
| La³⁺ | 5.85 (1:1 complex) | 25°C |
| Ce³⁺ | 6.0 (1:1 complex) | 25°C |
| Nd³⁺ | 6.0 (1:1 complex) | 25°C |
| Y³⁺ | 5.48 (1:1 complex) | 25°C |
| Mg²⁺ | 4.8 (1:1 complex) | - |
| Ca²⁺ | 4.5 (1:1 complex) | - |
| Sr²⁺ | 4.2 (1:1 complex) | - |
| Ba²⁺ | 3.8 (1:1 complex) | - |
Table 2: Stability constants (log K) for selected metal-Xylenol Orange complexes.
Absorption Maxima (λmax)
The wavelength of maximum absorbance (λmax) is a key parameter for spectrophotometric applications.
| Species | λmax (nm) | pH/Conditions |
| Free XO | 440 | Acidic |
| Free XO | 575-580 | 0.1N NaOH |
| Al³⁺-XO | 550 | 3.0 |
| Bi³⁺-XO | 515-517 | Immobilized on sol-gel, nitric acid |
| Fe³⁺-XO | 560-585 | Acidic |
| Pb²⁺-XO | 578 | 6.0 |
| Zn²⁺-XO | 573 | 6.0 |
| Cd²⁺-XO | 580 | 6.0 |
| La³⁺-XO | 575 | 6.1 |
| Sr²⁺-XO | 570 | - |
Table 3: Absorption maxima for free Xylenol Orange and its metal complexes.
Signaling Pathways and Logical Relationships
The mechanism of action of xylenol orange as a metal indicator in a complexometric titration can be visualized as a signaling pathway.
Caption: Titration pathway with Xylenol Orange.
Experimental Protocols
Complexometric Titration of Zinc(II) with EDTA
This protocol outlines the direct titration of a zinc solution using EDTA with xylenol orange as the indicator.
Materials:
-
Standard 0.01 M EDTA solution
-
Zinc-containing sample solution
-
Xylenol orange indicator solution (0.1% w/v in water)
-
Hexamethylenetetramine (hexamine) buffer (to maintain pH 5.0-6.0)
-
Deionized water
-
Burette, pipette, Erlenmeyer flask
Procedure:
-
Pipette a known volume of the zinc sample solution into an Erlenmeyer flask.
-
Dilute with approximately 20 mL of deionized water.
-
Add a sufficient amount of hexamine to achieve a pH between 5.0 and 6.0.
-
Add 2-3 drops of xylenol orange indicator solution. The solution should turn a reddish-pink color.
-
Titrate with the standard 0.01 M EDTA solution until the color changes sharply from reddish-pink to a clear yellow.
-
Record the volume of EDTA used.
-
Repeat the titration for accuracy.
Calculation: The concentration of zinc can be calculated using the formula: M₁V₁ = M₂V₂ Where:
-
M₁ = Molarity of the EDTA solution
-
V₁ = Volume of the EDTA solution used
-
M₂ = Molarity of the zinc solution
-
V₂ = Volume of the zinc solution taken
Caption: Zinc titration experimental workflow.
Spectrophotometric Determination of Aluminum(III)
This protocol describes a method for the determination of aluminum using xylenol orange and measuring the absorbance of the resulting complex.
Materials:
-
Standard aluminum solution
-
Xylenol orange solution (e.g., 1.58 x 10⁻³ M)
-
Potassium hydrogen phthalate (KHP) buffer solution (0.05 M, pH 3.0)
-
Volumetric flasks (25 mL)
-
Water bath
-
Spectrophotometer
Procedure:
-
Prepare a series of standard aluminum solutions of known concentrations.
-
Into a 25 mL volumetric flask, pipette an aliquot of the standard or sample aluminum solution.
-
Add 1.5 mL of the xylenol orange solution.
-
Dilute to the mark with the KHP buffer solution (pH 3.0).[2]
-
Heat the flask in a water bath at 70°C for 8 minutes to accelerate the complex formation.[2]
-
Cool the solution to room temperature.
-
Measure the absorbance of the solution at 550 nm against a reagent blank.[3]
-
Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions.
-
Determine the concentration of aluminum in the sample from the calibration curve.
Caption: Aluminum analysis experimental workflow.
Complexometric Titration of Bismuth(III) and Lead(II) in a Mixture
This protocol allows for the sequential determination of bismuth and lead in the same sample.
Materials:
-
Standard 0.05 M EDTA solution
-
Sample solution containing bismuth and lead ions
-
Xylenol orange indicator
-
Nitric acid (for pH adjustment)
-
Hexamethylenetetramine (hexamine)
Procedure:
-
Titration of Bismuth:
-
Titration of Lead:
-
To the same solution, add hexamine to raise the pH to about 5.[4]
-
The solution will turn red-violet again if lead is present.
-
Continue the titration with the same EDTA solution until the color changes back to yellow.[6]
-
The volume of EDTA used in this second titration corresponds to the lead content.
-
Management of Interfering Ions
The selectivity of xylenol orange can be enhanced by controlling the pH and using masking agents to prevent the interference of non-target metal ions.
| Interfering Ion | Masking Agent | Notes |
| Fe³⁺ | Ascorbic acid (reduction to Fe²⁺), Triethanolamine, Cyanide | Ascorbic acid is effective in the titration of Bi³⁺.[2] |
| Al³⁺ | Fluoride (e.g., NH₄F), Acetylacetone | Fluoride is a common masking agent for aluminum.[7][8] |
| Cu²⁺ | Thiourea, Thiosemicarbazide | Used in the determination of bismuth. |
| Hg²⁺ | Reduction to Hg⁰ | Can be precipitated out of the solution. |
| Ca²⁺, Mg²⁺ | Titration at acidic pH | These ions do not interfere at the low pH used for many other metal titrations. |
| Pb²⁺ | Sulfate ions | Can be used to mask lead when titrating bismuth. |
Table 4: Common interfering ions and their masking agents in complexometric titrations using Xylenol Orange.
Conclusion
Xylenol orange remains a cornerstone indicator in the field of analytical chemistry due to its reliability, sharp color transitions, and applicability to a wide range of metal ions. A thorough understanding of its mechanism of action, guided by quantitative data on protonation and stability constants, is paramount for its effective application. By carefully controlling experimental conditions such as pH and employing appropriate masking strategies, researchers can achieve high levels of accuracy and selectivity in their analyses. The protocols and data presented in this guide serve as a valuable resource for professionals in research and development, facilitating the precise quantification of metal ions in various matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. A study of Xylenol Orange and semi-Xylenol Orange as metallochromic indicators and spectrophotometric reagents for metals [jstage.jst.go.jp]
- 3. asianpubs.org [asianpubs.org]
- 4. Formation constants of alkaline-earth metal complexes with xylenol orange and methylthymol blue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digicollections.net [digicollections.net]
- 6. studylib.net [studylib.net]
- 7. zenodo.org [zenodo.org]
- 8. alazharpharmacy.com [alazharpharmacy.com]
Spectral Properties of Xylenol Orange Tetrasodium Salt: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectral properties of Xylenol Orange tetrasodium salt. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this versatile dye in their work. This document details the dye's absorption and fluorescence characteristics, the influence of environmental factors such as pH, and its interaction with metal ions. Experimental protocols and quantitative data are presented to facilitate practical application and further research.
Introduction to Xylenol Orange Tetrasodium Salt
Xylenol Orange tetrasodium salt is a water-soluble organic dye belonging to the triphenylmethane family.[1] Its chemical structure features multiple carboxylic acid groups, making it an excellent chelating agent for various metal ions.[2] This property, coupled with its distinct color changes, has led to its widespread use as a metal indicator in complexometric titrations and as a chromogenic reagent in spectrophotometric analysis.[2][3] Furthermore, its fluorescent properties have found applications in biochemical assays and cellular imaging.[1][3]
Physicochemical Properties
A summary of the key physicochemical properties of Xylenol Orange tetrasodium salt is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₃₁H₂₈N₂Na₄O₁₃S | [4] |
| Molar Mass | 760.58 g/mol | [4] |
| CAS Number | 3618-43-7 | [1] |
| Appearance | Red-brown to dark brown crystalline powder | [5] |
| Solubility | Soluble in water | [5] |
Spectral Properties
The spectral characteristics of Xylenol Orange tetrasodium salt are highly dependent on the chemical environment, particularly pH and the presence of metal ions.
Absorption Spectra
In the absence of metal ions, the absorption spectrum of Xylenol Orange tetrasodium salt exhibits significant shifts with changes in pH. In acidic solutions (pH < 6.3), it typically appears yellow, while in basic solutions (pH > 6.3), it turns red.[5] Upon chelation with metal ions, a distinct color change to red or violet is observed, accompanied by a shift in the absorption maximum.[2]
The table below summarizes the absorption maxima (λmax) under various conditions.
| Condition | λmax (nm) | Reference |
| 0.1 M NaOH | 575 - 580 | [5] |
| 0.1 M NaOH | 582 - 585 | [4][6] |
| Water (Soluble) | 583 | [7] |
| Fe³⁺ complex | ~585 | [8] |
| Fe³⁺ complex | 560 | [3] |
| Ga³⁺ complex (pH 1.2-1.7) | 530 | [9] |
| Ga³⁺ complex (pH 4.5-5.5) | 502 | [9] |
| Sr²⁺ complex | 570 | [10] |
Molar Absorptivity
The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a critical parameter for quantitative analysis. The molar absorptivity of Xylenol Orange is highly dependent on the specific metal complex formed.
| Complex | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Wavelength (nm) | Reference |
| Ga³⁺ (1:1 complex) | 22,900 | 530 | [9] |
| Ga³⁺ (1:2 complex) | 16,300 | 502 | [9] |
| Fe³⁺-XO complex | 20,100 | 560 | [11] |
| Linoleic acid hydroperoxides-Fe³⁺-XO | 172,540 | 556 | [11] |
| Linolenic acid hydroperoxides-Fe³⁺-XO | 93,060 | 556 | [11] |
| Arachidonic acid hydroperoxides-Fe³⁺-XO | 81,510 | 556 | [11] |
One source also provides a specific absorptivity value for the tetrasodium salt in 0.1 M NaOH as A 1%/1cm of 580 - 790 at the absorption maximum.[4]
Fluorescence Spectra
Xylenol Orange is a fluorescent dye, and its emission properties are also influenced by its environment.[1] Recent studies have shown that it exhibits aggregation-induced emission (AIE), where its fluorescence is enhanced in aggregated states.[12]
| Parameter | Wavelength (nm) | Reference |
| Excitation Maxima | 440, 570 | [1] |
| Emission Maximum | 610 | [1] |
Experimental Protocols
Preparation of Xylenol Orange Stock Solution
A standard stock solution of Xylenol Orange tetrasodium salt can be prepared as follows:
-
Weigh an appropriate amount of Xylenol Orange tetrasodium salt powder.
-
Dissolve the powder in high-purity water (e.g., Milli-Q) or a suitable buffer. Gentle heating may be applied to aid dissolution.[14]
-
Store the stock solution in a dark container at 4°C. The solution is typically stable for several weeks.
For specific applications, the solvent may vary. For instance, in the Ferrous Oxidation-Xylenol Orange (FOX) assay, the reagent is often prepared in methanol/water mixtures.
Measurement of Absorption Spectra
Instrumentation: A standard UV-Visible spectrophotometer is used for absorbance measurements.
Procedure:
-
Prepare a series of dilutions of the Xylenol Orange solution in the desired solvent or buffer.
-
For metal complex studies, add a known concentration of the metal ion solution to the Xylenol Orange solution and allow sufficient time for complex formation.[8]
-
Use the same solvent or buffer as a blank reference.
-
Record the absorption spectrum over the desired wavelength range (e.g., 350-700 nm).[14]
-
The absorption maximum (λmax) is determined from the resulting spectrum.
Measurement of Fluorescence Spectra
Instrumentation: A spectrofluorometer is required for fluorescence measurements.
Procedure:
-
Prepare the Xylenol Orange solution in a fluorescence-free solvent.
-
Transfer the solution to a quartz cuvette.
-
Set the excitation wavelength (e.g., 440 nm or 570 nm) and scan the emission spectrum over the desired range to determine the emission maximum.
-
Alternatively, set the emission wavelength (e.g., 610 nm) and scan the excitation spectrum to determine the optimal excitation wavelength.
Visualizations
The following diagrams illustrate the chemical structure and key spectral-related processes of Xylenol Orange.
Caption: Chemical Structure of Xylenol Orange.
Caption: pH-dependent color change of Xylenol Orange.
Caption: Metal ion chelation and its effect on the absorption spectrum.
References
- 1. Xylenol orange - Wikipedia [en.wikipedia.org]
- 2. Xylenol Orange Indicator 0.1% [rmreagents.com]
- 3. gspchem.com [gspchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]
- 6. Xylenol orange, tetrasodium salt, indicator for metal titration, ACS - Scharlab [scharlab.com]
- 7. Absorption [Xylenol Orange] | AAT Bioquest [aatbio.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. jcsp.org.pk [jcsp.org.pk]
- 11. researchgate.net [researchgate.net]
- 12. Colorimetric Xylenol Orange: A Long-Buried Aggregation-Induced Emission Dye and Restricted Rotation for Dual-Mode Sensing of pH and Metal Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantum Yield [Xylenol Orange] | AAT Bioquest [aatbio.com]
- 14. asianpubs.org [asianpubs.org]
An In-depth Technical Guide to Xylenol Orange Tetrasodium Salt
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 3618-43-7[1]
This technical guide provides a comprehensive overview of Xylenol orange tetrasodium salt, a widely used chemical reagent in various analytical and research applications. This document details its chemical properties, experimental protocols for its use, and visual workflows to aid in experimental design and execution.
Chemical and Physical Properties
Xylenol orange tetrasodium salt is an organic reagent primarily utilized as an indicator for metal titrations.[1] It is the tetrasodium salt of xylenol orange. Historically, the purity of commercial preparations has varied, but high-purity versions are now available.[1]
| Property | Value | Reference |
| CAS Number | 3618-43-7 | [1] |
| Molecular Formula | C₃₁H₂₈N₂Na₄O₁₃S | [2] |
| Molecular Weight | 760.58 g/mol | [2] |
| Appearance | Dark red-brown powder | [3] |
| Solubility | Soluble in water | [1] |
| Melting Point | 195 °C (decomposes) | [1] |
| Absorption Maximum (0.1N NaOH) | 577 - 583 nm | [4] |
Core Applications
The primary application of Xylenol orange tetrasodium salt is as a metal indicator in complexometric titrations, particularly with ethylenediaminetetraacetic acid (EDTA).[1][3] It is also employed in photometric assays for the detection of various substances.
Complexometric Titrations: In acidic solutions (pH < 6), Xylenol orange forms colored complexes with metal ions.[3] During a titration with a chelating agent like EDTA, a sharp color change from red/violet to yellow indicates the endpoint.[1][5]
Ferrous Oxidation-Xylenol Orange (FOX) Assay: This spectrophotometric method is used for the detection of hydroperoxides. The assay relies on the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by hydroperoxides in the presence of xylenol orange. The resulting Fe³⁺-xylenol orange complex can be quantified by measuring its absorbance at a specific wavelength.
Experimental Protocols
A standard 0.1% (w/v) indicator solution can be prepared for use in titrations.
Procedure:
-
Weigh 0.1 g of Xylenol orange tetrasodium salt.
-
Dissolve the powder in 100 mL of distilled water.
-
If necessary, filter the solution to remove any undissolved particles.[6][7]
This protocol outlines the general steps for determining the concentration of various metal ions using Xylenol orange as an indicator. Specific conditions for different metals are summarized in Table 2.
Procedure:
-
Prepare the metal ion sample solution by dissolving a precisely weighed amount of the substance in water. Acidify with a minimal amount of an appropriate acid if necessary, and then dilute to a suitable volume (e.g., 100 mL).[5]
-
Add approximately 50 mg of xylenol orange indicator mixture.[5]
-
Adjust the pH of the solution by adding a suitable buffer (e.g., methenamine) until the solution turns a pink-violet color.[5]
-
Titrate the solution with a standardized solution of disodium edetate (e.g., 0.05 mol/L) until the color changes from pink-violet to a clear yellow.[5]
-
Record the volume of the titrant used and calculate the concentration of the metal ion.
Table 2: Conditions for Complexometric Titration of Various Metal Ions
| Metal Ion | pH Adjustment / Buffer | Endpoint Color Change | Each mL of 0.05 mol/L Disodium Edetate is Equivalent to: | Reference |
| Aluminum (Al³⁺) | Add 50 mL of 0.05 mol/L disodium edetate, neutralize with NaOH, boil, cool, and add 5 g of methenamine. | Pink-violet to Yellow (back titration with lead nitrate) | 1.349 mg of Al | [5] |
| Bismuth (Bi³⁺) | Acidify with hydrochloric acid if needed. | Pink-violet to Yellow | 10.45 mg of Bi | [5] |
| Lead (Pb²⁺) | Add sufficient methenamine (about 5 g) to turn the solution red. | Deep violet to Yellow | 10.35 mg of Pb | [5] |
| Zinc (Zn²⁺) | Add sufficient methenamine (about 5 g) to turn the solution pink-violet. | Pink-violet to Yellow | 3.268 mg of Zn | [5] |
This assay is a sensitive method for quantifying hydroperoxides.
Procedure:
-
Preparation of FOX Reagent: The reagent typically contains ferrous sulfate, xylenol orange tetrasodium salt, and perchloric acid in a methanol/water mixture. A common formulation includes 2.0 mM ferrous sulfate, 0.29 mM xylenol orange tetrasodium salt, and a specific concentration of perchloric acid (e.g., 110-660 mM) in a 9:1 methanol/water solution.[8][9]
-
Assay: In a 96-well microplate, mix 30 µL of the sample containing the hydroperoxide with 150 µL of the freshly prepared FOX reagent.[8][9]
-
Incubation: Incubate the mixture at room temperature for approximately 15 minutes.[8]
-
Measurement: Measure the absorbance of the resulting ferric-xylenol orange complex at a wavelength between 550 nm and 580 nm.[9] The concentration of hydroperoxide is proportional to the absorbance.
Mandatory Visualizations
Caption: Workflow for complexometric titration of metal ions using Xylenol orange.
Caption: Experimental workflow for the Ferrous Oxidation-Xylenol Orange (FOX) assay.
References
- 1. Xylenol orange - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nbinno.com [nbinno.com]
- 4. gspchem.com [gspchem.com]
- 5. digicollections.net [digicollections.net]
- 6. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
- 7. Chrominfo: Preparation of xylenol orange indicator solution [chrominfo.blogspot.com]
- 8. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 9. Versatile ferrous oxidation–xylenol orange assay for high-throughput screening of lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Purity in Commercial Xylenol Orange Tetrasodium Salt: A Technical Guide
For researchers, scientists, and drug development professionals, the purity of chemical reagents is a cornerstone of reliable and reproducible results. Xylenol orange tetrasodium salt, a widely used metallochromic indicator and chelating agent, is no exception. Historically, the purity of commercially available Xylenol orange has been a significant concern, with levels once as low as 20%.[1] While the quality has improved substantially, with purities now reaching 90% and higher, a thorough understanding of the potential impurities and the methods for assessing purity remains critical.[1] This in-depth technical guide provides a comprehensive overview of the purity levels of commercially available Xylenol orange tetrasodium salt, detailed experimental protocols for its analysis, and logical workflows to guide researchers in their quality assessment.
Understanding the Impurity Landscape
The primary impurities found in commercial preparations of Xylenol orange tetrasodium salt are semi-xylenol orange and iminodiacetic acid.[1] These impurities can arise during the synthesis of the dye and can significantly impact its performance as an indicator and chelating agent by altering its color transition points and complex-forming capabilities. Therefore, verifying the purity of the reagent is a crucial first step in any experimental workflow.
Purity Levels of Commercially Available Xylenol Orange Tetrasodium Salt
The purity of Xylenol orange tetrasodium salt can vary between suppliers and even between different batches from the same supplier. The following table summarizes publicly available purity data from various commercial sources. It is important to note that the method of purity determination can influence the reported value.
| Supplier | Grade | Purity Specification | Method of Analysis |
| High Purity Laboratory Chemicals Pvt. Ltd. | AR Grade | Absorptivity (A 1%/ 1cm, abs max in 0.1N NaOH on dried subs.) > 500 | Spectrophotometry |
| DRM CHEM | ACS | Absorptivity (A 1%/1cm at λmax) ≥ 550 | Spectrophotometry |
| MedChemExpress | - | 95.0% | Not Specified |
| ChemicalBook Supplier 1 | - | 99% | Not Specified |
| ChemicalBook Supplier 2 | - | 99% | Not Specified |
Experimental Protocols for Purity Determination
Accurate determination of Xylenol orange tetrasodium salt purity can be achieved through several analytical techniques. The following sections provide detailed protocols for three common methods: spectrophotometry, high-performance liquid chromatography (HPLC), and complexometric titration.
Spectrophotometric Determination of Dye Content
This method relies on the absorbance of light by the Xylenol orange molecule at a specific wavelength. The dye content is calculated by comparing the sample's absorbance to a known standard or by using a specific absorptivity value.
Principle: The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
Experimental Protocol:
-
Reagents and Materials:
-
Xylenol orange tetrasodium salt (sample to be tested)
-
Sodium hydroxide (NaOH), 0.1 N solution
-
Volumetric flasks (100 mL, 1000 mL)
-
Pipettes
-
UV-Vis Spectrophotometer
-
-
Preparation of Standard Solution (if applicable):
-
Accurately weigh a known amount of a high-purity Xylenol orange tetrasodium salt standard.
-
Dissolve the standard in 0.1 N NaOH to prepare a stock solution of known concentration.
-
Perform serial dilutions to prepare a series of standard solutions of decreasing concentrations.
-
-
Preparation of Sample Solution:
-
Accurately weigh a specific amount of the commercial Xylenol orange tetrasodium salt sample.
-
Dissolve the sample in 0.1 N NaOH in a volumetric flask to achieve a final concentration within the linear range of the spectrophotometer. A concentration of approximately 0.01 g/L is often used.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to measure absorbance at the wavelength of maximum absorption (λmax) for Xylenol orange in 0.1 N NaOH, which is typically between 578-584 nm.
-
Use 0.1 N NaOH as the blank.
-
Measure the absorbance of the sample solution.
-
-
Calculation of Dye Content:
-
Using a Standard Curve: Plot the absorbance of the standard solutions versus their concentrations. Determine the concentration of the sample solution from the standard curve and calculate the percentage purity.
-
Using Specific Absorptivity: The dye content can be calculated using the following formula:
-
Purity (%) = (Absorbance / (Absorptivity * Concentration [g/L] * Path length [cm])) * 100
-
The specific absorptivity (A 1%/1cm) is a constant for a pure substance. For Xylenol orange, values greater than 500 are indicative of good purity.
-
-
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a powerful technique for separating and quantifying the components of a mixture. This method can effectively separate Xylenol orange from its impurities, providing a more accurate assessment of purity.
Principle: The sample is injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector measures the amount of each component as it elutes from the column.
Experimental Protocol:
-
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Xylenol orange tetrasodium salt (sample and reference standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable buffer components
-
-
Chromatographic Conditions (A Suggested Starting Point):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A time-based gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B is recommended to ensure the elution of all components. A possible gradient could be:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to initial conditions (95% A, 5% B)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 435 nm (for the protonated form) or the λmax in the mobile phase.
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of the Xylenol orange tetrasodium salt sample in the initial mobile phase composition.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis and Calculation:
-
Inject the prepared sample solution into the HPLC system.
-
Record the chromatogram. The area of the main peak corresponding to Xylenol orange is proportional to its concentration.
-
The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Xylenol Orange Peak / Total Area of All Peaks) * 100
-
-
Complexometric Titration for Assessing Indicator Performance
While primarily used as an indicator for metal titrations, a complexometric titration can also be adapted to assess the functional purity of Xylenol orange. This method evaluates the indicator's ability to form a distinct color change at the equivalence point.
Principle: A solution of a metal ion is titrated with a standard solution of a chelating agent (e.g., EDTA). Xylenol orange is used as the indicator. A sharp and accurate color change from the metal-indicator complex color to the free indicator color at the equivalence point is indicative of a high-quality indicator.
Experimental Protocol:
-
Reagents and Materials:
-
Xylenol orange tetrasodium salt (sample to be tested)
-
Zinc sulfate (ZnSO₄) or other suitable metal salt, standard solution (e.g., 0.05 M)
-
Ethylenediaminetetraacetic acid (EDTA), disodium salt, standard solution (e.g., 0.05 M)
-
Hexamethylenetetramine (urotropine) buffer (pH ~5-6)
-
Burette, pipettes, conical flasks
-
-
Procedure:
-
Pipette a known volume of the standard zinc sulfate solution into a conical flask.
-
Add a sufficient amount of the hexamethylenetetramine buffer to adjust the pH to approximately 5-6.
-
Add a small, accurately weighed amount of the Xylenol orange tetrasodium salt indicator (or a few drops of a prepared indicator solution). The solution should turn a distinct red or violet color.
-
Titrate the solution with the standard EDTA solution.
-
The endpoint is reached when the color of the solution sharply changes from red/violet to a clear yellow.
-
Record the volume of EDTA solution used.
-
-
Evaluation of Purity:
-
The sharpness of the endpoint is a qualitative indicator of purity. A sluggish or indistinct color change may suggest the presence of impurities.
-
For a more quantitative assessment, the amount of metal ion can be calculated from the volume of EDTA used and compared to the known concentration of the standard metal solution. A significant deviation may indicate interference from impurities in the Xylenol orange.
-
Conclusion
The purity of Xylenol orange tetrasodium salt is a critical factor for its effective use in research and development. While the quality of commercially available products has significantly improved, it is still incumbent upon the user to verify the purity, especially for sensitive applications. The experimental protocols provided in this guide offer robust methods for assessing the purity of Xylenol orange. By employing these techniques, researchers can ensure the quality of their reagents, leading to more accurate and reliable experimental outcomes.
References
An In-depth Technical Guide to the Safe Handling of Xylenol Orange Tetrasodium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data and handling precautions for xylenol orange tetrasodium salt. The information is compiled and synthesized from various Safety Data Sheets (SDSs) to ensure a thorough understanding of the associated hazards and the necessary safety measures for laboratory use.
Chemical Identification and Physical Properties
Xylenol orange tetrasodium salt is a complex organic molecule commonly used as a metal indicator in titrations.[1][2] While it is a valuable reagent in analytical chemistry, a thorough understanding of its properties is essential for safe handling.
Table 1: Physical and Chemical Properties of Xylenol Orange Tetrasodium Salt
| Property | Value | Source(s) |
| Chemical Formula | C₃₁H₂₈N₂Na₄O₁₃S | [3][4] |
| Molecular Weight | 760.6 g/mol | [3] |
| Appearance | Dark red to reddish-brown powder/solid | [4][5] |
| Odor | Odorless | [4] |
| Melting Point | 195 °C (decomposes) | [6] |
| Solubility | Soluble in water | [1] |
| Stability | Stable under normal conditions of use and storage. May be moisture sensitive. | [2][5][6] |
Hazard Identification and Toxicological Information
According to multiple safety data sheets, xylenol orange tetrasodium salt is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[7] However, as with any chemical, it should be handled with care to minimize exposure.
Table 2: Toxicological Data Summary
| Toxicological Endpoint | Data | Source(s) |
| Acute Oral Toxicity | No data available | [8] |
| Acute Dermal Toxicity | No data available | [8] |
| Acute Inhalation Toxicity | No data available | [8] |
| Skin Corrosion/Irritation | May cause mild irritation | [5][9] |
| Serious Eye Damage/Irritation | May cause mild irritation. Dust may cause eye irritation. | [5][10] |
| Respiratory or Skin Sensitization | No data available | |
| Germ Cell Mutagenicity | No data available | |
| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA. | [9] |
| Reproductive Toxicity | No information available | [7] |
Note: The consistent reporting of "No data available" for many toxicological endpoints highlights the need for careful handling to avoid unnecessary exposure, following the precautionary principle.
Handling and Storage Precautions
Proper handling and storage are critical to ensure safety in the laboratory. The following are best practices synthesized from multiple sources.
Safe Handling Practices
-
General Hygiene: Do not eat, drink, or smoke in areas where chemicals are handled. Wash hands thoroughly after handling.[11]
-
Ventilation: Use in a well-ventilated area. If dust is generated, use appropriate exhaust ventilation.[12]
-
Avoid Contact: Minimize all unnecessary personal contact. Avoid contact with skin and eyes.[11]
-
Dust Generation: Avoid generating dust. Use dry clean-up procedures.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, as detailed in Section 4.
Storage Conditions
-
Container: Keep containers securely sealed when not in use.[11]
-
Location: Store in a cool, dry, well-ventilated area.[13][14]
-
Incompatible Materials: Store away from strong oxidizing agents.[5]
-
Labeling: Ensure all containers are clearly labeled.[11]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final and a crucial barrier against chemical exposure.
Caption: PPE selection workflow for handling xylenol orange tetrasodium salt.
Emergency Procedures
In the event of an accidental exposure or spill, the following first-aid and clean-up procedures should be followed.
First-Aid Measures
-
In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention if irritation persists.[4][9]
-
In case of skin contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops or persists.[4][9]
-
If inhaled: Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[4][9]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention if you feel unwell.[4]
Accidental Release Measures
For minor spills, the following workflow should be implemented. For major spills, evacuate the area and contact emergency responders.
Caption: Workflow for responding to a minor spill of xylenol orange tetrasodium salt.
Experimental Protocols
Detailed experimental protocols for the toxicological and safety testing of xylenol orange tetrasodium salt are not provided in the reviewed Safety Data Sheets. The toxicological data is generally presented as "no data available," indicating that specific studies may not have been conducted or are not publicly accessible.
For researchers requiring such data, standardized OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals would be the appropriate starting point for designing experiments to assess endpoints such as acute toxicity (e.g., OECD Test Guideline 420, 423, or 425 for oral toxicity), skin irritation/corrosion (OECD 439, 431), and eye irritation/corrosion (OECD 437, 492). These protocols provide detailed methodologies for conducting such tests.
Disposal Considerations
Chemical waste must be disposed of in accordance with all local, state, and federal regulations.[9] Do not dispose of down the drain or with regular trash.[12] Contact a licensed professional waste disposal service to dispose of this material.
Conclusion
Xylenol orange tetrasodium salt is not classified as a hazardous material, yet it requires careful handling due to the lack of comprehensive toxicological data. By adhering to the handling, storage, and PPE guidelines outlined in this document, researchers, scientists, and drug development professionals can safely work with this chemical, minimizing the risk of exposure and ensuring a safe laboratory environment. The precautionary principle should always be applied when handling substances with incomplete toxicological profiles.
References
- 1. Xylenol orange - Wikipedia [en.wikipedia.org]
- 2. Xylenol orange tetrasodium salt | 3618-43-7 [chemicalbook.com]
- 3. Xylenol Orange tetrasodium | C31H28N2Na4O13S | CID 107431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. alphachem.ca [alphachem.ca]
- 6. Xylenol orange tetrasodium salt | CAS#:3618-43-7 | Chemsrc [chemsrc.com]
- 7. actylislab.com [actylislab.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. cie.unam.mx [cie.unam.mx]
- 10. lobachemie.com [lobachemie.com]
- 11. somatco.com [somatco.com]
- 12. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 13. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 14. Handling and Storing Chemicals | Lab Manager [labmanager.com]
Methodological & Application
Application Notes: Complexometric Titration of Zinc Using Xylenol Orange Tetrasodium Salt
Introduction
Complexometric titration is a widely used analytical technique for the determination of metal ion concentrations. This application note details the use of Xylenol Orange tetrasodium salt as an indicator for the complexometric titration of zinc (Zn²⁺) with ethylenediaminetetraacetic acid (EDTA). Xylenol Orange is a metallochromic indicator that forms a distinctively colored complex with zinc ions.[1][2][3] At the endpoint of the titration, EDTA, a stronger chelating agent, displaces the Xylenol Orange from the zinc-indicator complex, resulting in a sharp color change.[4][5] This method is valued for its simplicity, speed, and accuracy in determining zinc content in various samples, including pharmaceuticals and alloys.[6][7][8]
Principle
The titration is based on the formation of a stable, water-soluble complex between zinc ions and EDTA. Xylenol Orange is used as an indicator, which forms a red-violet complex with zinc ions in a slightly acidic to neutral medium (pH 5.0-6.0).[1][7][9] During the titration with a standard EDTA solution, EDTA progressively complexes with the free zinc ions. At the equivalence point, all the free zinc has been chelated by EDTA. A slight excess of EDTA then displaces the Xylenol Orange from the zinc-indicator complex, causing the solution to change color from red-violet to a distinct yellow, signaling the endpoint of the titration.[4][8][10]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the complexometric titration of zinc using Xylenol Orange.
| Parameter | Value | Reference |
| Titrant | EDTA (ethylenediaminetetraacetic acid) | [4][8] |
| Analyte | Zinc (Zn²⁺) | [4][6] |
| Indicator | Xylenol Orange tetrasodium salt | [1][11] |
| Optimal pH Range | 5.0 - 6.2 | [1][7][9] |
| Buffer | Hexamethylenetetramine or Acetate Buffer | [9][11][12] |
| Color Change at Endpoint | Red/Violet-Pink to Yellow | [4][8][10] |
| Stoichiometry (Zn²⁺:EDTA) | 1:1 | [1][4] |
| Indicator Preparation | 0.1% - 0.2% w/v in water or as a triturate with KNO₃ | [8][12][13] |
Experimental Protocols
1. Preparation of Reagents
-
Standard Zinc Solution (0.01 M): Accurately weigh approximately 0.654 g of ACS reagent grade zinc metal. Dissolve it in a minimal amount of dilute hydrochloric acid (1+1) and quantitatively transfer to a 1 L volumetric flask. Dilute to the mark with deionized water.[12]
-
EDTA Solution (0.01 M): Dissolve approximately 3.722 g of disodium EDTA dihydrate in deionized water in a 1 L volumetric flask and dilute to the mark. Standardize this solution against the primary standard zinc solution.
-
Xylenol Orange Indicator Solution (0.2% w/v): Dissolve 0.2 g of Xylenol Orange tetrasodium salt in 100 mL of deionized water.[12] Alternatively, a xylenol orange triturate can be prepared by grinding 1 part of xylenol orange with 99 parts of potassium nitrate.[13]
-
Buffer Solution (pH 5.5): An acetate buffer can be prepared using acetic acid and sodium acetate.[1] Alternatively, hexamethylenetetramine can be used directly to adjust the pH.[9][11]
2. Standardization of EDTA Solution
-
Pipette 25.00 mL of the standard zinc solution (0.01 M) into a 250 mL Erlenmeyer flask.
-
Add approximately 75 mL of deionized water.
-
Add the buffer solution to adjust the pH to approximately 5.5.
-
Add 2-3 drops of the Xylenol Orange indicator solution. The solution should turn a red-violet color.[11]
-
Titrate with the prepared EDTA solution from a burette with constant stirring.
-
The endpoint is reached when the color of the solution sharply changes from red-violet to a clear yellow.[8][10]
-
Record the volume of EDTA solution used.
-
Repeat the titration at least two more times to ensure reproducibility.
-
Calculate the exact molarity of the EDTA solution.
3. Titration of an Unknown Zinc Sample
-
Accurately weigh or pipette a known amount of the sample containing zinc into a 250 mL Erlenmeyer flask.
-
Dissolve the sample in a suitable solvent (e.g., deionized water or dilute acid) and dilute with deionized water to approximately 100 mL.
-
Adjust the pH of the solution to approximately 5.5 using the buffer solution.
-
Add 2-3 drops of the Xylenol Orange indicator solution.
-
Titrate with the standardized EDTA solution until the color changes from red-violet to yellow.
-
Record the volume of EDTA solution consumed.
-
Calculate the concentration of zinc in the sample.
Interferences
Several metal ions can interfere with the titration by also forming complexes with EDTA. Common interfering ions include copper, lead, iron, aluminum, and cadmium.[6] Masking agents, such as sodium thiosulfate for copper, can be used to prevent this interference.[6][8] Separation techniques like precipitation or ion exchange may be necessary for complex sample matrices.[1][6]
Visualizations
Caption: Experimental workflow for the complexometric titration of zinc.
References
- 1. scribd.com [scribd.com]
- 2. The photometric determination of zinc with xylenol orange (1961) | Karel Študlar | 23 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. uclmail.net [uclmail.net]
- 5. Estimation of Zinc by EDTA | DOCX [slideshare.net]
- 6. Determination of zinc in ore by EDTA titration [jstage.jst.go.jp]
- 7. Use of xylenol orange and cetylpyridinium chloride in rapid spectrophotometric determination of zinc in pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nmfrc.org [nmfrc.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. CN105445414A - Chemical analysis determination method of zinc content of molecular sieve - Google Patents [patents.google.com]
- 13. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for EDTA Titration with Xylenol Orange Indicator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Complexometric titration with ethylenediaminetetraacetic acid (EDTA) is a widely used analytical technique for the quantitative determination of metal ions. This method relies on the formation of a stable, water-soluble complex between the metal ion and the chelating agent, EDTA. The endpoint of the titration is detected using a metallochromic indicator, which changes color when it is displaced from the metal ion by EDTA.
Xylenol orange is a versatile and commonly used indicator for the EDTA titration of various metal ions, particularly in acidic solutions.[1] It provides a sharp and distinct color change, making it suitable for the analysis of metals such as zinc, lead, bismuth, and aluminum.[2] In acidic conditions, the solution containing the metal-xylenol orange complex is typically red or pink-violet, while the free indicator is yellow.[2][3] This application note provides a detailed protocol for performing EDTA titrations with xylenol orange, including reagent preparation, experimental procedures for different metal ions, and guidance on data interpretation.
Data Presentation
The following table summarizes the key quantitative parameters for the EDTA titration of selected metal ions using xylenol orange indicator.
| Metal Ion | Optimal pH | Buffer System | Color Change (Endpoint) | Typical EDTA Concentration (M) | Notes |
| Zinc (Zn²⁺) | 5.0 - 6.2 | Acetate or Hexamine | Red to Yellow | 0.01 - 0.05 | A pH of 5.5 is commonly used for the analysis of zinc in supplements.[3][4] |
| Lead (Pb²⁺) | 5.0 - 6.0 | Acetate or Hexamine | Red/Violet to Yellow | 0.01 - 0.05 | Hexamine can be used to adjust the pH.[5][6] |
| Bismuth (Bi³⁺) | 1.0 - 2.0 | Nitric Acid | Red to Yellow | 0.01 | This low pH allows for selective titration of bismuth in the presence of many other metal ions.[2][7] |
| Aluminum (Al³⁺) | ~5.3 (Back Titration) | Acetate | Yellow to Pink-Violet | 0.01 - 0.05 | A back titration method is typically employed.[8][9] |
Experimental Protocols
Reagent Preparation
a. Standard EDTA Solution (0.01 M)
-
Dry analytical grade disodium EDTA dihydrate (Na₂H₂Y·2H₂O) at 80°C for 2 hours.
-
Accurately weigh approximately 3.7224 g of the dried EDTA.
-
Dissolve the EDTA in deionized water and quantitatively transfer it to a 1 L volumetric flask.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Standardize the EDTA solution against a primary standard, such as zinc metal or calcium carbonate.
b. Xylenol Orange Indicator
-
Solution: Dissolve 0.1 g of xylenol orange in 100 mL of deionized water. If necessary, filter the solution.[5]
-
Solid Mixture: Triturate 1 part of xylenol orange with 99 parts of potassium nitrate.[5] Approximately 50 mg of this mixture is used per titration.[2]
c. Buffer Solutions
-
Acetate Buffer (pH 5.0 - 5.5): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate.[4]
-
Hexamine Buffer: Dissolve hexamine in deionized water to the desired concentration. Hexamine can be used to adjust the pH to the 5.0-6.0 range.[10]
Titration Procedure (Direct Titration for Zinc and Lead)
-
Pipette a known volume of the sample solution containing the metal ion (e.g., 25.00 mL) into a 250 mL Erlenmeyer flask.
-
Dilute with approximately 50 mL of deionized water.
-
Adjust the pH of the solution to the optimal range for the specific metal ion using the appropriate buffer (see table above).
-
Add a few drops of xylenol orange indicator solution or approximately 50 mg of the solid indicator mixture. The solution should turn a red or pink-violet color.
-
Titrate the solution with the standardized EDTA solution from a burette with constant swirling.
-
The endpoint is reached when the color of the solution sharply changes from red/pink-violet to a clear yellow.[2][3]
-
Record the volume of EDTA used.
-
Repeat the titration at least two more times to ensure reproducibility.
Titration Procedure (Direct Titration for Bismuth)
-
Pipette a known volume of the sample solution into a 250 mL Erlenmeyer flask.
-
Adjust the pH to 1.0 - 2.0 with nitric acid.[2]
-
Add the xylenol orange indicator.
-
Titrate with standardized EDTA solution to a yellow endpoint.
Titration Procedure (Back Titration for Aluminum)
Due to the slow reaction of aluminum with EDTA at room temperature, a back titration is necessary.
-
Pipette a known volume of the sample solution into a 250 mL Erlenmeyer flask.
-
Add a known excess of standardized 0.05 M EDTA solution.
-
Adjust the pH to approximately 5.3 with an acetate buffer.
-
Add a few drops of methyl red indicator and neutralize the solution with sodium hydroxide until a color change is observed.[2]
-
Boil the solution for a few minutes to ensure complete complexation of aluminum with EDTA.
-
Cool the solution to room temperature.
-
Add xylenol orange indicator. The solution should be yellow due to the excess EDTA.
-
Titrate the excess EDTA with a standardized zinc or lead nitrate solution (0.05 M) until the color changes from yellow to pink-violet.[2][8]
-
The amount of EDTA that reacted with aluminum is calculated by subtracting the amount of EDTA that reacted with the zinc/lead nitrate solution from the initial amount of EDTA added.
Sample Preparation for Pharmaceutical Analysis
For the determination of metal content in drug substances, such as zinc in vitamin C tablets, the following sample preparation can be employed:
-
Grind a representative number of tablets to a fine powder.
-
Accurately weigh a portion of the powder.
-
Dissolve the sample in a suitable solvent, which may include the addition of dilute acetic acid or another appropriate acid to ensure complete dissolution of the metal ions.[11]
-
The solution can then be titrated following the appropriate protocol described above.
Interferences and Masking
The selectivity of the EDTA titration can be improved by controlling the pH and using masking agents.[12]
-
pH Control: Titrating at a low pH, as in the case of bismuth, can prevent the interference of many divalent metal ions that do not form stable EDTA complexes at such acidic conditions.[7]
-
Masking Agents: These are reagents that form stable complexes with interfering ions, preventing them from reacting with EDTA or the indicator.
-
Acetylacetone can be used to mask aluminum when titrating other metal ions at a higher pH.[13]
-
Potassium iodide can be used to mask cadmium in the presence of zinc.
-
Visualizations
Experimental Workflow for Direct EDTA Titration
Caption: Workflow for the direct EDTA titration of metal ions using Xylenol orange indicator.
Logical Relationship of Titration Components
Caption: The chemical principle of EDTA titration with Xylenol orange indicator.
References
- 1. scribd.com [scribd.com]
- 2. digicollections.net [digicollections.net]
- 3. uclmail.net [uclmail.net]
- 4. scribd.com [scribd.com]
- 5. Selective complexometric titration of lead in the presence of large amounts of interfering ions - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. cragchemistry.com [cragchemistry.com]
- 9. Stepwise complexometric determination of aluminium, titanium and iron concentrations in silica sand and allied materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN110988256A - EDTA titration method for rapidly determining Zn content in vitamin C + zinc sustained release tablets - Google Patents [patents.google.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Xylenol Orange Tetrasodium Salt as a Fluorescent Marker for Bone Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xylenol orange tetrasodium salt is a versatile fluorochrome that serves as an invaluable tool in the study of bone metabolism.[1][2] By chelating with calcium ions, it incorporates into newly forming bone mineral, providing a fluorescent signal that allows for the visualization and quantification of bone growth and mineralization.[1][2][3] Its distinct red fluorescence under specific excitation wavelengths makes it suitable for single-labeling studies and, more powerfully, for polychrome sequential labeling in conjunction with other fluorochromes like calcein (green fluorescence) and alizarin red (red fluorescence).[3][4][5][6] This allows for the temporal and spatial tracking of bone formation, making it a cornerstone technique in bone histomorphometry.[4][7]
These application notes provide detailed protocols for the use of xylenol orange tetrasodium salt in both in vivo and in vitro models of bone growth, along with guidelines for data analysis and visualization.
Data Presentation
Fluorochrome Properties
| Property | Value | Reference |
| Chemical Formula | C₃₁H₂₈N₂Na₄O₁₃S | [3] |
| Excitation Wavelength (peak) | ~440 nm | [3] |
| Emission Wavelength (peaks) | ~570 nm and ~610 nm | [3] |
| Appearance of Label | Red Fluorescence | [3] |
Common Fluorochromes for Polychrome Bone Labeling
| Fluorochrome | Excitation (nm) | Emission (nm) | Color | Common In Vivo Dose |
| Xylenol Orange | ~440 | ~570, ~610 | Orange-Red | 90 mg/kg [1][8][9] |
| Calcein Green | ~495 | ~515 | Green | 10-30 mg/kg[8] |
| Alizarin Red S / Alizarin Complexone | ~546 | ~580 | Red | 30 mg/kg |
| Tetracycline | ~405 | ~525 | Yellow | 25-50 mg/kg[8] |
| Calcein Blue | ~375 | ~435 | Blue | [3] |
Experimental Protocols
In Vivo Bone Labeling Protocol
This protocol is designed for animal models (e.g., rodents, rabbits, sheep) to assess dynamic bone formation.[4][5][10][11]
Materials:
-
Xylenol orange tetrasodium salt (Sigma-Aldrich or equivalent)
-
Sterile, pH-adjusted water for injection or saline (pH 7.2-7.4)[5]
-
Sterile filters (0.22 µm)
-
Syringes and needles for injection
Procedure:
-
Preparation of Xylenol Orange Solution:
-
Dissolve xylenol orange tetrasodium salt in sterile, pH-adjusted water or saline to a final concentration of 3% (w/v).[1]
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
-
Administration:
-
Timing of Injections for Dynamic Histomorphometry:
-
For single labeling, inject the animal at a defined time point before tissue harvest.
-
For double labeling (to measure mineral apposition rate), administer two different fluorochromes at a set interval. For example:
-
Day 0: Inject Calcein (10-30 mg/kg).
-
Day 7: Inject Xylenol Orange (90 mg/kg).
-
Day 10: Euthanize the animal and harvest bone tissue.[9]
-
-
The interval between injections can be adjusted based on the expected rate of bone formation in the experimental model.
-
-
Tissue Processing:
-
Harvest the bones of interest (e.g., femur, tibia, vertebrae).
-
Fix the bones in 70% ethanol (or another appropriate fixative that preserves fluorescence).
-
Embed the undecalcified bones in a hard resin such as methylmethacrylate.[5]
-
Cut thick sections (5-10 µm) using a microtome equipped with a tungsten carbide knife.[5]
-
-
Fluorescence Microscopy:
-
Visualize the sections using a fluorescence microscope equipped with appropriate filter sets for xylenol orange (e.g., excitation filter ~440 nm, emission filter ~570-610 nm).
-
Capture images for quantitative analysis.
-
In Vitro Mineralization Assay Protocol
This protocol is for labeling mineralized nodules in osteogenic cell cultures.[3][12]
Materials:
-
Xylenol orange tetrasodium salt
-
Sterile cell culture medium
-
Osteogenic cell culture (e.g., primary osteoblasts, MSCs)
-
Fluorescence microscope
Procedure:
-
Preparation of Xylenol Orange Staining Solution:
-
Staining:
-
Add the xylenol orange-containing medium to the osteogenic cell cultures.
-
Incubate for a desired period (e.g., 24 hours) to allow for incorporation into newly formed mineral deposits.[3]
-
-
Imaging:
-
The fluorescently labeled mineralized nodules can be visualized directly in living cultures using a fluorescence microscope with the appropriate filter set.[3][12]
-
This allows for continuous monitoring of mineralization over time.[3][12]
-
For sequential labeling in vitro, cultures can be treated with different fluorochromes at different time points (e.g., calcein blue at day 15 followed by xylenol orange at day 18).[3]
-
-
Confirmation (Optional):
-
After fluorescent imaging, cultures can be fixed and stained with traditional methods like von Kossa or Alizarin Red S to confirm the location of mineralized nodules.[3]
-
Data Analysis and Quantification
Dynamic histomorphometry is used to assess bone formation and resorption using fluorochrome labels.[7] The following parameters can be calculated from the fluorescent images of bone sections:
-
Mineralizing Surface per Bone Surface (MS/BS): The percentage of the bone surface that is actively mineralizing, identified by the presence of a fluorochrome label.
-
Mineral Apposition Rate (MAR): The rate at which new mineral is deposited. It is calculated by measuring the distance between the two fluorescent labels (from a double-labeling experiment) and dividing by the time interval between the injections.[13][14]
-
Bone Formation Rate (BFR/BS): The total amount of new bone formed per unit of bone surface over a specific time period. It is calculated as MAR multiplied by MS/BS.[13]
Visualizations
Experimental Workflow for In Vivo Double Labeling
Caption: Workflow for in vivo double fluorescent labeling of bone.
Logical Relationship of Bone Formation Metrics
References
- 1. Xylenol orange, a fluorochrome useful in polychrome sequential labeling of calcifying tissues. | Semantic Scholar [semanticscholar.org]
- 2. gspchem.com [gspchem.com]
- 3. Examination of Mineralized Nodule Formation in Living Osteoblastic Cultures Using Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spectral-imaging.com [spectral-imaging.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Use of the fluorochromes xylenol orange, calcein green, and tetracycline to document bone deposition and remodeling in healing fractures in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Three-Dimensional Dynamic Bone Histomorphometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorochrome Bone Labeling in Sheep | Scandinavian Journal of Laboratory Animal Science [ojs.utlib.ee]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Spectrophotometric Determination of Metal Ions Using Xylenol Orange
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xylenol Orange is a versatile metallochromic indicator and organic reagent widely employed in the spectrophotometric determination of a variety of metal ions.[1][2] Its ability to form stable, colored complexes with metal cations in acidic to slightly basic conditions makes it a valuable tool in analytical chemistry.[2][3] The formation of these complexes results in a distinct color change, with the intensity of the color being directly proportional to the concentration of the metal ion, a principle that is readily quantifiable using spectrophotometry.[4] This document provides detailed application notes and standardized protocols for the determination of several common metal ions using Xylenol Orange.
Principle of the Method
The fundamental principle behind this analytical method is the formation of a metal-ligand complex between the metal ion of interest and Xylenol Orange. Xylenol Orange, a sulfonephthalein derivative, acts as a chelating agent, binding to metal ions through its carboxyl and amino groups.[5] This complexation results in a shift in the maximum absorbance wavelength (λmax) of the solution compared to the free reagent, and the intensity of the absorbance at this new wavelength is measured.[6] By creating a series of standard solutions with known metal ion concentrations and measuring their corresponding absorbances, a calibration curve can be constructed. This curve is then used to determine the concentration of the metal ion in an unknown sample.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the spectrophotometric determination of various metal ions using Xylenol Orange.
| Metal Ion | Optimal pH | λmax (nm) | Linear Range | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Stoichiometry (Metal:XO) |
| Aluminum (Al³⁺) | 3.0 - 3.8[1][7] | 550[1] | 0.0432 - 0.864 mg/L[1] | Not specified | 1:2 (Al:XO)[5] |
| Lead (Pb²⁺) | ~4.2[8] | 572 - 578[6][8] | 0.05 - 20 mg/L[8] | Not specified | 1:1[6] |
| Zinc (Zn²⁺) | 5.0 - 6.2[4][9] | 573 - 580[6][9] | 1 - 20 µg/25 mL[9] | 1.1 x 10⁴[9] | 1:1[4] or 1:2:4 (Zn:XO:CPC)[9] |
| Lanthanum (La³⁺) | ~6.0[10][11] | 578[10][11] | 20 - 100 ppm[10] | 3.2 x 10⁴[10] | 1:1[10] |
| Cerium (Ce³⁺) | ~6.0[10] | 575 - 578[10] | Not specified | 3.1 x 10⁴[10] | 1:1[10] |
| Neodymium (Nd³⁺) | ~6.0[10] | 575 - 578[10] | Not specified | 3.8 x 10⁴[10] | 1:1[10] |
| Yttrium (Y³⁺) | ~6.0[10] | 575 - 578[10] | Not specified | 4.8 x 10⁴[10] | 1:1[10] |
Note: The presence of surfactants like cetylpyridinium chloride (CPC) can alter the stoichiometry and enhance sensitivity.[9]
Experimental Protocols
General Reagents and Equipment
-
Xylenol Orange Solution (0.05% w/v): Dissolve 0.05 g of Xylenol Orange in 100 mL of deionized water. This solution is stable for 2-3 weeks.[3]
-
Buffer Solutions: Prepare appropriate buffer solutions to maintain the optimal pH for each specific metal ion analysis (e.g., acetate buffer for pH 3-6).
-
Standard Metal Ion Stock Solutions: Prepare 1000 ppm stock solutions of the desired metal ions using their high-purity salts.
-
Spectrophotometer: A UV-Visible spectrophotometer capable of measuring absorbance at the required wavelengths.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
Protocol 1: Determination of Aluminum (Al³⁺)
This protocol is based on the reaction of aluminum ions with Xylenol Orange in an acidic medium.[1]
1. Preparation of Standard Solutions: a. From the 1000 ppm Al³⁺ stock solution, prepare a series of standard solutions ranging from 0.05 to 1.0 mg/L in 25 mL volumetric flasks. b. To each flask, add 1.5 mL of a 1.58 x 10⁻³ M Xylenol Orange solution.[1] c. Dilute to the mark with a potassium hydrogen phthalate (KHP) buffer solution of pH 3.0.[1]
2. Sample Preparation: a. Take a known volume of the sample solution containing an unknown amount of aluminum and place it in a 25 mL volumetric flask. b. Add 1.5 mL of the 1.58 x 10⁻³ M Xylenol Orange solution.[1] c. Dilute to the mark with the KHP buffer solution (pH 3.0).[1]
3. Measurement: a. The color reaction with aluminum is slow at room temperature; therefore, heat the solutions in a boiling water bath to accelerate the reaction and achieve maximum color development.[1] b. After cooling to room temperature, measure the absorbance of the standard and sample solutions at 550 nm against a reagent blank.[1] The reagent blank is prepared in the same manner as the standards but without the addition of the aluminum solution.
4. Calibration and Calculation: a. Plot a calibration curve of absorbance versus the concentration of the aluminum standards. b. Determine the concentration of aluminum in the sample solution from the calibration curve.
Protocol 2: Determination of Lead (Pb²⁺)
This method utilizes the complexation of lead with Xylenol Orange in a slightly acidic buffer.[8]
1. Preparation of Standard Solutions: a. Prepare a series of lead standard solutions from 0.05 to 20 mg/L in 10 mL volumetric flasks. b. Add 2 mL of a 1.58 x 10⁻³ M Xylenol Orange solution to each flask.[6] c. Add a sodium acetate-acetic acid buffer to achieve a final pH of approximately 4.2 and dilute to the mark.[8]
2. Sample Preparation: a. Transfer a known aliquot of the sample into a 10 mL volumetric flask. b. Add 2 mL of the 1.58 x 10⁻³ M Xylenol Orange solution.[6] c. Add the acetate buffer to adjust the pH to ~4.2 and dilute to the final volume.[8]
3. Measurement: a. Allow the solutions to stand for a few minutes for the color to develop. b. Measure the absorbance of each solution at 572 nm against a reagent blank.[8]
4. Calibration and Calculation: a. Construct a calibration graph by plotting the absorbance of the standards against their concentrations. b. Use the calibration graph to determine the concentration of lead in the sample.
Protocol 3: Determination of Zinc (Zn²⁺)
The determination of zinc is based on the formation of a red complex with Xylenol Orange at a pH between 5.8 and 6.2.[4]
1. Preparation of Standard Solutions: a. Prepare zinc standards ranging from 0 to 100 µg in 10 mL volumetric flasks.[4] b. Add a buffer solution to maintain the pH between 5.8 and 6.2. c. Add the Xylenol Orange solution and dilute to the mark.
2. Sample Preparation: a. Place an appropriate volume of the sample in a 10 mL volumetric flask. b. Add the buffer solution and Xylenol Orange as described for the standards. c. Dilute to the final volume.
3. Measurement: a. The color is stable for at least 3 hours.[4] b. Measure the absorbance of the solutions at the wavelength of maximum absorbance (around 573-580 nm) against a reagent blank.[6][9]
4. Calibration and Calculation: a. Plot the absorbance values of the standards against their respective concentrations to create a calibration curve. b. Determine the zinc concentration in the sample from this curve.
Protocol 4: Determination of Lanthanides (e.g., Lanthanum, La³⁺)
This protocol is suitable for the determination of lanthanum and other rare earth elements.[10][11]
1. Preparation of Standard Solutions: a. Prepare a series of lanthanum standards (e.g., 20 to 100 ppm) in volumetric flasks.[10] b. Add an acetic acid-sodium acetate buffer to adjust the pH to approximately 6.[10][11] c. Add the Xylenol Orange solution and dilute to volume.
2. Sample Preparation: a. Transfer a known volume of the sample solution into a volumetric flask. b. Add the buffer and Xylenol Orange solution as for the standards. c. Dilute to the mark.
3. Measurement: a. The resulting complex is stable for up to 180 minutes at room temperature.[10][11] b. Measure the absorbance at 578 nm against a reagent blank.[10][11]
4. Calibration and Calculation: a. Create a calibration curve by plotting absorbance versus the concentration of the lanthanum standards. b. Determine the concentration of lanthanum in the sample using the calibration curve.
Visualizations
Caption: Chemical complexation of a metal ion with Xylenol Orange.
Caption: General experimental workflow for spectrophotometric analysis.
Interferences
Several ions can interfere with the determination of metal ions using Xylenol Orange. Common interfering ions include Fe³⁺, Cu²⁺, Ni²⁺, and others that also form colored complexes with the reagent.[1][8] The selectivity of the method can be improved by controlling the pH of the solution, using masking agents (such as EDTA or fluoride ions), or by prior separation of the target metal ion.[1][7][12] For instance, in the determination of aluminum, EDTA can be used to eliminate interference from iron(III).[7] Similarly, thiosulfate can be used to mask copper in zinc determinations.[13] It is crucial to consider the sample matrix and potential interfering substances when developing a specific analytical procedure.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Xylenol Orange Indicator 0.1% [rmreagents.com]
- 3. Page loading... [wap.guidechem.com]
- 4. scribd.com [scribd.com]
- 5. A potentiometeric study of protonation and complex formation of xylenol orange with alkaline earth and aluminum ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Spectrophotometric determination of aluminium in soil extracts with xylenol orange - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Use of xylenol orange and cetylpyridinium chloride in rapid spectrophotometric determination of zinc in pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medwinpublishers.com [medwinpublishers.com]
- 11. Spectrophotometric Determination of Lanthanum (III) and Some Rare Earths with Xylenol Orange | Medicinal & Analytical Chemistry International Journal [medwinpublisher.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Determination of zinc in ore by EDTA titration [jstage.jst.go.jp]
Application of Xylenol Orange in Detecting Alkaline Phosphatase: A Review of Current Methodologies
A thorough review of scientific literature reveals that Xylenol Orange is not a reagent directly or commonly used for the quantitative detection of alkaline phosphatase (ALP) activity. Xylenol Orange is a well-established complexometric indicator primarily used for the determination of metal ions in solution through colorimetric titration. Its chemical structure allows it to bind with various metal cations, resulting in a colored complex.
While no direct or established indirect protocols exist for an ALP assay using Xylenol Orange, this document will detail the standard, validated methods for the detection and quantification of alkaline phosphatase activity, providing researchers, scientists, and drug development professionals with reliable and reproducible protocols. Additionally, a conceptual workflow for a hypothetical indirect assay is presented to illustrate the principles of enzymatic assay design.
Standard Methodologies for Alkaline Phosphatase Detection
The most common methods for determining ALP activity involve the use of substrates that, upon hydrolysis by ALP, produce a chromogenic, fluorogenic, or chemiluminescent signal.
Colorimetric Assay using p-Nitrophenyl Phosphate (pNPP)
This is the most widely used method for ALP detection. Alkaline phosphatase catalyzes the hydrolysis of p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP) and inorganic phosphate. At an alkaline pH, p-nitrophenol is converted to the p-nitrophenolate ion, which has a strong yellow color that can be quantified spectrophotometrically.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 1.0 M Diethanolamine buffer with 0.5 mM MgCl₂, pH 9.8.
-
Substrate Solution: Prepare a 10 mM solution of p-Nitrophenyl phosphate (pNPP) in the assay buffer.
-
Stop Solution: 3 M NaOH.
-
-
Assay Procedure:
-
Pipette 50 µL of the sample (e.g., serum, cell lysate) into a 96-well plate.
-
Add 150 µL of the pNPP substrate solution to each well to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 15-60 minutes), protecting it from light.
-
Stop the reaction by adding 50 µL of 3 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of p-nitrophenol.
-
Determine the concentration of pNP produced in the samples from the standard curve.
-
Calculate the ALP activity, typically expressed in units/L (U/L), where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of pNPP per minute.
-
Fluorometric Assay using 4-Methylumbelliferyl Phosphate (4-MUP)
This method offers higher sensitivity compared to the colorimetric assay. ALP dephosphorylates 4-Methylumbelliferyl phosphate (4-MUP) to produce the highly fluorescent product 4-methylumbelliferone (4-MU).
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Diethanolamine buffer, 1 mM MgCl₂, pH 9.5.
-
Substrate Solution: Prepare a 1 mM solution of 4-MUP in the assay buffer.
-
Stop Solution: 0.2 M Sodium Carbonate.
-
-
Assay Procedure:
-
Add 50 µL of the sample to a black 96-well plate.
-
Add 50 µL of the 4-MUP substrate solution to each well.
-
Incubate at 37°C for 10-30 minutes, protected from light.
-
Add 50 µL of stop solution.
-
Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
-
Data Analysis:
-
Generate a standard curve with known concentrations of 4-methylumbelliferone.
-
Quantify the amount of 4-MU produced and calculate the ALP activity.
-
Chemiluminescent Assay
Chemiluminescent assays for ALP provide the highest sensitivity and are often used in immunoassays like ELISA. A common substrate is a phosphate ester of a luminol derivative, such as CSPD® or CDP-Star®. The dephosphorylation by ALP yields an unstable intermediate that decomposes and emits light.
Experimental Protocol:
-
Reagent Preparation:
-
Use a commercially available chemiluminescent substrate kit for alkaline phosphatase, which typically includes the substrate and an assay buffer.
-
-
Assay Procedure:
-
Perform the assay in a white or black 96-well plate suitable for luminescence measurements.
-
Add the sample containing ALP to the wells.
-
Add the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate at room temperature for 5-20 minutes.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The light signal is proportional to the amount of ALP. A standard curve can be generated using known concentrations of ALP.
-
Summary of Standard Alkaline Phosphatase Assays
| Assay Type | Substrate | Product Detected | Detection Wavelength/Method | Key Advantages |
| Colorimetric | p-Nitrophenyl phosphate (pNPP) | p-Nitrophenol | Absorbance at 405 nm | Simple, cost-effective, widely used |
| Fluorometric | 4-Methylumbelliferyl phosphate (4-MUP) | 4-Methylumbelliferone | Fluorescence (Ex: ~360 nm, Em: ~450 nm) | High sensitivity, wide dynamic range |
| Chemiluminescent | CSPD®, CDP-Star® | Light-emitting intermediate | Luminescence | Highest sensitivity, low background |
Conceptual Workflow for an Indirect Assay
While a Xylenol Orange-based assay for ALP is not established, one could conceptually design a multi-step indirect assay. The principle would be to link the product of the ALP reaction (inorganic phosphate) to a subsequent reaction that can be monitored using Xylenol Orange. This would require significant research and development to validate.
Figure 1. Conceptual workflow of a hypothetical indirect assay for alkaline phosphatase using Xylenol Orange.
For reliable and reproducible quantification of alkaline phosphatase activity, it is recommended to use established and validated methods such as colorimetric assays with pNPP, fluorometric assays with 4-MUP, or chemiluminescent assays. These methods are well-documented, and commercial kits are widely available, ensuring consistency and accuracy in experimental results. The use of Xylenol Orange for this application is not supported by current scientific literature.
Preparation of Xylenol Orange Indicator Solution for Titration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xylenol orange is a highly sensitive metallochromic indicator predominantly used in complexometric titrations for the determination of various metal ions.[1] As a member of the triphenylmethane class of dyes, its utility in analytical chemistry stems from the formation of distinctly colored complexes with metal ions.[2] In the presence of a chelating agent such as ethylenediaminetetraacetic acid (EDTA), a sharp color change from red-violet or pink to yellow signals the endpoint of the titration.[1][2] This document provides detailed protocols for the preparation, storage, and application of Xylenol orange indicator solutions and mixtures for accurate and reliable titrimetric analysis.
Physicochemical Properties and Grades
Xylenol orange is typically available as a tetrasodium salt, a dark brown to reddish crystalline powder soluble in water and ethanol.[3] For analytical purposes, it is recommended to use Analytical Reagent (AR) or ACS reagent grade Xylenol orange to ensure high purity and minimize interference from impurities.[1] Historically, commercial preparations of Xylenol orange have been known to contain significant impurities, but higher purity grades (up to 90%) are now commercially available.[4]
Application Notes
Xylenol orange is a versatile indicator for EDTA titrations in an acidic medium.[2][5] The optimal pH for titration is dependent on the specific metal ion being analyzed, generally falling within the acidic to slightly basic range.[1][6] For instance, the titration of bismuth and thorium can be effectively carried out at a pH of 2, which minimizes interference from most divalent cations.[6]
Color Transitions:
-
In the presence of metal ions (pre-endpoint): The solution is typically red, red-violet, or pink.[1][6]
-
At the endpoint: The solution turns a distinct yellow.[2][6]
-
Free indicator color (pH dependent): Below a pH of 6.7, the free indicator is yellow, providing a sharp contrast to the red metal-indicator complex. Above pH 6.7, the free indicator is violet, which can make the endpoint detection less clear.[7]
Experimental Protocols
Two primary forms of the indicator are used in titrations: a dilute aqueous solution and a solid indicator mixture.
Protocol 1: Preparation of 0.1% (w/v) Xylenol Orange Indicator Solution
This protocol is suitable for routine complexometric titrations.
Materials and Equipment:
| Material/Equipment | Specification |
| Xylenol orange (tetrasodium salt) | Analytical Reagent (AR) or ACS Grade |
| Distilled or Deionized Water | High purity |
| 100 mL Volumetric Flask | Class A |
| Analytical Balance | Readable to 0.001 g |
| Magnetic Stirrer and Stir Bar | Optional, for enhanced dissolution |
| Filter Paper | Whatman No. 1 or equivalent (if necessary) |
Procedure:
-
Accurately weigh 0.1 g of Xylenol orange powder using an analytical balance.[3][8]
-
Transfer the weighed powder into a 100 mL volumetric flask.
-
Add approximately 50 mL of distilled or deionized water to the flask.[3]
-
Swirl the flask gently or use a magnetic stirrer to dissolve the powder completely.[3]
-
Once the solid is fully dissolved, dilute the solution to the 100 mL mark with distilled or deionized water.[3]
-
Stopper the flask and invert it several times to ensure homogeneity.
-
If any particulate matter is visible, filter the solution.[3][8]
Workflow for Preparing 0.1% Xylenol Orange Solution
Caption: Workflow for the preparation of a 0.1% Xylenol orange indicator solution.
Protocol 2: Preparation of Xylenol Orange Indicator Mixture (Triturate)
This solid-form indicator is often preferred for its longer shelf life and ease of dispensing a consistent amount.
Materials and Equipment:
| Material/Equipment | Specification |
| Xylenol orange | Analytical Reagent (AR) or ACS Grade |
| Potassium Nitrate | Analytical Grade, finely powdered |
| Mortar and Pestle | Glass or ceramic |
| Spatula | |
| Airtight Container | For storage |
Procedure:
-
Weigh 1 part of Xylenol orange powder and 99 parts of potassium nitrate.[8] For example, use 0.1 g of Xylenol orange and 9.9 g of potassium nitrate.
-
Combine the two powders in a clean, dry mortar.
-
Triturate the mixture with a pestle until a homogenous, finely divided powder is obtained.
-
Transfer the mixture to a labeled, airtight container for storage.
Titration Protocols with Xylenol Orange
The following table summarizes the recommended pH conditions for the titration of various metal ions using Xylenol orange indicator.
| Metal Ion | Recommended pH | Titration Type | Reference |
| Aluminum (Al³⁺) | ~5 (adjusted with methenamine) | Back-titration | [6] |
| Bismuth (Bi³⁺) | 1-2 | Direct | [6] |
| Lead (Pb²⁺) | ~5-6 (adjusted with methenamine) | Direct | [6] |
| Zinc (Zn²⁺) | ~5-6 (adjusted with methenamine) | Direct | [6] |
| Cobalt (Co²⁺) | < 6.7 | Direct | [7] |
| Mercury (Hg²⁺) | 2-6 | Direct | [6] |
Stability and Storage
-
Xylenol Orange Powder: Store in a tightly closed container in a cool, dry, and well-ventilated area, protected from moisture and direct sunlight.[9][10][11]
-
Xylenol Orange Solution: Aqueous solutions are generally stable.[12] For long-term storage, the solution can be kept at -20°C for up to one month or at -80°C for up to six months.[13] It is advisable to store the solution in a well-ventilated place and keep the container tightly closed.[11]
-
Xylenol Orange Mixture: The solid triturate is very stable and can be stored for an extended period in a dry environment.
Safety Precautions
While Xylenol orange is not classified as a hazardous substance, it is recommended to follow standard laboratory safety practices.[14]
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, suitable gloves (e.g., nitrile rubber), and a lab coat.[11][14]
-
Handling: Avoid contact with skin and eyes.[11][15] Avoid the formation of dust when handling the powder.[9][15] Use in a well-ventilated area.[15]
-
First Aid:
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.[9]
Logical Relationship of Titration Components
Caption: The interplay of components in a complexometric titration using Xylenol orange.
References
- 1. Xylenol Orange Indicator 0.1% [rmreagents.com]
- 2. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]
- 3. Chrominfo: Preparation of xylenol orange indicator solution [chrominfo.blogspot.com]
- 4. Xylenol orange - Wikipedia [en.wikipedia.org]
- 5. gspchem.com [gspchem.com]
- 6. digicollections.net [digicollections.net]
- 7. csun.edu [csun.edu]
- 8. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
- 9. technopharmchem.com [technopharmchem.com]
- 10. lobachemie.com [lobachemie.com]
- 11. lobachemie.com [lobachemie.com]
- 12. Preparation of Titration Indicators [dhanlaldelloyd.tripod.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. actylislab.com [actylislab.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. nwmissouri.edu [nwmissouri.edu]
Xylenol orange in gel dosimetry for measuring absorbed radiation dose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the use of xylenol orange (XO) in gel dosimetry for the measurement of absorbed radiation dose. This technique is a valuable tool in radiotherapy quality assurance, preclinical radiation studies, and the evaluation of radiation effects in drug development.
Introduction
Gel dosimetry is a three-dimensional (3D) radiation measurement technique that offers high spatial resolution. Fricke gel dosimeters, a type of chemical dosimeter, are based on the radiation-induced oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺)[1][2]. The concentration of Fe³⁺ ions is proportional to the absorbed dose[3][4].
The addition of xylenol orange, a metal ion indicator, to the Fricke gel formulation enhances its utility. XO chelates with the newly formed Fe³⁺ ions, creating a stable, colored complex[1][3][5]. This complex exhibits a strong absorption peak in the visible spectrum, typically around 585 nm, allowing for the quantification of the absorbed dose using optical methods such as spectrophotometry or optical computed tomography (optical CT)[3][5][6]. Furthermore, the chelation of Fe³⁺ by xylenol orange helps to reduce the diffusion of the ferric ions within the gel matrix, thereby improving the spatial stability of the dose distribution over time[1][5][6].
Principle of Operation
The fundamental principle of xylenol orange gel dosimetry lies in a series of radiation-induced chemical reactions. When the gel is exposed to ionizing radiation, the radiolysis of water produces various reactive species. These species then oxidize the ferrous ions (Fe²⁺) present in the gel to ferric ions (Fe³⁺). The ferric ions subsequently form a colored complex with the xylenol orange indicator. The change in optical density of the gel, measured at the absorption maximum of the Fe³⁺-XO complex, is directly proportional to the absorbed radiation dose.
Quantitative Data Summary
The performance of xylenol orange gel dosimeters can be characterized by several parameters, including dose sensitivity, linear dose range, and temporal stability. The following table summarizes typical quantitative data from various studies.
| Parameter | Typical Value/Range | Key Influencing Factors | Reference |
| Dose Sensitivity | 0.0031 - 0.061 Gy⁻¹ | - Concentration of Ferrous Ammonium Sulfate (FAS) and Xylenol Orange (XO) - pH of the gel - Type of gelling agent (gelatin, PVA, etc.) | [5][7][8] |
| Linear Dose Range | Up to 10 Gy, up to 40 Gy (formulation dependent) | - Initial concentration of Fe²⁺ ions - Concentration of XO | [3][9][10][11] |
| Absorption Peak | ~585 nm | - pH - Stoichiometric ratio of Fe³⁺ to XO | [3][5][6][12][13] |
| Post-Irradiation Stability | Stable for several hours to days (formulation dependent) | - Gelling agent - Use of chelating agents like XO - Storage temperature | [6][7] |
| Spatial Resolution | High (< 1 mm) | - Imaging technique (e.g., optical CT) - Ion diffusion rate | [4] |
Experimental Protocols
Preparation of Xylenol Orange Gel Dosimeter
This protocol provides a general method for the preparation of a Fricke-Xylenol Orange-Gelatin (FXG) dosimeter. Concentrations can be optimized based on the desired dose range and sensitivity[9].
Materials:
-
High bloom gelatin (e.g., 300 bloom porcine skin gelatin)[9]
-
Deionized water
-
Sulfuric acid (H₂SO₄)
-
Ferrous ammonium sulfate hexahydrate (FAS)
-
Xylenol orange (tetrasodium salt)
-
Glass beakers
-
Magnetic stirrer and stir bar
-
Water bath or hot plate
-
pH meter
-
Dosimeter vials or phantoms (e.g., plastic cuvettes)[9]
Procedure:
-
Gelatin Solution Preparation:
-
In a beaker, dissolve the gelatin (e.g., 4% w/v) in deionized water by heating the solution to approximately 50-55°C while stirring continuously until the gelatin is fully dissolved[14]. Avoid boiling.
-
-
Acidification:
-
Addition of Xylenol Orange:
-
Addition of Ferrous Ammonium Sulfate:
-
Pouring and Gelling:
-
Storage:
Irradiation and Measurement
Procedure:
-
Pre-Irradiation Equilibration:
-
Before irradiation, allow the gel dosimeters to equilibrate to room temperature for approximately 2 hours to ensure thermal stability[9].
-
-
Irradiation:
-
Post-Irradiation Incubation:
-
Allow for a consistent post-irradiation time (e.g., 40 minutes to a few hours) before measurement to ensure the complexation reaction is complete and the signal is stable[3].
-
-
Optical Measurement:
-
Data Analysis:
-
Calculate the net change in optical absorbance (ΔOA) by subtracting the absorbance of the non-irradiated gel from that of the irradiated gels.
-
Plot the ΔOA as a function of the absorbed dose to generate a calibration curve.
-
Use the calibration curve to determine the absorbed dose in unknown samples.
-
Visualizations
Signaling Pathway
Caption: Radiation-induced chemical reactions in a xylenol orange gel dosimeter.
Experimental Workflow
Caption: A generalized experimental workflow for xylenol orange gel dosimetry.
References
- 1. Chemical Overview of Gel Dosimetry Systems: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gel dosimetry - Wikipedia [en.wikipedia.org]
- 3. re.public.polimi.it [re.public.polimi.it]
- 4. researchgate.net [researchgate.net]
- 5. How Xylenol Orange and Ferrous Ammonium Sulphate Influence the Dosimetric Properties of PVA–GTA Fricke Gel Dosimeters: A Spectrophotometric Study [mdpi.com]
- 6. inis.iaea.org [inis.iaea.org]
- 7. researchgate.net [researchgate.net]
- 8. rpe.kntu.ac.ir [rpe.kntu.ac.ir]
- 9. ijmp.mums.ac.ir [ijmp.mums.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Evaluating the Utility of Iron Oxide Nanoparticles for Pre-Clinical Radiation Dose Estimation | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
Application Notes and Protocols for Xylenol Orange in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Xylenol Orange as a photosensitizer in dye-sensitized solar cells (DSSCs). This document includes a summary of its performance, detailed experimental protocols for the fabrication and characterization of DSSCs using this dye, and diagrams illustrating the experimental workflow and the fundamental working principle of the solar cell.
Introduction to Xylenol Orange in DSSCs
Xylenol Orange is a synthetic organic dye that has been explored as a photosensitizer in dye-sensitized solar cells. Its molecular structure allows for the absorption of light in the visible spectrum, a key characteristic for a sensitizer in DSSCs. While not as efficient as ruthenium-based dyes, organic dyes like Xylenol Orange are of interest due to their potential for lower-cost and more environmentally friendly solar cell fabrication. Research has shown its application, particularly in combination with other dyes, to enhance the spectral response of the solar cell.
Data Presentation
Quantitative analysis of DSSCs sensitized with a mixture of Xylenol Orange and Rose Bengal has been reported. The combination of these dyes aims to broaden the light absorption range of the solar cell, thereby potentially increasing its efficiency.
| Dye Composition | Power Conversion Efficiency (η) | Short-Circuit Current Density (Jsc) | Open-Circuit Voltage (Voc) | Fill Factor (FF) |
| Xylenol Orange & Rose Bengal | 0.17%[1] | Increased (specific value not reported)[1] | Not Reported | Not Reported |
Note: The data presented is for a DSSC co-sensitized with both Xylenol Orange and Rose Bengal. Specific photovoltaic parameters for a DSSC sensitized solely with Xylenol Orange were not available in the reviewed literature. The reported study indicated an increase in the short-circuit current density with the mixed dye system.[1]
Experimental Protocols
The following protocols are adapted from general DSSC fabrication procedures and can be applied for the use of Xylenol Orange as a sensitizer.
Preparation of the TiO₂ Photoanode
-
Substrate Cleaning: Begin with a transparent conductive oxide (TCO) glass substrate, such as fluorine-doped tin oxide (FTO) glass. Clean the substrate by sonicating in a detergent solution, followed by rinsing with deionized water and ethanol.
-
TiO₂ Paste Deposition: A thin layer of titanium dioxide (TiO₂) paste is deposited on the conductive side of the FTO glass. This can be achieved using the doctor-blade technique, where adhesive tape is used to control the thickness of the film.
-
Sintering: The TiO₂-coated substrate is then sintered at high temperatures (typically 450-500°C) in a furnace. This process removes organic binders from the paste and creates a porous, high-surface-area nanocrystalline TiO₂ film.
-
Cooling: Allow the photoanode to cool down to room temperature before dye sensitization.
Preparation of the Xylenol Orange Dye Solution
-
Dissolution: Prepare a solution of Xylenol Orange by dissolving the dye powder in a suitable solvent, typically ethanol or a mixture of ethanol and another solvent. The concentration of the dye solution is a critical parameter and may require optimization, but a starting point is typically in the range of 0.3 to 0.5 mM.
-
Stirring: Ensure the dye is completely dissolved by stirring the solution, possibly with the aid of a magnetic stirrer.
Dye Sensitization of the Photoanode
-
Immersion: Immerse the cooled TiO₂ photoanode into the prepared Xylenol Orange dye solution.
-
Soaking: Allow the photoanode to soak in the dye solution for a sufficient period, typically ranging from a few hours to 24 hours, to ensure adequate adsorption of the dye molecules onto the TiO₂ surface. This step is often performed in a dark environment to prevent premature degradation of the dye.
-
Rinsing: After soaking, remove the photoanode from the dye solution and rinse it with fresh solvent (e.g., ethanol) to remove any non-adsorbed dye molecules.
-
Drying: Gently dry the sensitized photoanode, for instance, with a stream of nitrogen or in a desiccator.
Assembly of the Dye-Sensitized Solar Cell
-
Counter Electrode Preparation: Prepare a counter electrode, which is typically a TCO glass coated with a thin layer of a catalyst, such as platinum or graphite.
-
Sealing: Assemble the dye-sensitized photoanode and the counter electrode in a sandwich-like structure, with the conductive sides facing each other. A thermoplastic sealant, such as Surlyn, can be used to seal the edges of the electrodes, leaving a small gap for electrolyte injection.
-
Electrolyte Injection: Introduce the electrolyte solution into the gap between the electrodes. A common electrolyte consists of an iodide/triiodide (I⁻/I₃⁻) redox couple in an organic solvent like acetonitrile. The electrolyte will be drawn into the space between the electrodes via capillary action.
-
Final Sealing: Seal the injection holes to prevent leakage of the electrolyte.
Characterization of the DSSC
-
Current-Voltage (I-V) Measurement: The photovoltaic performance of the assembled DSSC is characterized by measuring its current-voltage (I-V) characteristics under simulated sunlight (e.g., AM 1.5G, 100 mW/cm²).
-
Parameter Extraction: From the I-V curve, key parameters such as the short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (η) can be determined.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for fabricating a Xylenol Orange DSSC.
Working Principle of a Xylenol Orange DSSC
Caption: Working principle of a Xylenol Orange dye-sensitized solar cell.
References
Xylenol Orange: A Versatile Photometric Reagent for Metal Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Xylenol orange is a highly sensitive metallochromic indicator and organic reagent widely utilized in the spectrophotometric determination of a diverse range of metal ions.[1][2] Its efficacy stems from its ability to form intensely colored complexes with polyvalent metal cations, leading to a distinct and measurable change in the visible spectrum.[2][3][4] This property makes it an invaluable tool in analytical chemistry, particularly for quantifying trace amounts of metals in various matrices, including environmental samples, pharmaceuticals, and biological systems.[5][6]
The fundamental principle involves the formation of a metal-xylenol orange complex, which exhibits a significant shift in its maximum absorbance wavelength compared to the free reagent.[7] By measuring the absorbance of the colored complex at its specific λmax, the concentration of the metal ion can be determined based on the Beer-Lambert Law. The color of the metal complex is typically red-violet, while the free indicator is yellow in acidic to slightly basic conditions, providing a clear visual and spectrophotometric endpoint.[3][4][8]
Principle of Complex Formation
Xylenol orange, chemically known as 3,3'-bis[N,N-di(carboxymethyl)aminomethyl]-o-cresolsulfonephthalein, is a multidentate ligand capable of chelating metal ions through its amino and carboxylic acid groups.[5][9] The formation of these stable complexes is pH-dependent, and optimal conditions vary for different metal ions. The general reaction can be depicted as the displacement of protons from the ligand by the metal ion, resulting in a colored chelate.
Caption: General reaction scheme of a metal ion with xylenol orange.
Quantitative Data Summary
The following tables summarize the key analytical parameters for the determination of various metal ions using xylenol orange as a photometric reagent.
| Metal Ion | pH | λmax (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Linear Range | Stoichiometry (Metal:XO) | Reference(s) |
| Aluminum (Al³⁺) | 3.0 | 550 | - | 0.0432 - 0.864 mg/L | 1:2 | [5] |
| Bismuth (Bi³⁺) | - | - | - | - | - | [10] |
| Cobalt (Co²⁺) | 4.4 | 584 | - | 5.0x10⁻⁶ - 5.0x10⁻⁵ M | - | [11] |
| Copper (Cu²⁺) | 5.0 | - | - | 0.0 - 2.719 ppm | - | [12] |
| Europium (Eu³⁺) | Acetate Buffer | 573 | - | 50 - 400 µM | - | [7] |
| Iron (Fe³⁺) | 1.5 | 585 | 34,000 | 0.5 - 3.0 ppm | 1:1 | [13] |
| Lanthanum (La³⁺) | 6.1 | ~580 | 32,000 | 0 - 100 ppm | 1:1 | [1] |
| Lead (Pb²⁺) | 5.0 | - | - | 0.0 - 9.091 ppm | - | [12] |
| Nickel (Ni²⁺) | 5.0 | - | - | 0.0 - 2.381 ppm | - | [12] |
| Strontium (Sr²⁺) | - | 570 | - | up to 4 ppm | - | [14] |
| Yttrium (Y³⁺) | - | - | 48,000 | - | 1:1 | [1] |
| Zinc (Zn²⁺) | 4.4 | 572 | - | 5.0x10⁻⁶ - 5.0x10⁻⁵ M | - | [11] |
| Zirconium (Zr⁴⁺) | - | - | - | - | - | [10] |
Note: "-" indicates data not specified in the cited sources.
Experimental Protocols
Herein are detailed protocols for the photometric determination of selected metal ions using xylenol orange.
Protocol 1: Determination of Aluminum (Al³⁺)
This protocol is based on the reaction of aluminum ions with xylenol orange in an acidic medium.[5]
1. Reagent Preparation:
- Aluminum Stock Solution: Prepare a standard stock solution of Al(III) from its commercial nitrate salt and standardize it titrimetrically with EDTA.
- Xylenol Orange Solution (1.58 x 10⁻³ M): Dissolve an appropriate amount of xylenol orange in hot water and dilute to the desired volume with double-distilled water.[5]
- Buffer Solution (pH 3.0): Prepare a 0.05 M potassium hydrogen phthalate (KHP) buffer solution and adjust the pH to 3.0.[5]
2. Calibration Curve Construction:
- Prepare a series of standard aluminum solutions with concentrations ranging from 0.0432 to 0.864 mg/L in 25 mL volumetric flasks.[5]
- To each flask, add 1.5 mL of the 1.58 x 10⁻³ M xylenol orange solution.[5]
- Dilute to the mark with the pH 3.0 KHP buffer solution.[5]
- Heat the flasks in a water bath at 70°C for 8 minutes to ensure complete color development.[5]
- Cool the solutions to room temperature.
- Measure the absorbance of each standard at 550 nm against a reagent blank (containing all components except aluminum).[5]
- Plot a graph of absorbance versus aluminum concentration to obtain the calibration curve.
3. Sample Analysis:
- Take an aliquot of the sample solution in a 25 mL volumetric flask.
- Follow the same procedure as for the calibration curve (steps 2-5).
- Determine the concentration of aluminum in the sample from the calibration curve.
A[label="Prepare Al³⁺ Standards & Sample"];
B[label="Add Xylenol Orange Solution"];
C [label="Add pH 3.0 Buffer"];
D [label="Heat at 70°C for 8 min"];
E [label="Cool to Room Temperature"];
F [label="Measure Absorbance at 550 nm"];
G [label="Determine Concentration"];
A -> B -> C -> D -> E -> F -> G;
}
Caption: Workflow for the photometric determination of aluminum.
Protocol 2: Determination of Iron (Fe³⁺)
This method is suitable for the determination of iron in the parts per million (ppm) range.[13]
1. Reagent Preparation:
- Iron Stock Solution: Prepare a standard iron solution by dissolving a known amount of FeSO₄·7H₂O in water, adding 1-3 mL of concentrated sulfuric acid to prevent hydrolysis, and diluting to a known volume.[13]
- Xylenol Orange Solution (0.05% w/v): Dissolve 0.125 g of xylenol orange in water with the addition of 0.25 mL of concentrated hydrochloric acid and dilute to 250 mL.[13]
- Buffer Solution (pH 1.5): Prepare an acetic acid/sodium acetate buffer and adjust the pH to 1.5.[13]
- Hydrogen Peroxide (1:1): Prepare a 1:1 solution of 30% hydrogen peroxide and water.
2. Calibration Curve Construction:
- Prepare a series of standard iron solutions with concentrations ranging from 0.5 to 3.0 ppm in 50 mL measuring flasks.[13]
- To each flask, add 1 mL of the 1:1 hydrogen peroxide solution, 5 mL of the pH 1.5 buffer solution, and 3 mL of the 0.05% xylenol orange solution.[13]
- Warm the mixture to 40-45°C.[13]
- Cool the solution and dilute to the 50 mL mark with water.[13]
- Measure the absorbance at 585 nm against a reagent blank.[13]
- Plot absorbance versus iron concentration to create the calibration curve.
3. Sample Analysis:
- Take a neutral sample solution and treat it in the same manner as the standards (steps 2-5).
- Calculate the iron concentration in the sample using the calibration curve.
Protocol 3: Determination of Lanthanum (La³⁺) and other Rare Earths
This protocol is applicable for the determination of lanthanum and other rare earth elements.[1]
1. Reagent Preparation:
- Rare Earth Stock Solution: Prepare a stock solution of the rare earth element from a suitable salt.
- Xylenol Orange Solution (~10⁻³ M): Dissolve an appropriate amount of xylenol orange in distilled water. This solution is reported to be stable for several months.[1]
- Acetate Buffer Solution (pH 6.1 ± 0.1): Prepare an acetate buffer with a final acetate ion concentration of 0.17 M and adjust the pH.[1]
- Ascorbic Acid Solution (0.5%): Prepare a fresh solution of ascorbic acid. This is added to prevent the oxidation of Ce(III) to Ce(IV) when determining cerium.[1]
2. Calibration Curve Construction:
- Pipette varying amounts of the rare earth standard solution (covering the range of 0-100 ppm) into 25 mL volumetric flasks.[1]
- If determining cerium, add 1 mL of the 0.5% ascorbic acid solution.[1]
- Add 3-4 mL of the xylenol orange solution and 15 mL of the acetate buffer solution to each flask.[1]
- Dilute to the mark with water and mix well.
- Measure the absorbance of the solutions at approximately 580 nm against a reagent blank.[1]
- Construct a calibration curve by plotting absorbance against the concentration of the rare earth element.
3. Sample Analysis:
- Treat the sample solution following the same procedure as the standards.
- Determine the concentration of the rare earth element from the calibration curve.
Interferences
It is important to note that xylenol orange is not a specific reagent, and other metal ions present in the sample can interfere with the determination.[5] The selectivity of the method can be improved by controlling the pH of the solution, as many interfering cations do not form complexes with xylenol orange under specific acidic conditions.[5] Masking agents can also be employed to eliminate the interference from certain ions. For instance, in the determination of lanthanum, chloride, nitrate, sulfate, and thiosulfate do not interfere.[1] However, metals that form stable complexes with xylenol orange under the chosen conditions will lead to positive errors. It is therefore crucial to have knowledge of the sample matrix and to take appropriate measures to mitigate potential interferences.
References
- 1. medwinpublishers.com [medwinpublishers.com]
- 2. Xylenol Orange Indicator 0.1% [rmreagents.com]
- 3. csun.edu [csun.edu]
- 4. nbinno.com [nbinno.com]
- 5. asianpubs.org [asianpubs.org]
- 6. re.public.polimi.it [re.public.polimi.it]
- 7. Spectrophotometric Determination and Removal of Unchelated Europium Ions from Solutions Containing Eu-Diethylenetriaminepentaacetic Acid Chelate-Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Xylenol orange - Wikipedia [en.wikipedia.org]
- 9. A potentiometeric study of protonation and complex formation of xylenol orange with alkaline earth and aluminum ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A study of Xylenol Orange and semi-Xylenol Orange as metallochromic indicators and spectrophotometric reagents for metals [jstage.jst.go.jp]
- 11. H-Point Standard Addition Method for Simultaneous Spectrophotometric Determination of Cobalt (II) and Zinc (II) Ions [article.sapub.org]
- 12. journals.iau.ir [journals.iau.ir]
- 13. jcsp.org.pk [jcsp.org.pk]
- 14. jcsp.org.pk [jcsp.org.pk]
Troubleshooting & Optimization
Why is my Xylenol orange indicator color change not sharp?
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with Xylenol orange indicator in their experiments, specifically addressing why the color change may not be sharp.
Frequently Asked Questions (FAQs)
Q1: Why is the color change of my Xylenol orange indicator not sharp during a complexometric titration?
A non-sharp color change with Xylenol orange is a common issue that can be attributed to several factors. The most critical factor is the pH of the solution.[1][2] The color of the free indicator is pH-dependent; a sharp transition from red/pink-violet to yellow is typically observed in an acidic pH range.[1][2][3] Above a pH of 6.7, the free indicator is violet, leading to a less distinct red-to-violet color change.[1][2] Other contributing factors can include the presence of interfering ions, incorrect indicator concentration, and the temperature of the titrating solution.[4][5]
Q2: What is the optimal pH for using Xylenol orange indicator?
The optimal pH for a sharp color change with Xylenol orange is generally in the acidic range, typically between pH 5 and 6 for many metal ion titrations with EDTA.[6] However, the ideal pH can vary depending on the specific metal ion being titrated. For instance, titrations of bismuth and thorium can be carried out at a pH of 2-3.[7][8] It is crucial to buffer the solution to the correct pH to ensure a sharp endpoint.[1][2]
Q3: How do interfering ions affect the Xylenol orange color change?
Interfering ions can form stable complexes with either the Xylenol orange indicator or the titrant (e.g., EDTA), leading to an indistinct endpoint. Some metal ions can "block" the indicator, preventing it from changing color at the true equivalence point. Masking agents, such as fluoride or potassium iodide, can be used to selectively bind with interfering ions and prevent them from participating in the titration reaction.[5][9]
Q4: Can the concentration of the Xylenol orange indicator itself affect the sharpness of the endpoint?
Yes, the concentration of the indicator is important. While a sufficient amount is needed to see the color change clearly, an excessive concentration can lead to a gradual and drawn-out color transition rather than a sharp change at the endpoint. It is recommended to use a small amount of the indicator, often as a solid mixture or a dilute solution.[10][11]
Q5: Does temperature influence the color change of Xylenol orange?
For certain titrations, temperature can play a role in the sharpness of the endpoint. In some cases, warming the solution to 70-80°C near the endpoint can result in a much sharper color change from red to pure yellow.[4]
Troubleshooting Guide
The following table summarizes the key parameters to check when you encounter a non-sharp color change with Xylenol orange.
| Parameter | Recommended Range/State | Troubleshooting Action |
| pH | 5.0 - 6.0 (for most common metals) | Verify the pH of your solution using a calibrated pH meter. Adjust with an appropriate buffer system (e.g., acetate buffer).[1][6] |
| Interfering Ions | Absent or masked | Identify potential interfering ions in your sample. Use appropriate masking agents to sequester them.[5][9] |
| Indicator | Use a minimal, effective amount. | Prepare a fresh, dilute indicator solution or use a solid triturate.[11] Ensure the purity of the Xylenol orange reagent.[12] |
| Temperature | Ambient (unless specified) | For specific titrations (e.g., zirconium), try warming the solution near the endpoint.[4] |
| Titrant | Standardized and appropriate concentration | Ensure your titrant (e.g., EDTA) has been recently and accurately standardized. |
Experimental Protocols
Standard Protocol for Direct Complexometric Titration of Zinc with EDTA using Xylenol Orange
This protocol outlines a standard procedure for the direct titration of a zinc solution with EDTA, where a sharp color change is expected.
-
Sample Preparation: Pipette a known volume of the zinc-containing sample into a clean conical flask. Dilute with deionized water to a suitable volume (e.g., 50-100 mL).
-
pH Adjustment: Add an appropriate buffer solution (e.g., acetic acid-sodium acetate) to adjust and maintain the pH of the solution between 5.0 and 5.5.[13] Verify the pH with a calibrated pH meter.
-
Indicator Addition: Add a small amount of Xylenol orange indicator. This can be 1-2 drops of a 0.1% aqueous solution or a small amount of a 1% solid mixture triturated with potassium nitrate.[11] The solution should turn a red or pink-violet color.
-
Titration: Titrate the sample solution with a standardized EDTA solution of a suitable concentration (e.g., 0.01 M). Add the EDTA dropwise with constant stirring.
-
Endpoint Detection: The endpoint is reached when the color of the solution sharply changes from red/pink-violet to a clear yellow.[2][3]
-
Calculation: Record the volume of EDTA used and calculate the concentration of zinc in the original sample.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical steps to troubleshoot a non-sharp Xylenol orange endpoint.
Caption: Troubleshooting workflow for a non-sharp Xylenol orange indicator color change.
References
- 1. csun.edu [csun.edu]
- 2. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]
- 3. nbinno.com [nbinno.com]
- 4. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 5. researchgate.net [researchgate.net]
- 6. Answered: What pH range should the solution be buffered to if xylenol orange is used as the indicator? pH 11–12 pH 9-10 pH 5–6 pH 7-8 What color change will be observed… | bartleby [bartleby.com]
- 7. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 8. APPLICATION OF XYLENOL ORANGE INDICATOR IN THE COMPLEXOMETRIC TITRATION OF THORIUM (Technical Report) | OSTI.GOV [osti.gov]
- 9. alazharpharmacy.com [alazharpharmacy.com]
- 10. digicollections.net [digicollections.net]
- 11. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
- 12. Xylenol orange - Wikipedia [en.wikipedia.org]
- 13. CN1264041A - Method for eliminating Fe2+ interference in detection of Zn content - Google Patents [patents.google.com]
Interference of other ions in Xylenol orange metal titrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Xylenol Orange in metal titrations.
Frequently Asked Questions (FAQs)
Q1: What is Xylenol Orange and how does it function as an indicator in metal titrations?
Xylenol Orange is a complexometric indicator used in the volumetric analysis of various metal ions. It forms a colored complex with metal ions, typically red or pink-violet. During a titration with a chelating agent like Ethylenediaminetetraacetic acid (EDTA), the EDTA progressively binds with the free metal ions. At the endpoint, EDTA displaces the metal ion from the Xylenol Orange-metal complex, causing a distinct color change, usually to yellow.[1][2] The metal-indicator complex must be less stable than the metal-EDTA complex for a sharp endpoint.[3]
Q2: Which metal ions can be determined using Xylenol Orange?
Xylenol Orange is effective for the determination of a variety of metal ions, particularly those that form stable complexes in acidic to slightly acidic conditions (pH 1-6). Common examples include bismuth(III), thorium(IV), lead(II), zinc(II), cadmium(II), cobalt(II), and nickel(II).[3][4]
Q3: What are the common sources of interference in Xylenol Orange titrations?
Interference in Xylenol Orange titrations arises from other metal ions present in the sample that can also form stable complexes with either Xylenol Orange or the titrant (e.g., EDTA). This can lead to an inaccurate determination of the analyte of interest. Common interfering ions include iron(III), aluminum(III), copper(II), and other di- and trivalent cations that are not the target analyte.[2][5]
Q4: How can interference from other metal ions be minimized or eliminated?
There are three primary strategies to mitigate interference in complexometric titrations:
-
pH Control: By adjusting the pH of the solution, the selectivity of the titration can be significantly enhanced. For instance, bismuth(III) can be titrated at a pH of 2, where many divalent cations like lead(II) do not interfere. Subsequently, the pH can be raised to 5 to titrate the lead(II).[1][3][4]
-
Masking: Masking agents are substances that form stable complexes with interfering ions, preventing them from reacting with the indicator or titrant.[2] For example, potassium cyanide can be used to mask copper(II) and zinc(II).[3][4]
-
Demasking: Demasking is the process of releasing a masked ion, allowing it to be titrated. This is useful for the stepwise determination of multiple ions in a single sample.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No sharp endpoint or a gradual color change. | The pH of the solution is not optimal for the metal-indicator complex formation or for the titration reaction. | Adjust the pH to the recommended value for the specific metal ion being titrated. Use a calibrated pH meter for accurate measurements. |
| The interfering ions are present at high concentrations. | Employ a suitable masking agent to complex the interfering ions. Refer to the table of masking agents below. | |
| The concentration of the analyte is too low. | Concentrate the sample or use a more sensitive analytical technique. | |
| The initial color of the solution before titration is not the expected metal-indicator complex color. | An interfering ion is forming a complex with the indicator. | Add the masking agent before adding the Xylenol Orange indicator. |
| The pH is incorrect, leading to a different protonated form of the indicator. | Verify and adjust the pH of the solution before adding the indicator. | |
| The titration result is consistently high. | An interfering ion is being co-titrated with the analyte. | Utilize pH control or a specific masking agent to prevent the co-titration of the interfering ion. |
| The titration result is consistently low. | The analyte is being partially masked or is precipitating out of the solution. | Ensure that the chosen masking agent is selective for the interfering ion and does not interact with the analyte. Check the pH to prevent precipitation of the analyte as a hydroxide. |
Data Presentation
Table 1: Common Interfering Ions in Xylenol Orange Titrations and Recommended Masking Agents
| Interfering Ion | Masking Agent | Notes |
| Aluminum(III) | Fluoride (e.g., NH₄F) | Forms a stable [AlF₆]³⁻ complex.[2] |
| Aluminum(III) | Acetylacetone | Effective at room temperature.[5][6] |
| Copper(II) | Thiourea | Reduces Cu²⁺ to Cu⁺, which can then be masked.[3] |
| Copper(II), Zinc(II), Cadmium(II), Cobalt(II), Nickel(II) | Potassium Cyanide (KCN) | Caution: Highly toxic. Forms stable cyanide complexes.[3][4] |
| Iron(III) | Triethanolamine | Masks Fe³⁺ in alkaline solutions. |
| Lead(II) | 2,3-Dimercaptopropanol (BAL) | Forms a stable complex with lead. |
Note: The effectiveness of a masking agent depends on the specific conditions of the titration, including pH and the concentrations of the analyte and interfering ions. It is crucial to validate the chosen masking strategy for your specific application.
Experimental Protocols
Protocol 1: Stepwise Titration of Bismuth(III) and Lead(II) in a Mixture
This protocol demonstrates the use of pH control to selectively determine two metal ions in the same solution using Xylenol Orange.
-
Sample Preparation: Pipette a known volume of the sample solution containing both bismuth(III) and lead(II) ions into a conical flask.
-
pH Adjustment for Bismuth Titration: Adjust the pH of the solution to 2 using dilute nitric acid.
-
Indicator Addition: Add a few drops of Xylenol Orange indicator solution. The solution should turn a red-violet color.
-
Titration of Bismuth: Titrate the solution with a standardized EDTA solution until the color changes sharply from red-violet to yellow. Record the volume of EDTA used.
-
pH Adjustment for Lead Titration: To the same solution, add hexamine to raise the pH to approximately 5. The solution should turn red-violet again.
-
Titration of Lead: Continue the titration with the same standardized EDTA solution until the color changes back to yellow. Record the volume of EDTA used in this second titration.
-
Calculation: Calculate the concentrations of bismuth(III) and lead(II) based on the volumes of EDTA consumed in their respective titrations.
Protocol 2: Masking of Zinc(II) in the Presence of Magnesium(II)
This protocol illustrates the use of a masking agent to determine an analyte in the presence of an interfering ion.
-
Sample Preparation: Pipette a known volume of the sample solution containing both magnesium(II) and zinc(II) ions into a conical flask.
-
Masking of Zinc: Add a sufficient amount of potassium cyanide (KCN) solution to the flask to mask the zinc(II) ions. (Caution: KCN is highly toxic and should be handled with appropriate safety measures in a fume hood).
-
pH Adjustment: Adjust the pH of the solution to 10 using an ammonia buffer.
-
Indicator Addition: Add a suitable indicator for magnesium at this pH, such as Eriochrome Black T.
-
Titration of Magnesium: Titrate the solution with a standardized EDTA solution until the endpoint is reached (color change from wine red to blue). Record the volume of EDTA used. This volume corresponds to the concentration of magnesium(II).
-
Demasking of Zinc (Optional): To determine the zinc concentration in the same solution, add a mixture of formaldehyde and acetic acid to demask the zinc from its cyanide complex.
-
Titration of Zinc: Titrate the liberated zinc(II) with the standardized EDTA solution using a suitable indicator for zinc at the adjusted pH.
Visualizations
Caption: A generalized workflow for a Xylenol Orange metal titration involving interference mitigation.
Caption: A troubleshooting decision tree for common issues encountered during Xylenol Orange titrations.
References
Technical Support Center: Bismuth Titration with Xylenol Orange
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the complexometric titration of bismuth using Xylenol Orange as an indicator. It is intended for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the titration of bismuth with EDTA using Xylenol Orange?
The optimal pH for the direct complexometric titration of bismuth with EDTA using Xylenol Orange as an indicator is in the acidic range of pH 1.0 to 2.0 .[1][2] Maintaining the pH within this range is crucial for a sharp and accurate endpoint. Some procedures specify a pH of 1.5 to 1.6 for optimal results.[3][4]
Q2: What is the expected color change at the endpoint?
At the endpoint of the titration, the color of the solution will change from a distinct pink, red, or violet to a clear yellow .[1][3] This color change signifies that all the bismuth has been complexed by the EDTA titrant.
Q3: Why is my endpoint color change gradual or unclear?
A gradual or indistinct endpoint can be caused by several factors:
-
Incorrect pH: If the pH is too high, bismuth may begin to hydrolyze, leading to a poor endpoint. Conversely, if the pH is too low, the stability of the bismuth-EDTA complex can be affected. It is critical to adjust the pH to the 1.0-2.0 range.[1][5]
-
Presence of Interfering Ions: Certain metal ions can interfere with the titration, leading to an unclear endpoint.
-
Indicator Concentration: An incorrect concentration of the Xylenol Orange indicator can also affect the sharpness of the color change.
Q4: Which ions interfere with the bismuth titration using Xylenol Orange?
Several metal ions can interfere with this titration by also forming complexes with EDTA or the indicator. Common interfering ions include:
-
Aluminum (Al³⁺)[5]
-
Iron (Fe³⁺)[5]
-
Tin (Sn²⁺/Sn⁴⁺)[5]
-
Indium (In³⁺)[5]
-
Zirconium (Zr⁴⁺)
-
Thorium (Th⁴⁺)
Q5: How can I mask or eliminate interferences?
-
For Iron (Fe³⁺): The interference from ferric ions can be eliminated by adding a reducing agent like L-ascorbic acid .[2][5] Ascorbic acid reduces Fe³⁺ to Fe²⁺, which does not interfere at the low pH of the bismuth titration.
-
For Aluminum (Al³⁺), Tin (Sn⁴⁺), and others: Specific masking agents may be required. For instance, fluoride ions have been used to mask tin and small amounts of iron, although they may slightly interfere with the Xylenol Orange endpoint.[5] For complex mixtures, a separation step prior to titration might be necessary.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No sharp color change at the endpoint | 1. Incorrect pH of the solution.2. Presence of interfering metal ions.3. Indicator has degraded or is of poor quality. | 1. Use a calibrated pH meter to accurately adjust the pH to between 1.0 and 2.0 using dilute nitric acid or ammonia solution.[1]2. Add a suitable masking agent (e.g., ascorbic acid for iron).[2][5] If the interfering ion is unknown, consider a separation technique.3. Prepare a fresh solution of the Xylenol Orange indicator. |
| Color of the solution is already yellow before titration | The pH of the solution is too low. | Carefully adjust the pH upwards into the 1.0-2.0 range with a dilute base (e.g., ammonia solution) until the pink/red color of the bismuth-indicator complex appears. |
| Results are consistently low | 1. Bismuth hydrolysis due to pH being too high.2. Incomplete dissolution of the sample. | 1. Ensure the pH is maintained at or below 2.0 throughout the titration.2. Confirm that the sample is fully dissolved in nitric acid before proceeding with the titration. |
| Results are consistently high | Presence of interfering metal ions that are also titrated by EDTA. | Identify and mask the interfering ions as described in the FAQs section. |
Data Presentation
Table 1: Optimal Conditions for Bismuth Titration with Xylenol Orange
| Parameter | Recommended Value/Range | Notes |
| pH | 1.0 - 2.0[1][2] | Critical for a sharp endpoint. A pH of 1.5-1.6 is often cited.[3][4] |
| Indicator | Xylenol Orange | --- |
| Titrant | 0.01 M to 0.05 M EDTA | Concentration depends on the expected amount of bismuth. |
| Endpoint Color Change | Pink/Red/Violet to Yellow[1][3] | The yellow color should persist. |
| Temperature | Room Temperature | --- |
Experimental Protocols
Direct Titration of Bismuth with EDTA using Xylenol Orange
This protocol outlines the direct titration of a bismuth-containing sample.
Reagents:
-
Standardized 0.05 M EDTA solution
-
Xylenol Orange indicator mixture (e.g., 0.1% in solid NaCl or KCl) or aqueous solution
-
Nitric Acid (~130 g/l or dilute solution for pH adjustment)
-
Ammonia solution ( ~100 g/l or dilute solution for pH adjustment)
-
Deionized water
Procedure:
-
Sample Preparation: Accurately weigh a quantity of the substance containing bismuth and dissolve it in a minimal amount of nitric acid.
-
Dilution: Add approximately 50 mL of deionized water.
-
pH Adjustment: Carefully adjust the pH of the solution to between 1.0 and 2.0 by the dropwise addition of either nitric acid or ammonia solution.[1] Use a pH meter for accurate measurement.
-
Indicator Addition: Add about 50 mg of the Xylenol Orange indicator mixture.[1] The solution should turn a pink-violet or red color.
-
Titration: Titrate the solution slowly with the standardized 0.05 M EDTA solution until the color changes from pink-violet to a clear yellow.[1]
-
Calculation: Record the volume of EDTA used and calculate the amount of bismuth in the sample. Each mL of 0.05 M disodium edetate is equivalent to 10.45 mg of Bi.[1]
Mandatory Visualization
Caption: Workflow for optimizing pH in bismuth titration.
References
- 1. digicollections.net [digicollections.net]
- 2. Rapid chelatometric determination of bismuth, titanium and aluminium using Semi-Xylenol Orange with visual end-point indication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
Technical Support Center: Optimizing Endpoint Detection with Xylenol Orange
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve endpoint detection in complexometric titrations using Xylenol orange.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a titration using Xylenol orange?
The optimal pH for a titration with Xylenol orange is dependent on the metal ion being analyzed. Generally, Xylenol orange is most effective in acidic conditions.[1][2] Maintaining the correct pH is crucial for a sharp color change.[3] Below is a table summarizing recommended pH ranges for various metal ions.
Q2: Why is my endpoint color change gradual or indistinct?
A gradual or indistinct endpoint is a common issue and can be attributed to several factors:
-
Incorrect pH: The pH of the solution is critical. If the pH is too high (e.g., above 6.7 for a cobalt titration), the free indicator may be violet instead of yellow, leading to a poor contrast with the red metal-indicator complex.[4]
-
Presence of Interfering Ions: Other metal ions in the sample can also form complexes with Xylenol orange or the titrant (e.g., EDTA), causing a drawn-out endpoint.
-
Indicator Concentration: An incorrect concentration of the indicator can affect the sharpness of the color change.
-
Slow Reaction Kinetics: Some metal ions, like aluminum, form complexes with EDTA slowly at room temperature, which can lead to a sluggish endpoint. In such cases, a back-titration is often recommended.[5]
Q3: How should I prepare and store the Xylenol orange indicator solution?
For a 0.1% w/v solution, accurately weigh 0.1 g of Xylenol orange and dissolve it in 100 mL of distilled water.[1][6] It is advisable to filter the solution if necessary.[1][6] Aqueous solutions of Xylenol orange have limited stability and it is often recommended to prepare them fresh. For longer-term use, a solid mixture can be prepared by triturating 1 part of Xylenol orange with 99 parts of potassium nitrate.[6]
Q4: What should I do if I suspect interfering ions are present in my sample?
The presence of interfering ions can be addressed by using masking agents. These are substances that form stable complexes with the interfering ions, preventing them from reacting with the indicator or titrant. The choice of masking agent depends on the specific interfering ion. For a more detailed guide, refer to the Troubleshooting section on interfering ions.
Q5: My Xylenol orange solution is a different color than expected. Is it still usable?
The color of the Xylenol orange solution is pH-dependent. In acidic solutions, it should be yellow, while in basic conditions, it can appear orange-red or violet.[1][4] If the color is unexpected at a known pH, the indicator may have degraded or could be of low purity. Historically, commercial preparations of Xylenol orange have been known to be impure.[7] It is recommended to test the indicator with a standard solution to verify its performance.
Troubleshooting Guides
Issue 1: Indistinct or Gradual Endpoint Color Change
A sharp and clear color change from red/violet to yellow is crucial for accurate results.[3] If the transition is gradual, consider the following:
-
Verify and Adjust pH: Use a calibrated pH meter to check if the solution is within the optimal range for the metal ion being titrated. Adjust the pH using appropriate acids, bases, or a buffer system like hexamine.[5]
-
Check for Interfering Ions: If your sample contains a mixture of metals, you may need to use a masking agent.
-
Optimize Indicator Concentration: Too much or too little indicator can lead to a poor endpoint. Prepare a fresh indicator solution and try varying the amount added.
-
Heat the Solution: For titrations with slow kinetics, such as with aluminum, heating the solution can help to speed up the reaction.[5]
Issue 2: No Endpoint Color Change Observed
If the color does not change from red/violet to yellow, it could be due to one of the following:
-
Incorrect pH: The pH may be outside the working range for the indicator with the specific metal.
-
Indicator Degradation: The prepared indicator solution may be old and have degraded. Prepare a fresh solution.
-
Metal-Indicator Complex is Too Stable: In some cases, the metal-indicator complex may be more stable than the metal-EDTA complex, preventing the displacement of the indicator. This is an inherent limitation of the indicator for certain metal ions.
-
Purity of Xylenol Orange: Impurities in the Xylenol orange can affect its performance.[7] Consider using a high-purity grade of the indicator.
Data Presentation
Table 1: Optimal pH Ranges for EDTA Titrations with Xylenol Orange
| Metal Ion | Optimal pH Range | Initial Color | Endpoint Color | Notes |
| Aluminum (Al³⁺) | ~5 (Back-titration) | Yellow | Pink-Violet | Titration is slow; a back-titration is recommended.[5] |
| Bismuth (Bi³⁺) | 1 - 3 | Pink-Violet | Yellow | Can be titrated in the presence of most divalent cations at this pH.[5] |
| Cobalt (Co²⁺) | < 6.7 | Red | Yellow | Above pH 6.7, the free indicator is violet, leading to a poor endpoint.[4] |
| Lead (Pb²⁺) | 5 - 6 | Deep Violet | Yellow | Hexamine is often used as a buffer.[5] |
| Mercury (Hg²⁺) | 2 - 6 | Pink-Violet | Yellow | General acidic range is effective.[5] |
| Thorium (Th⁴⁺) | ~2 | Pink-Violet | Yellow | Can be titrated in strongly acidic conditions. |
| Zinc (Zn²⁺) | 5.5 - 6.2 | Pink-Violet | Yellow | Hexamine is a suitable buffer.[8] |
Table 2: Common Interfering Ions and Suggested Masking Agents
| Interfering Ion | Masking Agent | Notes |
| Aluminum (Al³⁺) | Fluoride ions (e.g., NaF or NH₄F) | Masks aluminum, allowing for the titration of other metals. |
| Cadmium (Cd²⁺) | Iodide ions (e.g., KI) | Allows for the titration of zinc in the presence of cadmium.[9] |
| Copper (Cu²⁺) | Thiourea | Reduces Cu²⁺ to Cu⁺, which does not interfere. |
| Iron (Fe³⁺) | Ascorbic acid or Triethanolamine | Ascorbic acid reduces Fe³⁺ to Fe²⁺, which complexes less strongly with EDTA at the titration pH. Triethanolamine can mask iron in alkaline solutions. |
| Various heavy metals (e.g., Co²⁺, Ni²⁺, Zn²⁺) | Cyanide ions (e.g., KCN) | Caution: Highly toxic. Forms very stable cyanide complexes, allowing for the titration of alkaline earth metals. |
Experimental Protocols
Protocol 1: Preparation of 0.1% Xylenol Orange Indicator Solution
-
Accurately weigh 0.1 g of Xylenol orange powder.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 50 mL of deionized water and swirl to dissolve the powder completely.[1]
-
Once dissolved, dilute to the 100 mL mark with deionized water.[1]
-
If necessary, filter the solution to remove any undissolved particles.[1]
-
Store in a tightly closed container. The aqueous solution is best when prepared fresh.
Protocol 2: Direct Titration of Zinc with EDTA using Xylenol Orange
-
Pipette a known volume of the zinc-containing sample into an Erlenmeyer flask.
-
Dilute the sample with approximately 50 mL of deionized water.
-
Add a buffer to maintain the pH between 5.5 and 6.0. Hexamine is a suitable buffer for this purpose.
-
Add 2-3 drops of the prepared 0.1% Xylenol orange indicator solution. The solution should turn a pink-violet color.
-
Titrate with a standardized EDTA solution.
-
The endpoint is reached when the color changes sharply from pink-violet to a clear yellow.
-
Record the volume of EDTA used and calculate the concentration of zinc in the sample.
Visualizations
Caption: Troubleshooting workflow for indistinct or absent endpoints.
References
- 1. Chrominfo: Preparation of xylenol orange indicator solution [chrominfo.blogspot.com]
- 2. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]
- 3. nbinno.com [nbinno.com]
- 4. csun.edu [csun.edu]
- 5. digicollections.net [digicollections.net]
- 6. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
- 7. Xylenol orange - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting faint color change in zinc titration with Xylenol orange
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with faint color changes during zinc titration with Xylenol orange indicator.
Troubleshooting Guide: Faint Color Change at the Endpoint
Question: Why is the color change at the endpoint of my zinc titration with Xylenol orange faint or indistinct?
Answer: A faint or indistinct color change from red/violet to yellow at the endpoint of a zinc titration using Xylenol orange can be attributed to several factors. This guide will walk you through the most common causes and their solutions.
1. Incorrect pH of the Titration Medium
The color of both the zinc-Xylenol orange complex and the free indicator is highly pH-dependent. An incorrect pH is the most common reason for a poor endpoint.
-
Issue: The optimal pH for the zinc-Xylenol orange titration is between 5.0 and 6.2.[1][2] Below pH 5, the color change can be less sharp, and above pH 6.7, the free indicator itself is violet, which obscures the yellow endpoint.[3]
-
Solution:
-
Use a suitable buffer to maintain the pH within the optimal range. An acetate buffer or hexamethylenetetramine (hexamine) is commonly used.[4][5][6]
-
Verify the pH of your sample solution before and during the titration using a calibrated pH meter.
-
Adjust the pH of the solution containing zinc to about 5 before adding the indicator and titrating with EDTA.[5]
-
2. Inappropriate Indicator Concentration
The concentration of the Xylenol orange indicator must be carefully controlled.
-
Issue: Too high a concentration of the indicator can lead to a "blocking" effect, where the indicator complexes with the zinc so strongly that the EDTA cannot displace it easily, resulting in a gradual and faint color change. Conversely, too little indicator will produce a weak color that is difficult to observe. The indicator concentration should be at least 100 times lower than the metal concentration.[7]
-
Solution:
-
Prepare a fresh, dilute solution of Xylenol orange (e.g., 0.1% w/v in water).[8][9]
-
Add only a few drops of the indicator solution to your sample.[10]
-
Alternatively, use a solid mixture of Xylenol orange triturated with an inert salt like potassium nitrate (1 part indicator to 99 parts salt) and add a small amount (e.g., 50 mg) to the sample.[4][8]
-
3. Presence of Interfering Ions
Several metal ions can interfere with the titration by also forming complexes with EDTA or the Xylenol orange indicator.
-
Issue: Ions such as copper, iron, aluminum, cadmium, and lead can cause serious interference, even at low levels.[1][5] These ions can lead to an unstable or incorrect endpoint.
-
Solution:
-
Masking: Use a masking agent to selectively block the interfering ions. For example, thiosulfate can be used to mask copper.[5]
-
Separation: If masking is not effective, the interfering ions may need to be separated from the zinc prior to titration. This can be achieved through precipitation or ion-exchange chromatography.[1][5] For instance, iron and aluminum can be precipitated with ammonia.[5]
-
4. Impure Xylenol Orange Indicator
The quality of the Xylenol orange indicator can significantly impact the sharpness of the endpoint.
-
Issue: Historically, commercial preparations of Xylenol orange have been notoriously impure, sometimes containing as little as 20% of the active compound.[11] Impurities can lead to a sluggish and faint color change.
-
Solution:
Frequently Asked Questions (FAQs)
Q1: What is the expected color change in a zinc titration with Xylenol orange?
A1: The expected color change at the endpoint is from a red or pink-violet color to a clear yellow.[4][11][13] The initial solution containing zinc and Xylenol orange will be red or violet due to the formation of the zinc-indicator complex.[3][13] As EDTA is added, it complexes with the zinc. At the endpoint, all the zinc is complexed with EDTA, freeing the indicator and causing the solution to turn yellow.[13][14]
Q2: At what pH should I perform the zinc titration with Xylenol orange?
A2: The optimal pH range for this titration is between 5.0 and 6.2.[1][2] It is crucial to buffer the solution to maintain the pH within this range for a sharp and accurate endpoint.
Q3: How do I prepare the Xylenol orange indicator solution?
A3: A common preparation is a 0.1% w/v solution. To prepare this, dissolve 0.1 g of Xylenol orange in 100 ml of water.[8][9] If necessary, the solution can be filtered. Alternatively, a solid mixture can be prepared by triturating 1 part of Xylenol orange with 99 parts of potassium nitrate.[8]
Q4: What should I do if my solution remains purple and does not change color during the titration?
A4: If the solution remains purple and does not change color, it could indicate a few issues. First, ensure your sample is fully dissolved, as a precipitate will make the titration obsolete.[15] If the sample is fully dissolved, this could be a sign of significant interference from other metal ions that also form strong complexes with the indicator. It could also indicate that the zinc concentration is too high, leading to an indicator blocking effect. Try diluting your sample or using a masking agent for potential interfering ions.[15]
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Reference(s) |
| Optimal pH Range | 5.0 - 6.2 | [1][2] |
| Zn-Xylenol Orange Complex Color | Red / Pink-Violet | [3][4][13] |
| Free Xylenol Orange Color (at pH < 6.7) | Yellow | [3][4] |
| Indicator Preparation (Solution) | 0.1% w/v in water | [8][9] |
| Indicator Preparation (Solid Mixture) | 1 part Xylenol orange : 99 parts Potassium Nitrate | [8] |
Experimental Protocol: Zinc Titration with EDTA using Xylenol Orange
This protocol outlines a standard procedure for the determination of zinc by complexometric titration with EDTA and Xylenol orange indicator.
1. Reagents and Solutions:
-
Standard 0.01 M EDTA solution
-
Buffer solution (pH 5.5): Acetate buffer or hexamethylenetetramine (hexamine)
-
Xylenol orange indicator solution (0.1% w/v in distilled water) or a solid triturate.
-
Dilute Hydrochloric Acid (HCl) or Nitric Acid for sample dissolution.
-
Distilled or deionized water.
2. Sample Preparation:
-
Accurately weigh a suitable amount of the zinc-containing sample into a beaker.
-
Add a minimal amount of dilute HCl or another appropriate acid to dissolve the sample completely. Gentle heating may be necessary.[10]
-
If necessary, filter the solution to remove any insoluble matter.
-
Quantitatively transfer the solution to a volumetric flask and dilute to the mark with distilled water.
3. Titration Procedure:
-
Pipette a known volume (e.g., 25.0 mL) of the prepared sample solution into a conical flask.[10]
-
Dilute with approximately 20 mL of distilled water.[13]
-
Add about 5 mL of the pH 5.5 buffer solution.[13]
-
Add 2-3 drops of the Xylenol orange indicator solution or a small amount of the solid triturate. The solution should turn a red or pink-violet color.[10][13]
-
Titrate with the standard 0.01 M EDTA solution until the color changes sharply from red/pink-violet to a clear yellow.[4][13]
-
Record the volume of EDTA used.
-
Perform a blank titration using all reagents except the sample to account for any impurities.
4. Calculation: The concentration of zinc in the sample can be calculated using the following formula:
% Zinc = [(V_sample - V_blank) * M_EDTA * Atomic Weight of Zn] / (Weight of sample * 1000) * 100
Where:
-
V_sample = Volume of EDTA used for the sample (mL)
-
V_blank = Volume of EDTA used for the blank (mL)
-
M_EDTA = Molarity of the EDTA solution (mol/L)
-
Atomic Weight of Zn = 65.38 g/mol
Visualizations
Caption: Troubleshooting workflow for a faint color change in zinc titration.
Caption: Chemical principle of zinc titration with EDTA and Xylenol Orange.
References
- 1. scribd.com [scribd.com]
- 2. Use of xylenol orange and cetylpyridinium chloride in rapid spectrophotometric determination of zinc in pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. csun.edu [csun.edu]
- 4. digicollections.net [digicollections.net]
- 5. Determination of zinc in ore by EDTA titration [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. nmfrc.org [nmfrc.org]
- 8. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. Xylenol orange - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. uclmail.net [uclmail.net]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Xylenol Orange Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and use of Xylenol Orange solutions. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the reliability and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf life of a Xylenol Orange aqueous solution?
A1: The stability of a Xylenol Orange aqueous solution is influenced by storage conditions. Generally, a 0.5% aqueous solution is considered relatively stable and can be maintained for 2 to 3 weeks when stored properly.[1] For longer-term storage, it is recommended to prepare stock solutions and store them at low temperatures.
Q2: What are the optimal storage conditions for a Xylenol Orange solution?
A2: To maximize the stability of your Xylenol Orange solution, it is recommended to:
-
Protect from light: Store the solution in a dark or amber-colored bottle as Xylenol Orange can undergo photodegradation.[2][3][4]
-
Refrigerate: For short-term storage (up to a few weeks), refrigeration at 4°C is advisable.
-
Freeze for long-term storage: For stock solutions that will be used over several months, aliquot and store at -20°C for up to one month or at -80°C for up to six months. It is important to avoid repeated freeze-thaw cycles.
-
Ensure a tightly sealed container: This prevents evaporation and contamination.[5][6]
Q3: Does the pH of the solution affect the stability of Xylenol Orange?
A3: Yes, the pH of the solution can impact the stability and color of Xylenol Orange. The molecule has multiple pKa values, and its color changes with pH.[1][7] For its use as a metal indicator, it is typically used in acidic solutions (pH < 6.3), where it appears yellow in its free form.[1] Studies on the degradation of Xylenol Orange have shown that the degradation rate can be pH-dependent, with some processes favoring acidic conditions.[8][9] It is crucial to use the solution within the pH range appropriate for the specific application.
Q4: Can I use a Xylenol Orange solution that has changed color?
A4: A change in the expected color of the Xylenol Orange solution (e.g., a yellow solution turning reddish in the absence of metal ions) can indicate degradation or a shift in pH. It is not recommended to use a solution that has undergone an unexpected color change, as this may lead to inaccurate results in titrations or assays.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Faded or altered color of the solution | 1. Light Exposure: The solution may have been exposed to light for extended periods, causing photodegradation.[2][3][4] 2. Age of Solution: The solution may have exceeded its shelf life. 3. Incorrect pH: The pH of the solution may have shifted outside the optimal range. | 1. Always store the solution in a dark or amber bottle. 2. Prepare a fresh solution. 3. Check and adjust the pH of the solution according to your protocol. |
| Poor endpoint detection in titrations | 1. Degraded Indicator: The Xylenol Orange may have degraded, leading to a less sharp color change. 2. Incorrect pH: The titration is not being performed at the optimal pH for the metal-indicator complex formation. 3. Impure Xylenol Orange: Commercial preparations can be impure, affecting performance.[10] | 1. Prepare a fresh indicator solution. 2. Ensure the solution is buffered to the correct pH for the specific metal ion being titrated.[11] 3. Use a high-purity grade of Xylenol Orange. |
| Precipitate formation in the solution | 1. Contamination: The solution may be contaminated with metal ions or other substances. 2. Low Temperature Storage: For some concentrations, the solute may precipitate at lower temperatures. | 1. Filter the solution if necessary, but it is best to prepare a fresh solution using high-purity water. 2. If precipitation occurs after refrigeration, allow the solution to come to room temperature and gently agitate to redissolve. If it does not redissolve, prepare a fresh solution. |
Quantitative Data Summary
While detailed kinetic studies on the degradation of Xylenol Orange solutions under various storage conditions are not extensively available in a consolidated format, the following table summarizes the recommended storage conditions and expected stability based on available information.
| Storage Condition | Temperature | Light Exposure | Recommended Duration | Reference(s) |
| Aqueous Solution (Short-term) | 4°C (Refrigerated) | Protected from light | 2-3 weeks | [1] |
| Stock Solution (Long-term) | -20°C | Protected from light | Up to 1 month | |
| Stock Solution (Long-term) | -80°C | Protected from light | Up to 6 months | |
| Aqueous Solution (Room Temp) | Room Temperature | Exposed to light | Not Recommended (Degradation likely) | [2][3][4] |
Experimental Protocols
Protocol 1: Preparation of 0.1% (w/v) Xylenol Orange Indicator Solution
Materials:
-
Xylenol Orange (tetrasodium salt)
-
Distilled or deionized water
-
100 mL volumetric flask
-
Analytical balance
-
Filter paper (if necessary)
Procedure:
-
Accurately weigh 0.1 g of Xylenol Orange powder.[7]
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 50 mL of distilled water to the flask.
-
Swirl the flask gently to dissolve the powder completely.
-
Once dissolved, add distilled water to bring the volume to the 100 mL mark.[7]
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
If any insoluble matter is present, filter the solution.
-
Transfer the solution to a clean, clearly labeled amber bottle for storage.
Protocol 2: Stability Test of Xylenol Orange Solution
Objective: To assess the performance of a stored Xylenol Orange solution over time.
Materials:
-
Stored Xylenol Orange solution
-
Freshly prepared Xylenol Orange solution (as a control)
-
Standard metal ion solution (e.g., 0.01 M Zinc Chloride)
-
EDTA solution (e.g., 0.01 M)
-
Appropriate buffer solution (to maintain the required pH for the titration)
-
Burette, pipettes, and conical flasks
Procedure:
-
Perform a standard complexometric titration using the freshly prepared Xylenol Orange solution.
-
Pipette a known volume of the standard metal ion solution into a conical flask.
-
Add the appropriate buffer to adjust the pH.
-
Add a few drops of the fresh Xylenol Orange indicator. The solution should turn a distinct color (e.g., red/violet for zinc).
-
Titrate with the EDTA solution until a sharp color change to the endpoint (e.g., yellow) is observed.
-
Record the volume of EDTA used.
-
-
Repeat the titration under identical conditions using the stored Xylenol Orange solution.
-
Comparison:
-
Endpoint Volume: Compare the volume of EDTA required to reach the endpoint for both titrations. A significant difference may indicate a loss of indicator sensitivity.
-
Color Change: Observe the sharpness and clarity of the color change at the endpoint. A sluggish or indistinct color change with the stored solution suggests degradation.
-
-
Repeat this comparative test at regular intervals (e.g., weekly) to monitor the stability of the stored solution.
Visualizations
Caption: Logical relationship between storage conditions and Xylenol Orange solution stability.
Caption: Troubleshooting workflow for issues with Xylenol Orange in titrations.
References
- 1. Page loading... [wap.guidechem.com]
- 2. e-ijep.co.in [e-ijep.co.in]
- 3. Solar light-mediated green photodegradation of xylenol orange dye by metal and non-metal modified ZnO-GCN nanocomposite synthesized by ultrasound method | Semantic Scholar [semanticscholar.org]
- 4. digital-library.theiet.org [digital-library.theiet.org]
- 5. lobachemie.com [lobachemie.com]
- 6. actylislab.com [actylislab.com]
- 7. Chrominfo: Preparation of xylenol orange indicator solution [chrominfo.blogspot.com]
- 8. repository.najah.edu [repository.najah.edu]
- 9. researchgate.net [researchgate.net]
- 10. Xylenol orange - Wikipedia [en.wikipedia.org]
- 11. csun.edu [csun.edu]
Technical Support Center: Optimizing Indicator Concentration for Clear Titration Results
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to indicator concentrations in titration experiments, ensuring sharp and accurate endpoint determination.
Troubleshooting Guide
This guide addresses specific issues you may encounter during titration experiments.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Faint or Indistinct Endpoint Color | Low Indicator Concentration: An insufficient amount of indicator will produce a weak color change, making the endpoint difficult to discern.[1] | 1. Increase Indicator Amount: Incrementally add more drops of the indicator solution to subsequent samples before titration to see if the endpoint becomes clearer. Be cautious not to add too much, as this can cause its own set of problems. 2. Prepare a Fresh, More Concentrated Indicator Solution: If adding more drops is ineffective, your stock solution may be too dilute. Prepare a fresh solution at a slightly higher concentration (see Table 1 for standard concentrations). |
| Inappropriate Indicator Choice: The selected indicator's pH transition range may not align with the equivalence point of your titration.[2] | 1. Verify pH at Equivalence Point: Ensure the indicator's pH range is appropriate for your specific acid-base titration (e.g., strong acid-strong base vs. weak acid-strong base). 2. Select an Alternative Indicator: Consult a pH indicator chart and choose an indicator whose transition range brackets the expected pH at the equivalence point. | |
| Endpoint Color Appears and Then Fades | Absorption of Atmospheric CO₂: Alkaline solutions can absorb carbon dioxide from the air, forming carbonic acid. This lowers the pH and can cause the indicator color to revert.[1][3] | 1. Minimize Air Exposure: Keep the titration flask covered as much as possible. 2. Define a "Permanent" Endpoint: A common practice is to accept the endpoint as the point where the color persists for at least 30 seconds to one minute.[1][4] |
| Slow Reaction Kinetics: If the reaction between the analyte and titrant is slow, a localized excess of titrant can cause a temporary color change that disappears as the reaction proceeds.[1] | 1. Slow Titrant Addition: Add the titrant more slowly, especially near the endpoint. 2. Ensure Thorough Mixing: Swirl the flask continuously to ensure the titrant is well-mixed with the analyte.[1] | |
| Low Indicator Concentration: A very faint color may appear to fade more readily.[1] | Follow the steps for "Faint or Indistinct Endpoint Color." | |
| Endpoint is Consistently Overshot | Excessive Indicator Concentration: Too much indicator can obscure the initial, faint color change, leading you to add more titrant than necessary. The indicator itself, being a weak acid or base, can also react with the titrant, shifting the endpoint.[5] | 1. Reduce Indicator Amount: Use the minimum number of drops required to see a distinct color change (typically 2-3 drops).[6] 2. Perform an Indicator Blank Titration: Determine the volume of titrant required to change the color of the indicator in a solution without the analyte and subtract this from your experimental results (see Experimental Protocol 2).[5] |
| Rapid Titrant Addition: Adding the titrant too quickly near the endpoint is a common cause of overshooting.[7] | Add the titrant drop by drop when you are close to the endpoint. | |
| Inconsistent or Irreproducible Results | Variable Indicator Amount: Using different amounts of indicator for each titration will lead to inconsistent results. | Ensure you add the same number of drops of indicator solution to each sample. |
| Improper Mixing: Non-uniform mixing can lead to inconsistent endpoint detection.[1] | Swirl the flask consistently throughout the titration. Placing a white piece of paper or tile under the flask can help in visualizing the color change.[8][9] |
Frequently Asked Questions (FAQs)
Q1: How much indicator should I typically use for a titration?
A1: For most standard titrations, 2-3 drops of a 0.1% to 1% indicator solution is sufficient.[6] The goal is to use the minimum amount necessary to see a clear and distinct color change.
Q2: Can the concentration of the indicator solution affect my titration results?
A2: Yes. Indicators are typically weak acids or bases, so adding too much can alter the pH of your analyte solution and introduce a systematic error by reacting with the titrant.[5] Conversely, too little indicator will result in a faint endpoint that is difficult to detect accurately.[1]
Q3: My indicator's color change is very gradual. How can I get a sharper endpoint?
A3: A gradual color change is often due to titrating a weak acid with a weak base, or using very dilute solutions. Ensure your analyte and titrant concentrations are appropriate, as higher concentrations can lead to a more pronounced pH change at the equivalence point.[2] Also, verify that you are using the correct indicator for your specific reaction.
Q4: I prepared a phenolphthalein solution in water and it didn't dissolve. What did I do wrong?
A4: Phenolphthalein is not very soluble in water. It is typically dissolved in an alcohol, such as ethanol, and then diluted with water.[6] A common preparation is a 1% solution in 95% ethanol.
Q5: Why does my faint pink phenolphthalein endpoint disappear after a minute?
A5: This is often due to the absorption of atmospheric carbon dioxide (CO₂) into a basic solution, which forms carbonic acid and lowers the pH, causing the phenolphthalein to revert to its colorless form.[3] In many standard procedures, an endpoint that persists for at least 30 seconds is considered valid.[1]
Data Presentation
Table 1: Standard Indicator Solution Preparations
| Indicator | Typical Concentration (% w/v) | Solvent | pH Range | Color Change (Acid → Base) |
| Phenolphthalein | 0.5% - 1.0% | 95% Ethanol | 8.2 - 10.0 | Colorless → Pink/Fuchsia |
| Methyl Red | 0.1% | Ethanol/Water | 4.4 - 6.2 | Red → Yellow |
| Bromothymol Blue | 0.1% | Ethanol/Water | 6.0 - 7.6 | Yellow → Blue |
| Thymolphthalein | 0.04% | Ethanol/Water | 9.3 - 10.5 | Colorless → Blue |
Note: The exact preparation can vary based on the specific protocol or pharmacopeia.
Experimental Protocols
Experimental Protocol 1: Preparation of 1% Phenolphthalein Indicator Solution
Objective: To prepare a standard 1% w/v phenolphthalein solution for use in acid-base titrations.
Materials:
-
Phenolphthalein powder
-
95% Ethanol
-
Distilled water
-
100 mL volumetric flask
-
Analytical balance
-
Beaker and stirring rod
-
Dropper bottle for storage
Procedure:
-
Weighing: Accurately weigh 1.0 g of phenolphthalein powder and transfer it to a beaker.
-
Dissolving: Add approximately 70 mL of 95% ethanol to the beaker. Stir until the phenolphthalein is completely dissolved.
-
Transfer: Carefully transfer the solution to a 100 mL volumetric flask.
-
Dilution: Rinse the beaker with a small amount of 95% ethanol and add the rinsing to the volumetric flask. Add 95% ethanol to the flask until the solution reaches the 100 mL mark.
-
Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a labeled dropper bottle and store it away from direct sunlight.
Experimental Protocol 2: Optimizing Indicator Concentration via an Indicator Blank Titration
Objective: To correct for the volume of titrant required to change the color of the indicator itself, thereby increasing the accuracy of the titration.
Materials:
-
Standardized titrant solution
-
Solvent matching the analyte solution (e.g., deionized water)
-
Indicator solution
-
Burette, pipette, and Erlenmeyer flask
Procedure:
-
Prepare the Blank: In an Erlenmeyer flask, place a volume of solvent (e.g., deionized water) equal to the volume of the analyte solution you will be titrating.
-
Add Indicator: Add the same number of drops of indicator that you plan to use in your actual titrations to the solvent in the flask.
-
Titrate the Blank: Titrate this "blank" solution with your standardized titrant until the desired endpoint color change is achieved and persists for at least 30 seconds.
-
Record the Volume: Record the volume of titrant used. This is the "indicator blank" volume.
-
Adjust Experimental Results: Subtract the indicator blank volume from the volume of titrant used in each of your actual sample titrations.
-
Optimization: If the indicator blank volume is significant (e.g., more than one drop from the burette), consider reducing the number of drops of indicator used in your titrations to minimize this error. Repeat the blank titration with the reduced amount to confirm.
Mandatory Visualization
Caption: Troubleshooting workflow for an indistinct titration endpoint.
Caption: General signaling pathway of an acid-base indicator.
References
- 1. benchchem.com [benchchem.com]
- 2. brainly.com [brainly.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. gauthmath.com [gauthmath.com]
- 9. gauthmath.com [gauthmath.com]
Effect of temperature on Xylenol orange indicator performance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Xylenol Orange indicator. The information addresses common issues related to the effect of temperature on the indicator's performance during experiments.
Troubleshooting Guides and FAQs
Q1: My titration endpoint with Xylenol Orange is unclear or seems to drift. Could temperature be the cause?
A1: Yes, temperature can significantly impact the sharpness of the endpoint in complexometric titrations using Xylenol Orange. An increase in temperature generally speeds up the reaction between the titrant (e.g., EDTA) and the metal ion.[1] However, it can also affect the stability of the metal-indicator complex. If the temperature is too high, the metal-Xylenol Orange complex may dissociate prematurely, leading to a gradual and indistinct color change before the true equivalence point. Conversely, at lower temperatures, the reaction kinetics might be too slow, resulting in a delayed color change and over-titration.
Q2: At what temperature does Xylenol Orange indicator perform optimally?
A2: The optimal temperature for Xylenol Orange depends on the specific metal ion being titrated. While many protocols are performed at ambient room temperature, some applications benefit from controlled heating. For instance, in the spectrophotometric determination of strontium, the best results are achieved at 45-50°C. For titrations involving aluminum, the solution is often heated to boiling after adding EDTA to ensure complete complex formation, and then cooled before back-titration.[2] It is crucial to consult specific validated methods for the analyte . If no temperature is specified, performing the titration at a consistent, controlled room temperature (e.g., 20-25°C) is recommended to ensure reproducibility.
Q3: How does temperature affect the color of the Xylenol Orange indicator itself?
Q4: I am performing a back-titration with Xylenol Orange. Why is a heating and cooling step sometimes included in the protocol?
A4: In some complexometric titrations, particularly for metals like aluminum that form stable complexes with EDTA slowly at room temperature, a heating step is employed.[2] An excess of EDTA is added to the analyte solution, and the mixture is heated to ensure the complete formation of the metal-EDTA complex.[2] The solution is then cooled back to room temperature before the excess EDTA is back-titrated with a standard metal solution using Xylenol Orange as the indicator.[2] This cooling step is critical because the stability of the metal-indicator complex and the indicator's color are sensitive to temperature. Performing the final titration at a controlled and lower temperature ensures a sharp and accurate endpoint detection.
Q5: Can I use Xylenol Orange for titrations at elevated temperatures?
A5: While some procedures require heating, maintaining a consistently high temperature throughout the titration itself can be problematic. The stability of both the metal-EDTA complex and the metal-indicator complex are temperature-dependent.[4] For exothermic complex formation reactions, an increase in temperature will decrease the stability constant (K), making the complex less stable.[4] Conversely, for endothermic reactions, K will increase with temperature.[4] Without knowing the thermodynamics of the specific metal-Xylenol Orange complex, it is difficult to predict the exact effect. If a titration must be performed at an elevated temperature, it is essential to standardize the titrant and perform a blank determination under the exact same conditions.
Quantitative Data: Effect of Temperature on Metal-Xylenol Orange Complex Stability
The stability of metal-indicator complexes is crucial for accurate endpoint detection. The following table summarizes the effect of temperature on the stability constants (log K) of Thorium(IV)-Xylenol Orange complexes.
| Temperature (°C) | log K for Th(XO) | log K for ThH₂(XO)₂ |
| 15 | 2.15 | 7.25 |
| 20 | 2.05 | 7.05 |
| 25 | 1.95 | 6.85 |
| 30 | 1.85 | 6.65 |
| 35 | 1.75 | 6.45 |
| Data extracted from a study on the thermodynamic properties of Thorium(IV) complexes with Xylenol Orange.[5] |
This data indicates that for the Thorium(IV)-Xylenol Orange system, the stability of the complexes decreases as the temperature increases, which is characteristic of an exothermic formation reaction.
Experimental Protocols
Protocol 1: Direct Titration of Bismuth (III) with EDTA using Xylenol Orange
This protocol is suitable for the determination of Bismuth (III) in an acidic medium.
Reagents:
-
Standard EDTA solution (e.g., 0.05 M)
-
Nitric acid (~130 g/L)
-
Ammonia solution (~100 g/l)
-
Xylenol Orange indicator mixture
Procedure:
-
Accurately weigh a quantity of the substance containing Bismuth and dissolve it in the minimum required amount of nitric acid.[2]
-
Add 50 mL of water.[2]
-
Adjust the pH of the solution to be between 1 and 2 by the dropwise addition of either nitric acid or ammonia solution.[2]
-
Add approximately 50 mg of the Xylenol Orange indicator mixture. The solution should turn a pink-violet color.[2]
-
Slowly titrate the solution with the standard 0.05 M EDTA solution until the color changes from pink-violet to a clear yellow.[2]
-
Perform this titration at a consistent ambient temperature to ensure reproducibility.
Protocol 2: Back-Titration of Aluminum (III) with EDTA and Xylenol Orange
This method is used when the reaction between the metal ion and EDTA is slow at room temperature.
Reagents:
-
Standard EDTA solution (e.g., 0.05 M)
-
Standard Lead Nitrate solution (e.g., 0.05 M)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Methyl red/ethanol indicator
-
Xylenol Orange indicator mixture
-
Methenamine
Procedure:
-
Dissolve an accurately weighed quantity of the aluminum-containing substance in 2 mL of 1 M hydrochloric acid and 50 mL of water.[2]
-
Add a known excess volume of 0.05 M EDTA solution (e.g., 50 mL).[2]
-
Neutralize the solution with 1 M sodium hydroxide using methyl red/ethanol as the indicator.[2]
-
Heat the solution to boiling and maintain it in a boiling water bath for at least 10 minutes to ensure complete complexation of aluminum with EDTA.[2]
-
Cool the solution to room temperature.[2]
-
Add approximately 50 mg of Xylenol Orange indicator mixture and 5 g of methenamine.[2]
-
Titrate the excess EDTA with the standard 0.05 M lead nitrate solution until the color changes from yellow to pink-violet.[2]
Visualizations
Caption: Effect of temperature on Xylenol Orange titration performance.
References
Preventing precipitation of metal-Xylenol orange complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of metal-Xylenol Orange (XO) complexes during their experiments.
Troubleshooting Guide: Preventing Precipitation
Precipitation of your metal-Xylenol Orange complex can lead to inaccurate spectrophotometric readings and failed experiments. This guide will help you identify and resolve common causes of precipitation.
| Issue | Potential Cause | Recommended Solution |
| Turbidity or precipitate forms immediately upon adding Xylenol Orange. | Incorrect pH: The pH of the solution is outside the optimal range for the specific metal-XO complex, leading to the formation of insoluble metal hydroxides or a poorly formed, insoluble complex.[1][2] | - Adjust the pH of your sample solution to the optimal range for your specific metal ion before adding the Xylenol Orange solution. - Use a suitable buffer system to maintain a stable pH throughout the experiment.[3] |
| Precipitate forms over time after initial complex formation. | Complex Instability: The metal-XO complex may be unstable under the current experimental conditions, leading to its gradual breakdown and precipitation. | - Verify the stability of the complex over your intended measurement time frame. - Ensure the temperature of the solution is maintained within the recommended range for the specific assay. |
| High Metal Ion Concentration: The concentration of the metal ion in the sample may exceed the linear range of the assay, leading to the formation of insoluble polynuclear complexes or precipitation of the excess metal. | - Dilute the sample to bring the metal ion concentration within the working range of the assay. - Perform a preliminary experiment with a dilution series to determine the optimal sample concentration. | |
| Presence of Interfering Ions: Other metal ions in the sample may form competing, less soluble complexes with Xylenol Orange or precipitate as hydroxides at the working pH.[4] | - Use a masking agent to selectively chelate interfering ions. - If possible, separate the metal of interest from interfering ions prior to analysis using techniques like ion exchange chromatography. | |
| Inconsistent results and appearance of fine particles. | Impure Xylenol Orange: The Xylenol Orange reagent may contain impurities that can compete for the metal ion or act as nucleation sites for precipitation. | - Use high-purity, ACS reagent grade Xylenol Orange.[5] - Prepare fresh Xylenol Orange solutions regularly and filter them before use. |
| Inappropriate Solvent: The solvent system may not be optimal for maintaining the solubility of the metal-XO complex. | - For certain applications, using a mixed solvent system (e.g., water-methanol) can enhance the solubility of the complex. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for my metal-Xylenol Orange complex?
The optimal pH for complex formation is highly dependent on the specific metal ion. Operating outside this range is a primary cause of precipitation. Below is a table summarizing the recommended pH for various metal-XO complexes.
| Metal Ion | Optimal pH Range |
| Aluminum (Al³⁺) | ~3.0 |
| Bismuth (Bi³⁺) | 1-2 |
| Copper (Cu²⁺) | ~5.0 |
| Gallium (Ga³⁺) | 1.2 - 5.5 |
| Iron (Fe³⁺) | ~1.5 |
| Lead (Pb²⁺) | ~5.0 |
| Nickel (Ni²⁺) | ~5.0 |
| Strontium (Sr²⁺) | ~11.2 |
| Zinc (Zn²⁺) | 5.8 - 6.2[6] |
| Zirconium (Zr⁴⁺) | 3.0 - 4.0[1] |
Q2: How pure does my Xylenol Orange need to be?
It is highly recommended to use ACS reagent grade Xylenol Orange.[5] Impurities can significantly impact the accuracy and reproducibility of your results by competing with the XO for the metal ion, which can lead to incomplete complex formation and potential precipitation.
Q3: Can other substances in my sample interfere with the assay?
Yes, various substances can interfere. Interfering metal ions can form their own complexes with Xylenol Orange, leading to inaccurate readings or precipitation.[4] Additionally, strong chelating agents like EDTA will prevent the formation of the metal-XO complex. It is crucial to consider the sample matrix and use appropriate sample preparation techniques to remove or mask interfering substances.
Q4: How should I prepare my Xylenol Orange solution?
For a standard 0.1% (w/v) solution, dissolve 0.1 g of Xylenol Orange tetrasodium salt in 100 mL of deionized water. It is good practice to filter the solution to remove any particulate matter. Store the solution in a dark bottle, and for long-term storage, refrigeration is recommended. Prepare fresh solutions regularly to ensure optimal performance.
Q5: What are the stability constants of metal-Xylenol Orange complexes?
The stability constant (log K) provides a measure of the strength of the interaction between the metal ion and Xylenol Orange. Higher values indicate a more stable complex. The stability of these complexes is pH-dependent.
| Metal Ion | Stoichiometry (Metal:XO) | log K | pH |
| Al³⁺ | 1:1, 1:2, 2:1 | Varies | Acidic |
| Ba²⁺ | 1:1 | 4.85 | Alkaline |
| Ca²⁺ | 1:1 | 5.35 | Alkaline |
| Mg²⁺ | 1:1 | 5.60 | Alkaline |
| Sr²⁺ | 1:1 | 5.10 | Alkaline |
| Zn²⁺ | 1:1 | 5.7 | ~6.0[6] |
Note: Stability constants can vary with experimental conditions such as ionic strength and temperature.
Experimental Protocols
Protocol 1: General Spectrophotometric Analysis of a Metal-Xylenol Orange Complex
This protocol provides a general framework. Specific parameters such as pH, wavelength, and concentrations should be optimized for the specific metal ion under investigation.
-
Reagent Preparation:
-
Metal Standard Solution (1000 ppm): Prepare a stock solution of the metal of interest using a high-purity salt dissolved in deionized water or a dilute acid solution to prevent hydrolysis.
-
Xylenol Orange Solution (0.1% w/v): Dissolve 0.1 g of Xylenol Orange (tetrasodium salt, ACS grade) in 100 mL of deionized water. Filter if necessary.
-
Buffer Solution: Prepare a buffer solution appropriate for the optimal pH of the metal-XO complex (e.g., acetate buffer for pH 3-6, ammonia buffer for alkaline pH).
-
-
Sample Preparation:
-
Accurately weigh or pipette the sample into a volumetric flask.
-
If the sample is solid, perform an appropriate digestion procedure to bring the metal into solution.
-
Dilute the sample with deionized water to a concentration that falls within the linear range of the calibration curve.
-
Adjust the pH of the diluted sample to the optimal range for complex formation using the prepared buffer solution.
-
-
Calibration Curve Preparation:
-
Prepare a series of standard solutions of the metal ion by diluting the stock solution. The concentration range should bracket the expected concentration of the unknown sample.
-
To each standard solution in a separate volumetric flask, add the buffer solution to adjust the pH.
-
Add a fixed volume of the Xylenol Orange solution to each flask and dilute to the mark with deionized water.
-
Allow the color to develop for the recommended time (typically 5-15 minutes).
-
-
Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the specific metal-XO complex.
-
Use a reagent blank (containing all components except the metal ion) to zero the instrument.
-
Measure the absorbance of each standard and the unknown sample.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus metal ion concentration for the standard solutions.
-
Determine the concentration of the metal ion in the unknown sample by interpolating its absorbance on the calibration curve.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to Xylenol Orange and Eriochrome Black T for Metal Titrations
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly in the realm of drug development and quality control, the accurate determination of metal ion concentrations is paramount. Complexometric titrations are a cornerstone of this process, and the choice of indicator can significantly impact the accuracy and reliability of the results. This guide provides a detailed comparison of two widely used metallochromic indicators: Xylenol Orange and Eriochrome Black T. By examining their properties, performance under various conditions, and providing supporting experimental data, this document aims to equip researchers with the knowledge to make informed decisions for their specific analytical needs.
At a Glance: Key Differences
| Feature | Xylenol Orange | Eriochrome Black T |
| Optimal pH Range | Acidic (pH 1-6) | Alkaline (pH 7-11) |
| Color Change (Metal-Complex to Free Indicator) | Red/Violet to Yellow | Wine-Red to Blue |
| Primary Metal Applications | Bismuth, Zinc, Lead, Thorium, Aluminum, Cadmium, Mercury[1][2] | Calcium, Magnesium, Zinc, Cadmium, Manganese, Lead, Mercury[2] |
| Typical Titration Type | Direct and back-titrations | Direct titrations, especially for water hardness |
Performance Characteristics: A Deeper Dive
The selection of an appropriate indicator is governed by several key factors, including the pH of the titration medium and the stability of the metal-indicator complex relative to the metal-titrant (commonly EDTA) complex.[3]
Xylenol Orange is a versatile indicator that functions effectively in acidic conditions.[1][2] Its sharp color transition from a red or violet metal complex to a yellow free indicator makes it particularly suitable for the determination of a variety of metal ions that form stable complexes at low pH, such as bismuth and zinc.[1][4][5] The stability of the metal-Xylenol Orange complex must be weaker than the metal-EDTA complex to ensure a sharp endpoint.[6]
Eriochrome Black T (EBT) , conversely, is the indicator of choice for titrations in alkaline solutions.[2] It is famously used in the determination of water hardness by quantifying the combined concentration of calcium and magnesium ions.[7] The color change from a wine-red metal complex to a distinct blue of the free indicator is readily observable. For a successful titration, the pH is typically buffered to around 10 to ensure the stability of the metal-EBT complex and the proper functioning of the indicator.[7] It's important to note that EBT can form more stable complexes with certain metal ions like Cu2+, Co2+, Ni2+, Fe3+, and Al3+, making it unsuitable for their direct titration with EDTA.
Quantitative Comparison: Stability of Metal-Indicator Complexes
The stability of the metal-indicator complex is a critical parameter that influences the sharpness of the titration endpoint. The logarithmic value of the stability constant (log K) provides a quantitative measure of this stability. A higher log K value indicates a more stable complex. For a successful titration, the log K of the metal-EDTA complex must be significantly greater than the log K of the metal-indicator complex.
| Metal Ion | Indicator | log K (Metal-Indicator) |
| Zn²⁺ | Xylenol Orange | ~5.8 - 6.2 (pH dependent)[8] |
| Zn²⁺ | Eriochrome Black T | 10.03[9] |
| Ca²⁺ | Eriochrome Black T | 5.4 |
| Mg²⁺ | Eriochrome Black T | 7.0 |
Note: The stability constants can vary with experimental conditions such as ionic strength and temperature. The provided values are for illustrative purposes.
Experimental Protocols
Below are detailed methodologies for performing complexometric titrations using Xylenol Orange and Eriochrome Black T.
Titration of Zinc with EDTA using Xylenol Orange
This protocol is suitable for the determination of zinc concentration in a sample.
Reagents:
-
Standard 0.05 M EDTA solution
-
pH 5.5 buffer solution (e.g., acetate buffer)
-
Xylenol Orange indicator solution (0.1% w/v in water)
-
Sample solution containing zinc ions
Procedure:
-
Pipette a known volume of the zinc sample solution into a conical flask.
-
Add approximately 20 mL of distilled water.
-
Add about 5 mL of the pH 5.5 buffer solution to maintain the acidic pH.[4]
-
Add 2-3 drops of the Xylenol Orange indicator solution. The solution will turn a red or pink-violet color.[1][4]
-
Titrate the solution with the standard 0.05 M EDTA solution from a burette with constant swirling.
-
The endpoint is reached when the color of the solution sharply changes from red/pink-violet to a clear yellow.[4][5]
-
Record the volume of EDTA solution used.
-
Calculate the concentration of zinc in the sample. Each mL of 0.05 M disodium edetate is equivalent to 3.268 mg of Zn.[1]
Determination of Water Hardness (Ca²⁺ and Mg²⁺) using Eriochrome Black T
This protocol is a standard method for determining the total hardness of water.
Reagents:
-
Standard 0.01 M EDTA solution
-
Ammonia-ammonium chloride buffer solution (pH 10)
-
Eriochrome Black T indicator powder (ground with NaCl) or solution
-
Water sample
Procedure:
-
Pipette 50.0 mL of the water sample into a conical flask.
-
Add 1-2 mL of the pH 10 buffer solution.
-
Add a small amount (approx. 100 mg) of the Eriochrome Black T indicator mixture or a few drops of the indicator solution. The solution should turn a wine-red color if calcium or magnesium ions are present.
-
Titrate the sample with the standard 0.01 M EDTA solution, swirling the flask continuously.
-
As the endpoint is approached, the color will change from wine-red to purple and finally to a distinct blue. The endpoint is the first appearance of a pure blue color that persists for at least 30 seconds.
-
Record the volume of EDTA solution used.
-
Calculate the total hardness of the water, typically expressed as mg/L of CaCO₃.
Visualizing the Process
To further clarify the workflows and relationships, the following diagrams are provided.
Caption: Experimental workflows for metal titrations using Xylenol Orange and Eriochrome Black T.
Caption: Logical workflow for selecting between Xylenol Orange and Eriochrome Black T.
Conclusion
Both Xylenol Orange and Eriochrome Black T are highly effective metallochromic indicators, each with a distinct and valuable role in complexometric titrations. The primary determinant for selection is the required pH of the titration medium, which in turn is dictated by the specific metal ion being analyzed. For titrations in acidic environments, particularly for metals like bismuth and zinc, Xylenol Orange provides a sharp and reliable endpoint. For analyses in alkaline conditions, most notably the determination of water hardness through the quantification of calcium and magnesium, Eriochrome Black T remains the industry standard. By understanding the fundamental properties and applying the appropriate experimental protocols, researchers can confidently select the optimal indicator to achieve accurate and precise results in their metal ion analyses.
References
A Comparative Guide to Trace Metal Analysis: The Xylenol Orange Method vs. Modern Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of trace metals is paramount. While classic colorimetric methods have long been employed, the advent of advanced spectroscopic techniques necessitates a clear understanding of their comparative performance. This guide provides an objective comparison of the traditional xylenol orange spectrophotometric method with Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for trace metal analysis, supported by experimental data and detailed protocols.
The determination of trace metal concentrations is a critical analytical challenge across various scientific disciplines, from environmental monitoring to pharmaceutical quality control. The xylenol orange method, a spectrophotometric technique, has been a staple for this purpose due to its simplicity and cost-effectiveness. However, modern instrumental methods like AAS and ICP-OES offer enhanced sensitivity and selectivity. This guide delves into a detailed comparison of these methods, presenting quantitative data, experimental procedures, and a visual workflow to aid in selecting the most appropriate technique for your analytical needs.
Performance Comparison: Xylenol Orange vs. AAS and ICP-OES
The choice of an analytical method hinges on a variety of factors, including sensitivity, precision, and the specific metal of interest. The following tables summarize the performance characteristics of the xylenol orange method, AAS, and ICP-OES for the analysis of common trace metals.
Table 1: Performance Characteristics of the Xylenol Orange Method for Various Trace Metals
| Metal Ion | Linear Range (ppm) | Limit of Detection (LOD) (ppm) | Relative Standard Deviation (RSD) (%) | Wavelength (nm) |
| Aluminum (Al³⁺) | 0.0432 - 0.864[1] | 0.0077[2] | 1.2 - 2.99[1][2] | 510 - 550[1][2] |
| Lead (Pb²⁺) | 0.05 - 20[3][4] | 0.03[3][4] | < 5.3[4] | 572[3][4] |
| Zinc (Zn²⁺) | 1 - 20 (in 25 ml)[5] | - | < 2[5] | 580[5] |
| Copper (Cu²⁺) | 0.0 - 2.719[6] | - | 6.32[6] | 574[6] |
| Nickel (Ni²⁺) | 0.0 - 2.381[6] | - | 7.08[6] | 584[6] |
Table 2: General Performance Comparison of Analytical Methods
| Parameter | Xylenol Orange Method | Atomic Absorption Spectroscopy (AAS) | Inductively Coupled Plasma-OES (ICP-OES) |
| Principle | Colorimetric | Atomic Absorption | Atomic Emission |
| Sensitivity | Moderate (ppm range) | High (ppm to ppb range) | Very High (ppb to ppt range) |
| Selectivity | Prone to interferences from other ions[7] | High | High |
| Speed | Slower, involves reaction time | Fast | Very Fast (multi-element analysis) |
| Cost | Low | Moderate | High |
| Ease of Use | Relatively simple | Requires skilled operator | Requires skilled operator |
| Matrix Effects | Significant | Can be significant, requires matrix matching | Less prone to matrix effects |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining accurate and reproducible results. Below are representative protocols for trace metal analysis using the xylenol orange method, AAS, and ICP-OES.
Xylenol Orange Spectrophotometric Method for Aluminum Analysis
This protocol is a representative example for the determination of aluminum in a water sample. Modifications for other metals would primarily involve adjusting the pH and wavelength of measurement.
1. Reagents and Preparation:
-
Standard Aluminum Solution (100 ppm): Dissolve 0.1758 g of analytical grade aluminum potassium sulfate (KAl(SO₄)₂·12H₂O) in deionized water and dilute to 1000 mL.
-
Xylenol Orange Solution (0.05% w/v): Dissolve 0.05 g of xylenol orange in 100 mL of deionized water.
-
Buffer Solution (pH 3.8): Prepare an acetate buffer by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate.
-
EDTA Solution (0.01 M): Dissolve 0.3722 g of disodium EDTA in 100 mL of deionized water. This is used to mask interfering ions like iron.[8]
2. Calibration Curve:
-
Prepare a series of standard aluminum solutions with concentrations ranging from 0.1 to 1.0 ppm by diluting the 100 ppm stock solution.
-
To 10 mL of each standard, add 1 mL of buffer solution and 2 mL of xylenol orange solution.
-
Allow the color to develop for 15 minutes.
-
Measure the absorbance at 550 nm using a spectrophotometer.
-
Plot a graph of absorbance versus concentration to create the calibration curve.
3. Sample Analysis:
-
Take 10 mL of the water sample. If interfering ions like Fe³⁺ are present, add a few drops of EDTA solution.[8]
-
Add 1 mL of buffer solution and 2 mL of xylenol orange solution.
-
Allow the color to develop for 15 minutes.
-
Measure the absorbance at 550 nm.
-
Determine the concentration of aluminum in the sample from the calibration curve.
Atomic Absorption Spectroscopy (AAS) for Trace Metal Analysis
This protocol provides a general procedure for the analysis of trace metals in water samples using a flame AAS.
1. Reagents and Preparation:
-
Standard Stock Solutions (1000 ppm): Commercially available certified standard solutions for each metal of interest.
-
Working Standards: Prepare a series of working standards by diluting the stock solutions with deionized water to cover the expected concentration range of the samples.
-
Blank Solution: Deionized water with the same acid matrix as the samples and standards.
2. Instrumentation:
-
Set up the AAS instrument with the appropriate hollow cathode lamp for the metal being analyzed.
-
Optimize the instrument parameters, including wavelength, slit width, and fuel and oxidant flow rates for the flame.
3. Calibration:
-
Aspirate the blank solution and zero the instrument.
-
Aspirate the working standards in increasing order of concentration and record the absorbance values.
-
The instrument software will typically generate a calibration curve.
4. Sample Analysis:
-
Aspirate the sample solution into the flame.
-
Record the absorbance reading. The instrument software will use the calibration curve to calculate the metal concentration in the sample.
-
For samples with high concentrations, dilution may be necessary.
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for Trace Metal Analysis
This protocol outlines a general procedure for multi-element trace metal analysis in environmental samples using ICP-OES.
1. Reagents and Preparation:
-
Standard Stock Solutions (multi-element): Commercially available certified multi-element standard solutions.
-
Working Standards: Prepare a series of multi-element working standards by diluting the stock solution with a suitable acid matrix (e.g., 2% nitric acid).
-
Blank Solution: The same acid matrix as the standards.
2. Instrumentation:
-
Set up the ICP-OES instrument and allow it to warm up and stabilize.
-
Select the appropriate analytical wavelengths for the elements of interest, considering potential spectral interferences.
-
Optimize the plasma conditions (e.g., RF power, nebulizer gas flow rate).
3. Calibration:
-
Introduce the blank solution to establish the baseline.
-
Introduce the working standards to generate a multi-point calibration curve for each element.
4. Sample Analysis:
-
Introduce the prepared sample into the plasma.
-
The instrument measures the intensity of the emitted light at the characteristic wavelengths for each element simultaneously.
-
The software calculates the concentration of each metal based on the calibration curves.
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for trace metal analysis using the three compared methods, highlighting the key stages from sample preparation to data acquisition.
Caption: Workflow for trace metal analysis comparing three methods.
Conclusion
The xylenol orange method remains a viable option for the determination of some trace metals, particularly in resource-limited settings, due to its low cost and simplicity. However, for applications demanding high accuracy, sensitivity, and the ability to analyze multiple elements simultaneously, modern spectroscopic techniques such as AAS and ICP-OES are demonstrably superior. AAS provides a robust and sensitive method for single-element analysis, while ICP-OES excels in rapid, multi-element screening with high throughput. The choice of the optimal method will ultimately depend on the specific analytical requirements, including the target metals, required detection limits, sample matrix, and available resources. This guide provides the foundational information to make an informed decision for your trace metal analysis needs.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. DETERMINATION OF LEAD IN WATER SAMPLES USING ION CHROMATOGRAPHY WITH A XYLENOL ORANGE CONTAINING ELUENT | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Use of xylenol orange and cetylpyridinium chloride in rapid spectrophotometric determination of zinc in pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.iau.ir [journals.iau.ir]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. Spectrophotometric determination of aluminium in soil extracts with xylenol orange - Analyst (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Validation of the Spectrophotometric Method Using Xylenol Orange
For researchers, scientists, and professionals in drug development, the selection of a robust and reliable analytical method is paramount. This guide provides a comprehensive comparison of the spectrophotometric method using Xylenol Orange for the quantification of various metal ions against other common analytical techniques. The performance of each method is supported by experimental data to aid in the selection of the most suitable method for your specific analytical needs.
Performance of the Xylenol Orange Method
The Xylenol Orange method is a versatile and sensitive spectrophotometric technique for the determination of a wide range of metal ions. The method is based on the formation of a colored complex between the metal ion and the Xylenol Orange reagent, with the absorbance of the complex being proportional to the metal ion concentration. Key validation parameters for the determination of various metal ions using this method are summarized below.
| Analyte | Linearity Range (ppm) | Wavelength (nm) | Accuracy (% Recovery) | Precision (RSD %) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Iron (Fe) | 0.5 - 3.0[1] | 585[1] | ~100[1] | - | - | - |
| Aluminum (Al) | 0.0432 - 0.864[2] | 550[3] | 100.58 ± 2.99[3][4] | 2.99[3][4] | - | - |
| Zinc (Zn) | 0.5 - 1.5 (µg/mL)[5] | 580[5] | 98.29 - 100.55[5] | 1.77[5] | - | - |
| Lead (Pb) | 0.0 - 9.091[6] | 579[6] | - | - | - | - |
| Copper (Cu) | 0.0 - 2.719[6] | 574[6] | - | - | - | - |
| Nickel (Ni) | 0.0 - 2.381[6] | 584[6] | - | - | - | - |
| Bismuth (Bi) | 10 - 30 (µg) | 540[7] | - | - | - | - |
| Strontium (Sr) | up to 4 | 570[8] | - | - | - | - |
Comparison with Alternative Spectrophotometric Methods
The Xylenol Orange method offers a good balance of sensitivity, simplicity, and wide applicability. However, for specific applications, other reagents may offer advantages. Below is a comparison of the Xylenol Orange method with other established spectrophotometric methods for the determination of Iron and Aluminum.
| Analyte | Method | Linearity Range (ppm) | Wavelength (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | LOD (ppm) | Precision (RSD %) |
| Iron (Fe) | Xylenol Orange | 0.5 - 3.0[1] | 585[1] | 34,000[1] | - | - |
| 1,10-Phenanthroline | - | 508[4] | 11,100[4] | - | - | |
| Aluminum (Al) | Xylenol Orange | 0.0432 - 0.864[2] | 550[3] | - | - | 2.99[3][4] |
| Pyrocatechol Violet | up to 0.3 | 585[9] | 89,000[1] | 0.013[9] | < 4[1] | |
| Lead (Pb) | Xylenol Orange | 0.0 - 9.091[6] | 579[6] | - | - | - |
| Dithizone | - | 520 | - | 0.00596[2] | 0.1565 - 0.9297[2] | |
| Zinc (Zn) | Xylenol Orange | 0.5 - 1.5 (µg/mL)[5] | 580[5] | 11,000[9] | - | 1.77[5] |
| Zincon | 0.01 - 3.00 | 620[6] | - | 0.02[10] | 0.96[10] | |
| Copper (Cu) | Xylenol Orange | 0.0 - 2.719[6] | 574[6] | - | - | - |
| Bathocuproine | - | 484[3] | - | 0.02[3] | 4.1[3] | |
| Nickel (Ni) | Xylenol Orange | 0.0 - 2.381[6] | 584[6] | - | - | - |
| Dimethylglyoxime | - | 445 / 543 | - | 0.01 - 0.05 | - |
Experimental Protocols
General Workflow for Spectrophotometric Method Validation
The validation of a spectrophotometric method typically follows a standardized workflow to ensure the reliability and accuracy of the results.
Determination of Iron (Fe) using Xylenol Orange
-
Reagent Preparation :
-
Standard Iron Solution : Prepare a stock solution of a known concentration of iron.
-
Buffer Solution (pH 1.5) : Prepared by dissolving 0.266 g of sodium acetate in 1000 ml of 5 M acetic acid.[1]
-
Xylenol Orange Solution (0.05%) : Dissolve 0.125 g of xylenol orange in water with the addition of 0.25 ml of concentrated hydrochloric acid and dilute to 250 ml.[1]
-
Hydrogen Peroxide (30%) : Use as received.[1]
-
-
Procedure :
-
To a neutral sample solution, add 1 ml of H₂O₂ (1:1), 5 ml of the buffer solution (pH 1.5), and 3 ml of the xylenol orange solution in a beaker.[1]
-
Warm the mixture to 40-45°C.[1]
-
Cool the solution and transfer it to a 50 ml volumetric flask.
-
Make up the volume to the mark with water.[1]
-
Measure the absorbance at 585 nm against a reagent blank.[1]
-
Prepare a calibration curve using standard iron solutions of different concentrations (0.5 - 3.0 ppm).[1]
-
Determination of Aluminum (Al) using Xylenol Orange
-
Reagent Preparation :
-
Standard Aluminum Solution : Prepare a stock solution of a known concentration of aluminum.
-
Buffer Solution (pH 3.0) : Prepared by dissolving 5.1 g of potassium hydrogen phthalate (KHP) in about 400 ml of double-distilled water, adjusting the pH to 3.0 with concentrated HCl, and then diluting to 500 ml.[3]
-
Xylenol Orange Solution (1.58 x 10⁻³ M) : Prepare by dissolving the appropriate amount of the reagent in hot water and diluting to the desired volume.[3]
-
-
Procedure :
-
Take an aliquot of the aluminum solution in a 25-mL volumetric flask.[3]
-
Add 1.5 ml of the xylenol orange solution.[3]
-
Dilute to the final volume with the KHP buffer solution (pH 3.0).[3]
-
Heat the volumetric flask in a water bath at 70°C for 8 minutes.[3]
-
Cool to room temperature.
-
Record the absorption spectra from 350-700 nm against water as a blank.[3] The maximum absorbance is observed at 550 nm.[3]
-
Key Validation Parameters
The validation of an analytical method is crucial to ensure its suitability for its intended purpose. The following diagram illustrates the relationship between the core validation parameters.
References
- 1. Extraction-spectrophotometric determination of aluminium in river water with pyrocatechol violet and a quaternary ammonium salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atlantis-press.com [atlantis-press.com]
- 3. NEMI Method Summary - 3500-Cu C [nemi.gov]
- 4. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 5. kr.hach.com [kr.hach.com]
- 6. images.hach.com [images.hach.com]
- 7. researchgate.net [researchgate.net]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. standingcommitteeofanalysts.co.uk [standingcommitteeofanalysts.co.uk]
- 10. NEMI Method Summary - 3500-Zn B [nemi.gov]
Unveiling the Spectrum of Reactivity: A Comparative Guide to Xylenol Orange and Divalent Cations
For researchers, scientists, and professionals in drug development, the precise quantification of divalent cations is a critical aspect of various analytical and biological assays. Xylenol orange (XO), a widely used metallochromic indicator, offers a convenient spectrophotometric method for this purpose. However, its utility is intrinsically linked to its cross-reactivity with different divalent cations. This guide provides an objective comparison of Xylenol orange's performance with a range of divalent cations, supported by experimental data and detailed methodologies to aid in the selection of appropriate analytical strategies.
Xylenol orange is a tetrasodium salt that forms colored complexes with various metal ions, enabling their quantitative determination. The stability and spectral properties of these complexes are highly dependent on the specific cation, its concentration, the pH of the solution, and the presence of other interfering ions. Understanding these interactions is paramount for accurate and reliable measurements.
Comparative Analysis of Xylenol Orange-Divalent Cation Interactions
The interaction of Xylenol orange with different divalent cations results in the formation of complexes with distinct properties. The key parameters for comparison include the stability constant (log K), the wavelength of maximum absorbance (λmax), and the optimal pH for complex formation. A summary of these parameters for selected divalent cations is presented in the table below.
| Divalent Cation | Stability Constant (log K) | λmax (nm) | Optimal pH | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| Fe³⁺ | 13.93 (for 1:1 complex)[1] | 560[2] | 1.5[3] | 14,500 - 20,100[2] |
| Zn²⁺ | Not explicitly found | 573 | 5.8 - 6.2 | Not explicitly found |
| Pb²⁺ | Not explicitly found | 578-579 | 5.0 - 6.0 | Not explicitly found |
| Cu²⁺ | Not explicitly found | 574 | 5.0 | Not explicitly found |
| Mg²⁺ | Higher than Ca²⁺ | Not explicitly found | Not explicitly found | Not explicitly found |
| Ca²⁺ | Lower than Mg²⁺ | Not explicitly found | Not explicitly found | Not explicitly found |
Note: The stability constants and molar absorptivity can vary depending on the experimental conditions such as ionic strength and buffer composition. The data for Fe³⁺ is included for comparative purposes, though it is a trivalent cation, due to its significant interaction with Xylenol Orange.
A study on the complexation of XO with alkaline earth metals established the stability order to be Mg²⁺ > Ca²⁺ > Sr²⁺ > Ba²⁺, indicating a stronger interaction with magnesium ions compared to calcium ions[4]. Furthermore, research on the simultaneous determination of multiple cations has provided insights into the optimal pH and absorption maxima for various XO-metal complexes. For instance, at a pH of 6.0, the complexes of Zn²⁺, Cd²⁺, and Pb²⁺ with XO exhibit absorption maxima at 573 nm, 580 nm, and 578 nm, respectively. At a slightly more acidic pH of 5.0, the absorption maxima for Pb²⁺, Cu²⁺, and Ni²⁺ complexes are observed at 579 nm, 574 nm, and 584 nm, respectively.
Visualizing Competitive Interactions
The following diagram illustrates the competitive binding of various divalent cations to Xylenol orange, highlighting the factors that influence complex formation.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Determination of iron in solutions with the ferric-xylenol orange complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. A potentiometeric study of protonation and complex formation of xylenol orange with alkaline earth and aluminum ions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Xylenol Orange and Other Fluorescent Probes for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides a comprehensive comparison of Xylenol orange, a versatile though less conventional fluorescent probe, with a range of commonly used fluorescent indicators for the detection of metal ions and pH.
Xylenol orange is well-documented as a colorimetric indicator for metal titrations.[1] However, its fluorescent properties, particularly its nature to exhibit aggregation-induced emission (AIE), present unique opportunities for various sensing applications.[2][3] This guide will delve into a comparative analysis of its sensitivity and performance against established fluorescent probes.
Performance Comparison of Fluorescent Probes
The sensitivity of a fluorescent probe is a key performance metric, often characterized by its fluorescence quantum yield (Φ) and its limit of detection (LOD). The quantum yield represents the efficiency of the fluorescence process, while the limit of detection indicates the lowest concentration of an analyte that can be reliably detected.
Table 1: Comparison of Fluorescent Probes for Metal Ion Detection
| Probe Name | Target Ion(s) | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Reference / Notes |
| Xylenol Orange | Zn²⁺, Al³⁺, etc. | 440 & 570 | 610 | Not widely reported | 4.75 mg/L (for Zn²⁺, spectrophotometric) | Primarily used as a colorimetric indicator; fluorescence is aggregation-induced.[1][4] |
| Fluo-4 | Ca²⁺ | ~494 | ~516 | ~0.14 (Ca²⁺-bound) | ~345 nM (Kd) | Bright fluorescence enhancement upon Ca²⁺ binding.[5][6] |
| Fura-2 | Ca²⁺ | 340/380 | 510 | 0.23-0.49 | ~145 nM (Kd) | Ratiometric dye, allowing for more precise concentration measurements. |
| Calcein | Ca²⁺, Fe²⁺, Al³⁺ | ~495 | ~515 | High | Micromolar sensitivity for Al³⁺ | Fluorescence is quenched by several metal ions.[7][8] |
| Zinquin | Zn²⁺ | 368 | 490 | - | - | Fluorescent sensor for reactive Zn²⁺. |
Table 2: Comparison of Fluorescent Probes for pH Sensing
| Probe Name | pH Range | Excitation Max (nm) | Emission Max (nm) | pKa | Notes |
| Xylenol Orange | Acidic | 440 | - | - | Primarily a colorimetric pH indicator (red in acid, yellow in base).[1] |
| BCECF | 6.0 - 8.0 | 440/490 | 535 | ~7.0 | Ratiometric dye, dual excitation. |
| SNARF-1 | 6.0 - 8.0 | 540/580 | 580/640 | ~7.5 | Ratiometric dye, dual emission. |
Experimental Protocols
Accurate and reproducible measurements of fluorescent probe sensitivity are paramount. Below are detailed methodologies for determining two key performance indicators: fluorescence quantum yield and the limit of detection.
Protocol 1: Determination of Fluorescence Quantum Yield (Comparative Method)
The comparative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[9][10][11]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent standard with a known quantum yield in the same solvent as the sample
-
Sample of unknown quantum yield
-
Spectroscopic grade solvents
Procedure:
-
Prepare a series of dilutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of each solution using a spectrofluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.
-
Integrate the area under the emission spectra for both the standard and the sample solutions.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The resulting plots should be linear.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
m_sample and m_std are the slopes of the linear fits for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the sample and standard solutions (if the same solvent is used, this term is 1).
-
Protocol 2: Determination of the Limit of Detection (LOD)
The limit of detection is typically determined from a calibration curve of fluorescence intensity versus analyte concentration.[12][13][14]
Materials:
-
Spectrofluorometer
-
Fluorescent probe
-
Analyte of interest
-
Buffer solution
Procedure:
-
Prepare a series of blank samples containing only the fluorescent probe in the buffer solution.
-
Measure the fluorescence intensity of each blank sample.
-
Calculate the mean (μ_blank) and standard deviation (σ_blank) of the fluorescence intensities of the blank samples.
-
The Limit of Blank (LoB) is calculated as: LoB = μ_blank + 1.645 * σ_blank.
-
Prepare a series of low-concentration samples of the analyte with the fluorescent probe.
-
Measure the fluorescence intensity of these samples.
-
Plot the fluorescence intensity versus the analyte concentration to create a calibration curve.
-
The Limit of Detection (LOD) is then calculated as: LOD = LoB + 1.645 * σ_low_concentration_sample. A common approximation for LOD is 3 times the standard deviation of the blank signal divided by the slope of the calibration curve (LOD = 3σ_blank / slope).
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a simplified signaling pathway where these probes might be employed.
Conclusion
Xylenol orange, while primarily recognized as a colorimetric indicator, possesses fluorescent properties that warrant consideration for specific applications, particularly those leveraging its aggregation-induced emission characteristics. However, for general-purpose, high-sensitivity fluorescence-based detection of common metal ions like Ca²⁺, established probes such as Fluo-4 and Fura-2 currently offer better-characterized and superior performance in terms of brightness and well-defined binding affinities. The choice of a fluorescent probe should always be guided by the specific experimental requirements, including the target analyte, desired sensitivity, and the instrumentation available. Rigorous validation and adherence to standardized protocols are essential for obtaining reliable and reproducible results.
References
- 1. mdpi.com [mdpi.com]
- 2. cache.kzoo.edu [cache.kzoo.edu]
- 3. researchgate.net [researchgate.net]
- 4. toolify.ai [toolify.ai]
- 5. Molecularly engineered AIEgens with enhanced quantum and singlet-oxygen yield for mitochondria-targeted imaging and photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.horiba.com [static.horiba.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UltraScan Analysis Software [resources.aucsolutions.com]
- 11. Fluorescent Sensors for Measuring Metal Ions in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. leinco.com [leinco.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. web.mit.edu [web.mit.edu]
Inter-laboratory Validation of Xylenol Orange Titration Protocol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the inter-laboratory validation of a Xylenol Orange (XO) complexometric titration protocol for the determination of metal ions. It includes a detailed experimental methodology, a comparison with alternative analytical techniques, and illustrative inter-laboratory performance data.
Introduction to Xylenol Orange Titration
Xylenol Orange is a widely used metallochromic indicator in complexometric titrations, particularly for the determination of metal ions such as zinc, lead, bismuth, and aluminum.[1][2] The titration is typically performed with a standardized solution of ethylenediaminetetraacetic acid (EDTA), a chelating agent that forms stable, colorless complexes with most metal ions.[3][4] The endpoint of the titration is marked by a sharp color change of the Xylenol Orange indicator from red or pink-violet (when complexed with the metal ion) to yellow (in its free, uncomplexed state).[5][6][7] The pH of the solution is a critical parameter and is controlled using a suitable buffer system to ensure a sharp and accurate endpoint.[8]
Experimental Protocol: Determination of Zinc by EDTA Titration using Xylenol Orange
This section details a standardized protocol for the determination of zinc in an aqueous sample. This protocol can be adapted for other metal ions with appropriate adjustments to pH and the use of masking agents for interfering ions.
2.1. Reagents and Solutions
-
Standard Zinc Solution (0.01 M): Accurately weigh approximately 0.654 g of high-purity zinc metal, dissolve in a minimal amount of dilute hydrochloric acid, and dilute to 1000 mL with deionized water in a volumetric flask.
-
EDTA Solution (0.01 M): Dissolve approximately 3.722 g of disodium EDTA dihydrate in deionized water and dilute to 1000 mL. Standardize this solution against the primary standard zinc solution.
-
Hexamethylenetetramine (Hexamine) Buffer (pH ~6): Dissolve sufficient hexamine in deionized water to achieve the desired pH.
-
Xylenol Orange Indicator Solution (0.1% w/v): Dissolve 0.1 g of Xylenol Orange tetrasodium salt in 100 mL of deionized water.[9]
2.2. Titration Procedure
-
Pipette a known volume (e.g., 25.00 mL) of the sample solution containing zinc into a 250 mL Erlenmeyer flask.
-
Add a sufficient volume of the hexamine buffer solution to adjust the pH to approximately 6.
-
Add 2-3 drops of the Xylenol Orange indicator solution. The solution should turn a distinct red or violet-pink color.[10]
-
Titrate with the standardized 0.01 M EDTA solution, with constant stirring, until the color changes sharply from red/violet-pink to a clear yellow.[7]
-
Record the volume of EDTA solution consumed.
-
Perform the titration in triplicate to ensure precision.
Inter-laboratory Validation Data
While a specific, publicly available inter-laboratory study for this exact Xylenol Orange titration protocol is not readily found in the literature, the following table presents illustrative performance data typical for such complexometric titrations, based on general validation principles for analytical methods.[5][11] This data serves as a benchmark for laboratories implementing this protocol.
| Performance Parameter | Target Value/Range | Illustrative Inter-laboratory Results (Hypothetical) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 ± 1.2% |
| Repeatability (RSDr) | ≤ 1.0% | 0.5% |
| Reproducibility (RSDR) | ≤ 2.0% | 1.5% |
| Linearity (R²) | ≥ 0.995 | 0.999 |
| Limit of Quantification | Analyte dependent | ~0.1 mg/L for Zinc |
This data is for illustrative purposes and should be confirmed by an in-house or inter-laboratory validation study.
Comparison with Alternative Methods
The Xylenol Orange titration method is a classical analytical technique with both advantages and disadvantages compared to modern instrumental methods and other indicators.
| Method/Indicator | Principle | Advantages | Disadvantages |
| Xylenol Orange Titration | Visual complexometric titration | Cost-effective, rapid, does not require sophisticated instrumentation, high precision in the hands of a skilled analyst. | Subject to operator error in endpoint detection, potential for interferences from other metal ions, less sensitive than instrumental methods. |
| Eriochrome Black T (EBT) Titration | Visual complexometric titration, typically for Mg²⁺ and Zn²⁺ at higher pH.[3] | Similar to XO. | More susceptible to "blocking" by certain metal ions (e.g., Cu²⁺, Fe³⁺) than XO. |
| Potentiometric Titration | Potentiometric endpoint detection using an ion-selective electrode. | Objective endpoint determination, suitable for colored or turbid solutions, can be automated. | Requires specialized electrodes and instrumentation, may have slower response times near the endpoint. |
| Atomic Absorption Spectroscopy (AAS) | Absorption of light by free atoms in the gaseous state.[5] | High sensitivity and selectivity, well-established for trace metal analysis. | Requires expensive instrumentation, analysis is typically for a single element at a time. |
| Inductively Coupled Plasma (ICP-MS/OES) | Emission or mass spectrometric detection of ions in an argon plasma.[11] | Very high sensitivity (ICP-MS), multi-element analysis capability, wide linear dynamic range.[11] | High capital and operational costs, requires skilled operators, potential for spectral interferences (ICP-OES). |
Workflow and Logical Relationships
The following diagrams illustrate the chemical principle of the Xylenol Orange titration and the workflow for an inter-laboratory validation study.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. brammerstandard.com [brammerstandard.com]
- 3. titrations.info [titrations.info]
- 4. Complexometric Titration of Zinc: An Analytical Chemistry Laboratory Experiment | Semantic Scholar [semanticscholar.org]
- 5. pharmacognosyasia.com [pharmacognosyasia.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 8. scribd.com [scribd.com]
- 9. img.antpedia.com [img.antpedia.com]
- 10. researchgate.net [researchgate.net]
- 11. ijcpa.in [ijcpa.in]
A Comparative Guide to Xylenol Orange Grades for High-Purity Applications
For Researchers, Scientists, and Drug Development Professionals
Xylenol orange is a widely utilized metallochromic indicator in complexometric titrations, valued for its sharp color change when chelating metal ions.[1][2] However, the performance of Xylenol orange is intrinsically linked to its purity. Historically, commercial preparations have been known to contain significant impurities, sometimes as low as 20% purity, with common contaminants being semi-xylenol orange and iminodiacetic acid.[2] While higher purity grades are now more readily available, understanding the performance differences between these grades is crucial for ensuring the accuracy and reliability of experimental results.[2]
This guide provides a comprehensive comparison of different grades of Xylenol orange, supported by illustrative experimental data and detailed protocols for performance evaluation.
Performance Comparison of Xylenol Orange Grades
The purity of Xylenol orange significantly impacts its effectiveness as a metal indicator. Higher purity grades, such as Analytical Reagent (AR) and ACS grade, offer superior performance compared to technical or lower-purity grades. The primary advantages of high-purity Xylenol orange include a sharper and more distinct color change at the endpoint, leading to greater accuracy and precision in titrations.
Table 1: Quantitative Performance Comparison of Xylenol Orange Grades
| Grade | Purity (%) | Endpoint Sharpness (Subjective Scale 1-5) | Accuracy (% Recovery) | Precision (RSD, %) | Stability of 0.5% Aqueous Solution (Weeks) |
| ACS Grade | > 95% | 5 (Very Sharp) | 99.8 ± 0.1 | < 0.2 | > 4 |
| Reagent Grade | ~ 90% | 4 (Sharp) | 99.5 ± 0.3 | < 0.5 | 2 - 3 |
| Technical Grade | < 70% | 2 (Diffuse) | 97.2 ± 1.5 | > 1.0 | < 1 |
Note: The data presented in this table is illustrative and based on the expected performance differences between the grades. Actual results may vary depending on the specific batch and experimental conditions.
The enhanced performance of higher purity grades can be attributed to the absence of significant levels of impurities like semi-xylenol orange and iminodiacetic acid. Iminodiacetic acid, being a chelating agent itself, can compete with both Xylenol orange and EDTA for the metal ion, leading to a premature and less distinct endpoint. Semi-xylenol orange, having a structure similar to Xylenol orange but with fewer functional groups for chelation, forms weaker complexes with metal ions, which can also result in a less sharp color transition.
Experimental Protocols for Performance Evaluation
To quantitatively assess the performance of different grades of Xylenol orange, a standardized experimental protocol is essential. The following protocols are designed to evaluate the key performance indicators of purity, endpoint sharpness, accuracy, and precision in the context of a complexometric titration of a zinc solution with EDTA.
Preparation of Solutions
-
Standard Zinc Solution (0.01 M): Accurately weigh approximately 0.654 g of ACS grade zinc metal, dissolve it in a minimal amount of dilute nitric acid, and dilute to 1 L with deionized water in a volumetric flask.
-
EDTA Solution (0.01 M): Dissolve approximately 3.722 g of disodium EDTA dihydrate in 1 L of deionized water. Standardize this solution against the primary standard zinc solution.
-
Xylenol Orange Indicator Solution (0.5% w/v): Dissolve 0.5 g of the Xylenol orange grade to be tested in 100 mL of deionized water.[3]
-
Buffer Solution (pH 5.5): Prepare a suitable buffer, such as an acetate buffer, to maintain the pH of the titration mixture.
Titration Procedure
-
Pipette 25.00 mL of the standard zinc solution into a 250 mL Erlenmeyer flask.
-
Add 75 mL of deionized water and 10 mL of the pH 5.5 buffer solution.
-
Add 2-3 drops of the Xylenol orange indicator solution. The solution should turn a reddish-purple color.[4]
-
Titrate the zinc solution with the standardized EDTA solution until the color changes sharply from reddish-purple to a clear yellow.[5][6]
-
Record the volume of EDTA solution used.
-
Repeat the titration at least three times for each grade of Xylenol orange being tested.
Data Analysis
-
Purity: While direct purity measurement requires advanced analytical techniques, the performance in titration serves as a functional measure of purity.
-
Endpoint Sharpness: Qualitatively assess the sharpness of the color change at the endpoint on a scale of 1 (very diffuse) to 5 (very sharp).
-
Accuracy: Calculate the percent recovery of the known zinc concentration.
-
Precision: Calculate the relative standard deviation (RSD) of the titration volumes for each grade.
-
Stability: Prepare fresh 0.5% aqueous solutions of each grade and perform the titration weekly, noting any degradation in performance. A freshly prepared solution should be used as a control for comparison.
Visualizing the Process and Principles
To better understand the experimental workflow and the underlying chemical principles, the following diagrams are provided.
Caption: Experimental workflow for comparing different grades of Xylenol orange.
Caption: Chemical principle of complexometric titration with Xylenol orange.
Conclusion
The grade of Xylenol orange used in analytical procedures has a direct and significant impact on the quality of the results. For applications in research, drug development, and quality control, where accuracy and precision are paramount, the use of high-purity grades such as ACS or Analytical Reagent grade is strongly recommended. While lower-purity grades may be more cost-effective, they introduce a higher risk of inaccurate and imprecise measurements due to the interference of impurities. By following standardized evaluation protocols, researchers can ensure the selection of the most appropriate grade of Xylenol orange for their specific needs, thereby maintaining the integrity and reliability of their scientific work.
References
Literature review of Xylenol orange applications in analytical chemistry
Xylenol Orange (XO) is a versatile organic dye widely employed in analytical chemistry. Its primary applications lie in the quantification of metal ions, where it serves as both a metallochromic indicator in complexometric titrations and a chromogenic reagent in spectrophotometric analysis. This guide provides a comparative overview of Xylenol Orange's performance against other analytical methods, supported by experimental data and detailed protocols.
Spectrophotometric Applications
Xylenol Orange forms colored complexes with a wide array of metal ions, enabling their determination through spectrophotometry. This method is valued for its simplicity, speed, and cost-effectiveness. The dye is particularly useful for the determination of metals such as aluminum, lead, copper, nickel, zinc, and iron.
The formation of the metal-XO complex is pH-dependent, and optimal conditions vary depending on the target metal ion. For instance, the determination of aluminum is typically carried out in an acidic medium (pH 3-5), while zinc determination is optimal in a slightly acidic to neutral medium (pH 5-6). The wavelength of maximum absorbance (λmax) for the metal-XO complexes also varies, generally falling within the range of 500-600 nm.
Comparison with Alternative Chromogenic Reagents
While Xylenol Orange is a broadly applicable chromogenic reagent, several other compounds are used for the spectrophotometric determination of metal ions. A direct comparison of their performance characteristics is crucial for method selection.
| Reagent | Target Metal(s) | λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Linear Range | Key Advantages | Key Disadvantages | Reference(s) |
| Xylenol Orange | Al, Bi, Cu, Fe, Pb, Ni, Zn, Zr, Rare Earths | 550-585 | 1.1 x 10⁴ - 4.8 x 10⁴ | ppm levels | Broad applicability, good sensitivity | Potential for interference from other metal ions | |
| Semi-Xylenol Orange (SXO) | Bi, Ti, Zr | ~550 | Higher than XO for Zr and Bi | ppm levels | Higher sensitivity for specific metals | Less commonly available | |
| 1,10-Phenanthroline | Fe(II) | 510 | 1.1 x 10⁴ | 0.1 - 5 ppm | High selectivity for Fe(II) | Requires reduction of Fe(III) | |
| Dithizone | Pb, Zn | 520 (Pb), 535 (Zn) | ~7 x 10⁴ (Pb) | ppm levels | High sensitivity | Prone to interference, requires extraction | |
| 4-(2-Pyridylazo)resorcinol (PAR) | Mn, Zn | 490-510 | ~5 x 10⁴ | ppm levels | High sensitivity | Forms complexes with many metals |
Table 1: Comparison of Xylenol Orange with other common chromogenic reagents for spectrophotometric metal ion analysis.
Complexometric Titrations
In complexometric titrations, Xylenol Orange serves as a metallochromic indicator to signal the endpoint of the reaction between a metal ion and a chelating agent, most commonly ethylenediaminetetraacetic acid (EDTA). The indicator forms a colored complex with the metal ion in the solution. At the endpoint, the titrant (EDTA) displaces the indicator from the metal ion, resulting in a sharp color change. For instance, when titrating zinc with EDTA using Xylenol Orange, the color changes from red (Zn-XO complex) to yellow (free XO).
Comparison with Other Metallochromic Indicators
The choice of indicator for a complexometric titration depends on the metal ion being titrated and the pH of the solution.
| Indicator | Typical Metal Ions | pH Range | Color Change (Metal-Indicator → Free Indicator) | Key Advantages | Key Disadvantages | Reference(s) |
| Xylenol Orange | Al, Bi, Cd, Hg, Pb, Th, Zn | 1-6 | Red/Violet → Yellow | Sharp endpoint in acidic solutions | Not suitable for alkaline solutions | |
| Eriochrome Black T (EBT) | Ca, Mg, Zn | 7-11 | Wine Red → Blue | Widely used for water hardness determination | Endpoint can be indistinct, indicator can be blocked by certain metals | |
| Murexide | Ca, Cu, Ni | 9-12 | Red → Purple | Good indicator for Ca titration | Unstable in solution | |
| Calmagite | Ca, Mg | 9-11 | Wine Red → Blue | Sharper endpoint than EBT, more stable in solution | Similar limitations to EBT | N/A |
Table 2: Comparison of Xylenol Orange with other common metallochromic indicators for complexometric titrations.
Advanced Applications
Beyond traditional methods, Xylenol Orange has been integrated into more advanced analytical systems.
Electrochemical Sensors
Electrochemical sensors based on Xylenol Orange have been developed for the determination of various analytes. For example, a carbon paste electrode modified with a poly(xylenol orange) film has been successfully used for the sensitive and selective determination of L-Dopa. The sensor operates based on the electrocatalytic activity of the polymer film towards the analyte.
Flow Injection Analysis (FIA)
Flow Injection Analysis (FIA) is an automated method where a sample is injected into a continuously flowing carrier stream containing a reagent. Xylenol Orange can be used as the chromogenic reagent in FIA systems for the rapid and reproducible determination of metal ions. The reaction between the metal ion in the injected sample and XO in the carrier stream forms a colored complex that is detected downstream by a spectrophotometer.
Experimental Protocols
Spectrophotometric Determination of Aluminum with Xylenol Orange
This protocol is adapted from a method for the determination of aluminum in water and real samples.
-
Reagent Preparation:
-
Aluminum Standard Solution (1000 mg/L): Dissolve an appropriate amount of high-purity aluminum wire or salt in a minimal amount of concentrated HCl and dilute to the mark in a volumetric flask with deionized water. Prepare working standards by serial dilution.
-
Xylenol Orange Solution (1.58 x 10⁻³ M): Dissolve the required amount of XO powder in a small amount of hot deionized water and then dilute to the final volume.
-
Buffer Solution (pH 3.0): Prepare a potassium hydrogen phthalate (KHP) buffer (0.05 M) and adjust the pH to 3.0 with HCl.
-
-
Calibration Curve:
-
Pipette aliquots of the working aluminum standard solutions (e.g., covering a range of 0.0432 to 0.864 mg/L) into a series of 25 mL volumetric flasks.
-
To each flask, add 1.5 mL of the Xylenol Orange solution.
-
Dilute to the mark with the pH 3.0 buffer solution.
-
Heat the flasks in a water bath at 70°C for 8 minutes, then cool to room temperature.
-
Measure the absorbance of each solution at 550 nm against a reagent blank.
-
Plot a graph of absorbance versus aluminum concentration.
-
-
Sample Analysis:
-
Take an appropriate volume of the sample solution and place it in a 25 mL volumetric flask.
-
Follow the same procedure as for the calibration curve (addition of XO, buffer, heating, and cooling).
-
Measure the absorbance of the sample solution at 550 nm.
-
Determine the aluminum concentration in the sample from the calibration curve.
-
Complexometric Titration of Zinc with EDTA using Xylenol Orange
This is a general procedure for the determination of zinc.
-
Reagent Preparation:
-
EDTA Standard Solution (0.05 M): Dissolve the required amount of disodium EDTA in deionized water and dilute to a known volume. Standardize the solution against a primary standard zinc solution.
-
Xylenol Orange Indicator: Prepare a 0.1% (w/v) aqueous solution of Xylenol Orange.
-
Buffer Solution (pH 5-6): An acetate buffer is commonly used.
-
-
Titration Procedure:
-
Pipette a known volume of the zinc sample solution into an Erlenmeyer flask.
-
Add a sufficient amount of buffer solution to adjust the pH to 5-6.
-
Add 2-3 drops of the Xylenol Orange indicator solution. The solution should turn red or violet.
-
Titrate with the standardized 0.05 M EDTA solution until the color changes sharply from red/violet to a clear yellow.
-
Record the volume of EDTA used.
-
Calculate the concentration of zinc in the sample.
-
Logical Comparison of Analytical Techniques
Safety Operating Guide
Personal protective equipment for handling Xylenol orange tetrasodium salt, IND
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Xylenol orange tetrasodium salt. Following these procedures will ensure safe laboratory operations and proper disposal of waste.
Personal Protective Equipment (PPE)
When handling Xylenol orange tetrasodium salt, appropriate personal protective equipment is essential to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Specifications & Use |
| Eye Protection | Safety glasses with side shields or goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are suitable.[3] Gloves must be inspected before use and disposed of properly after handling the substance.[4] |
| Respiratory Protection | Dust mask (e.g., N95 or P1) | Required when dust is generated or in case of inadequate ventilation.[4][5][6] Under normal use conditions with adequate ventilation, respiratory protection may not be necessary.[1][3] |
| Body Protection | Laboratory coat or long-sleeved clothing | Wear appropriate protective clothing to prevent skin exposure.[2][3] |
Operational Plan: Step-by-Step Handling Protocol
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Ensure the container is clearly labeled as "Xylenol orange tetrasodium salt".
-
Verify that the Safety Data Sheet (SDS) is accessible.
2. Storage:
-
Keep the container tightly closed to prevent moisture absorption and contamination.[1][5]
-
Store away from strong oxidizing agents and incompatible materials.[1][7]
3. Preparation and Use:
-
Handle the substance in a well-ventilated area, such as a chemical fume hood, especially when generating dust.[5]
-
Wear all required PPE as specified in the table above.
-
Measure and dispense the powder carefully to minimize dust generation.
-
For preparing solutions, slowly add the salt to the solvent to avoid splashing.
4. Spill Response:
-
Minor Spills:
-
Major Spills:
Disposal Plan
Proper disposal of Xylenol orange tetrasodium salt and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Solid Waste: Collect waste Xylenol orange tetrasodium salt and heavily contaminated materials (e.g., weighing paper, spill cleanup debris) in a designated, clearly labeled, and sealed container for solid chemical waste.[4][9]
-
Liquid Waste: Aqueous solutions of Xylenol orange tetrasodium salt should be collected in a labeled container for aqueous chemical waste.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in accordance with institutional guidelines for chemically contaminated waste.[4]
2. Disposal Procedure:
-
All waste must be handled in accordance with local, state, and federal regulations.[8][10]
-
Do not mix with other waste streams unless explicitly permitted.[10]
-
Handle uncleaned containers as you would the product itself.[10]
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for safely handling Xylenol orange tetrasodium salt, from preparation to disposal.
Caption: Logical workflow for the safe handling and disposal of Xylenol orange tetrasodium salt.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. tamadkala.com [tamadkala.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. キシレノールオレンジ 四ナトリウム塩 ACS reagent | Sigma-Aldrich [sigmaaldrich.com]
- 7. sdfine.com [sdfine.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
